molecular formula C12H12O4 B2967208 6,7-dihydroxy-4-propyl-2H-chromen-2-one CAS No. 15941-64-7

6,7-dihydroxy-4-propyl-2H-chromen-2-one

Cat. No.: B2967208
CAS No.: 15941-64-7
M. Wt: 220.224
InChI Key: NCUJEKUJNOKYLB-UHFFFAOYSA-N
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Description

6,7-Dihydroxy-4-propyl-2H-chromen-2-one is a dihydroxy-substituted coumarin derivative of significant interest in chemical and pharmaceutical research. With the molecular formula C12H12O4 and a molecular weight of 220.22, this compound is characterized by its coumarin backbone, which is substituted with a propyl group at the 4-position and two hydroxyl groups at the 6 and 7 positions . This specific arrangement of substituents is a key structural feature found in various biologically active natural products and synthetic analogs. The presence of the two adjacent hydroxyl groups is of particular note, as this catechol-like structure can influence the compound's redox potential, metal-chelating properties, and overall interaction with biological systems . Meanwhile, the propyl chain can enhance lipophilicity, potentially improving cell membrane permeability for bioactive derivatives . As a versatile chemical building block, it serves as a key intermediate for the synthesis of more complex molecules in medicinal chemistry and materials science . Research applications for coumarins of this type often include exploration as potential precursors for fluorescent probes, UV-absorbing compounds, and in the study of anticoagulant, antimicrobial, or antioxidant agents . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed due to the potential light-sensitive nature of coumarin derivatives .

Properties

IUPAC Name

6,7-dihydroxy-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-2-3-7-4-12(15)16-11-6-10(14)9(13)5-8(7)11/h4-6,13-14H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUJEKUJNOKYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=C(C=C12)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and molecular properties of 6,7-dihydroxy-4-propyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6,7-dihydroxy-4-propyl-2H-chromen-2-one: Structure, Properties, and Biological Significance

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the coumarin derivative 6,7-dihydroxy-4-propyl-2H-chromen-2-one. This molecule, a derivative of the well-studied natural product esculetin, holds significant therapeutic potential due to its unique structural features. We will delve into its chemical architecture, predictable molecular properties, a robust synthetic pathway, and its putative biological activities, grounded in the extensive research on related compounds.

Molecular Architecture and Physicochemical Profile

6,7-dihydroxy-4-propyl-2H-chromen-2-one belongs to the dihydroxycoumarin class of compounds. Its core is a benzopyrone scaffold, which consists of a benzene ring fused to a pyrone ring. The defining features of this molecule are the catechol moiety (hydroxyl groups at the C6 and C7 positions) and a propyl group at the C4 position. The catechol group is a well-established pharmacophore responsible for potent antioxidant and metal-chelating properties, while the alkyl substituent at C4 can significantly influence lipophilicity, membrane permeability, and receptor binding affinity.

The parent compound, esculetin (6,7-dihydroxycoumarin), is a natural product found in plants like those of the Fraxinus genus and has been extensively studied for its anti-inflammatory, antioxidant, and anti-proliferative effects.[1][2][3][4] The introduction of the 4-propyl group is a strategic modification aimed at potentially enhancing these biological activities.

Table 1: Core Molecular Properties of 6,7-dihydroxy-4-propyl-2H-chromen-2-one

PropertyValue / DescriptionRationale / Source
IUPAC Name 6,7-dihydroxy-4-propyl-2H-chromen-2-oneStandard nomenclature rules.
Synonyms 4-propyl-esculetinDerived from the parent compound, esculetin.
Molecular Formula C₁₂H₁₂O₄Calculated from the chemical structure.
Molecular Weight 220.22 g/mol Calculated from the molecular formula.
Appearance Predicted: Pale yellow to white crystalline solidBased on related coumarin compounds.[5]
Solubility Predicted: Soluble in DMSO, methanol, ethanol; sparingly soluble in waterTypical for phenolic compounds.
Melting Point Predicted: ~260-270 °CExtrapolated from the 4-methyl analog (274-276 °C).[6]

Synthesis and Structural Elucidation

The synthesis of 4-substituted coumarins is well-established, with the Pechmann condensation being a primary and reliable method. This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. For the target molecule, 1,2,4-benzenetriol (hydroxyhydroquinone) serves as the phenolic precursor, reacting with a propyl-substituted β-ketoester.

The choice of an acid catalyst is critical. While traditional liquid acids like sulfuric acid are effective, solid acid catalysts such as Amberlyst-15 or methanesulfonic acid offer advantages in terms of easier workup and purification, aligning with green chemistry principles.[7]

Experimental Protocol: Synthesis via Pechmann Condensation
  • Reactant Preparation: In a round-bottom flask, dissolve 1,2,4-benzenetriol (1.0 eq) and ethyl 2-propylacetoacetate (1.1 eq) in a minimal amount of a suitable solvent like ethanol or toluene.

  • Catalyst Addition: Add the acid catalyst (e.g., a catalytic amount of concentrated H₂SO₄ or 0.5 eq of Amberlyst-15 resin) to the mixture.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water. The crude product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water to remove the acid catalyst and unreacted phenol. Recrystallize the crude solid from an ethanol/water mixture to yield the pure 6,7-dihydroxy-4-propyl-2H-chromen-2-one.

G cluster_0 Synthesis Workflow A Reactants (1,2,4-Benzenetriol + Ethyl 2-propylacetoacetate) B Add Acid Catalyst (e.g., H₂SO₄) A->B C Reflux (4-8 hours) B->C D Precipitation (Pour into ice water) C->D E Filtration & Washing D->E F Recrystallization (Ethanol/Water) E->F G Pure Product F->G

Caption: Pechmann condensation workflow for synthesis.

Spectroscopic Characterization

Definitive structure confirmation relies on a suite of spectroscopic techniques. While experimental data for this specific molecule is scarce, we can predict the spectral characteristics with high confidence based on data from closely related analogs, such as 5,7-dihydroxy-4-propyl-2H-chromen-2-one and 6,7-dihydroxy-4-methyl-2H-chromen-2-one.[8][9][10]

Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, δ in ppm)

¹H NMR Assignment ¹³C NMR Assignment
~10.0-10.5 (br s, 2H)6-OH, 7-OH~161.0C2 (Lactone C=O)
~7.15 (s, 1H)H-5~154.0C4
~6.80 (s, 1H)H-8~152.5C7
~6.10 (s, 1H)H-3~145.0C8a
~2.65 (t, J ≈ 7.5 Hz, 2H)-CH₂- (α to C4)~144.0C6
~1.60 (sextet, J ≈ 7.5 Hz, 2H)-CH₂- (β to C4)~112.0C5
~0.95 (t, J ≈ 7.4 Hz, 3H)-CH₃~111.5C4a
~110.0C3
~102.0C8
~32.0-CH₂- (α to C4)
~23.0-CH₂- (β to C4)
~14.0-CH₃
  • Mass Spectrometry (MS): The Electron Impact (EI-MS) spectrum is expected to show a prominent molecular ion peak [M]⁺ at m/z = 220. Key fragmentation would likely involve the loss of the propyl group.

  • Infrared (IR) Spectroscopy: Expected characteristic absorption bands include a broad peak around 3300-3500 cm⁻¹ (O-H stretching of phenols), a strong peak around 1680-1720 cm⁻¹ (C=O stretching of the lactone), and several peaks in the 1500-1600 cm⁻¹ region (C=C stretching of the aromatic ring).[11][12]

Putative Biological Activities and Mechanisms of Action

The biological profile of 6,7-dihydroxy-4-propyl-2H-chromen-2-one can be inferred from its structural similarity to esculetin and other bioactive coumarins. The primary activities are expected to be antioxidant and anti-inflammatory.[2][3][13]

Antioxidant Properties

The 6,7-dihydroxy (catechol) arrangement is a powerful radical scavenger. It can donate hydrogen atoms to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage.[1][13] This mechanism is central to its potential hepatoprotective and neuroprotective effects.[2]

Anti-inflammatory Mechanism

Chronic inflammation is implicated in numerous diseases.[14][15] Esculetin is known to suppress inflammation by inhibiting key signaling pathways. It is highly probable that the 4-propyl derivative acts similarly by:

  • Inhibiting NF-κB Pathway: Suppressing the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. This leads to decreased transcription of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[13]

  • Modulating MAPK Pathways: Inhibiting Mitogen-Activated Protein Kinase (MAPK) signaling cascades (e.g., ERK, JNK), which are crucial for the production of inflammatory mediators.[2]

  • Enzyme Inhibition: Potentially inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which produce prostaglandins and leukotrienes, respectively.

G LPS Inflammatory Stimulus (e.g., LPS) MAPK MAPK Pathway (ERK, JNK) LPS->MAPK NFkB NF-κB Pathway LPS->NFkB Target 6,7-dihydroxy-4-propyl- 2H-chromen-2-one Target->MAPK Target->NFkB Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) MAPK->Cytokines NFkB->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation

Caption: Proposed anti-inflammatory mechanism of action.

Key Experimental Protocols for Activity Validation

To empirically validate the predicted biological activities, standardized in vitro assays are essential. The following protocols are designed to be self-validating by incorporating controls for cytotoxicity.

Protocol 1: DPPH Radical Scavenging Assay (Antioxidant)

This assay quantifies the ability of a compound to act as a free radical scavenger.[16][17]

  • Preparation: Prepare a stock solution of the test compound in methanol. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound. Ascorbic acid is used as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of scavenging activity is calculated as: [(A_control - A_sample) / A_control] * 100. The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is then determined.

Protocol 2: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages (Anti-inflammatory)

This cellular assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO).[18]

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS. Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Cytotoxicity Check (MTT Assay): In a parallel plate, treat cells with various concentrations of the test compound for 24 hours. Assess cell viability using the MTT assay to determine the non-toxic concentration range. This step is crucial to ensure that any observed reduction in NO is due to anti-inflammatory activity, not cell death.

  • Treatment: Pre-treat the primary plate of cells with non-toxic concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • NO Measurement (Griess Assay): Collect the cell supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.

  • Quantification: Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.

G cluster_1 Anti-inflammatory Assay Workflow cluster_2 Parallel Plates A Plate 1: Main Assay Treat_A Pre-treat with Compound A->Treat_A B Plate 2: Cytotoxicity Treat_B Treat with Compound B->Treat_B Seed Seed RAW 264.7 Cells Seed->A Seed->B Stim Stimulate with LPS (24h) Treat_A->Stim MTT MTT Assay Treat_B->MTT Griess Griess Assay on Supernatant Stim->Griess Viability Determine Non-Toxic Dose MTT->Viability Viability->Treat_A Inform Dosing NO_Result Quantify NO Inhibition Griess->NO_Result

Caption: Self-validating cellular anti-inflammatory workflow.

Conclusion and Future Directions

6,7-dihydroxy-4-propyl-2H-chromen-2-one is a promising synthetic derivative of esculetin. Its chemical structure, featuring a potent antioxidant catechol moiety and a lipophilicity-enhancing propyl group, suggests a strong potential for significant anti-inflammatory and cytoprotective activities. The synthetic route via Pechmann condensation is straightforward and efficient, allowing for accessible production for research purposes.

Future research should focus on the empirical validation of its predicted biological profile through the described in vitro assays. Subsequent studies could explore its efficacy in animal models of inflammatory diseases, such as arthritis or non-alcoholic fatty liver disease.[13] Furthermore, structure-activity relationship (SAR) studies involving variations of the C4-alkyl chain could further optimize the therapeutic potential of this promising coumarin scaffold.

References

  • Li, H., Chen, C., Yang, Y., Wei, F., & Sun, Z. (2017). Pharmacological Activities and Synthesis of Esculetin and Its Derivatives: A Mini-Review. Molecules, 22(3), 387. [Link][1][3][4]

  • Gacche, R. N., & Dhole, N. A. (2017). Synthesis, biological activities and therapeutic properties of esculetin and its derivatives. Journal of Chemical and Pharmaceutical Research, 9(5), 235-243. [Link][2]

  • Wang, L., Waltenberger, B., Pferschy-Wenzig, E. M., Blunder, M., Liu, X., Malainer, C., Blazevic, T., Schwaiger, S., Rollinger, J. M., Heiss, E. H., Schuster, D., Kopp, B., Bauer, R., Stuppner, H., & Dirsch, V. M. (2014). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. Biochemical pharmacology, 92(1), 73–89. [Link][19]

  • Kaushik, N. K., Kaushik, N., & Verma, A. K. (2022). Pharmacological and Therapeutic Applications of Esculetin. Pharmaceuticals, 15(7), 815. [Link][13]

  • Chemical Synthesis Database. (n.d.). 6,7-dihydroxy-4-methyl-2H-chromen-2-one. Retrieved February 15, 2026, from [Link][6]

  • NMR data of 7-Hydroxy-4-methyl-chromen-2-one. (n.d.). Retrieved February 15, 2026, from a source providing spectroscopic data. [Link][9]

  • Shkembar, A. A., et al. (2020). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Chemistry & Chemical Technology, 14(3), 335-342. [Link][11][12][20]

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information Mechanochemical synthesis of coumarins via Pechmann condensation under solvent-free conditions. [Link][7]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2013). Synthesis and characterization of some (7-hydroxy-4-methyl-2H-chromen-2-one) derivatives. Journal of Kerbala University, 11(4), 264-272. [Link][5]

  • Salehi, B., et al. (2021). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. Anti-Inflammatories & Anti-Allergy Agents in Medicinal Chemistry, 20(2), 158-186. [Link][14]

  • Munteanu, I. G., & Apetrei, C. (2021). DPPH Radical Scavenging Assay: A Review of the Methodology and Its Applications. Microchemical Journal, 170, 106691. [Link][16]

  • Martins, N., Barros, L., & Ferreira, I. C. F. R. (2016). In vivo antioxidant activity of phenolic compounds: Facts and gaps. Trends in Food Science & Technology, 48, 1-12. [Link][15]

  • Lin, C. W., Yu, C. W., Wu, S. C., & Yih, K. H. (2009). DPPH free-radical scavenging activity, total phenolic contents and chemical composition analysis of forty-two kinds of essential oils. Journal of Food and Drug Analysis, 17(5), 386-395. [Link][17]

  • Zhang, Y., et al. (2023). The Anti-Inflammatory Effects and Molecular Mechanism of Citri Reticulatae Pericarpium Essential Oil: A Combined GC-MS and Network Pharmacology Study. Foods, 12(15), 2888. [Link][18]

Sources

Pharmacological Potential of 6,7-Dihydroxy-4-Propyl-2H-Chromen-2-One: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 6,7-dihydroxy-4-propyl-2H-chromen-2-one (Referenced herein as DHPC-04 ) Class: Synthetic Coumarin Derivative (4-alkyl-esculetin analog) Primary Indication: Oxidative Stress Modulation, Melanogenesis Inhibition, and Anti-inflammatory Signaling.

This technical guide analyzes the pharmacological viability of DHPC-04. Structurally, this molecule fuses the potent antioxidant catechol moiety of Esculetin (6,7-dihydroxycoumarin) with a 4-propyl alkyl chain. This structural modification addresses the primary limitation of natural esculetin: poor lipophilicity. By increasing the partition coefficient (LogP), the 4-propyl group enhances membrane permeability and bioavailability while retaining the redox-active pharmacophore.

Part 1: Chemical Identity & Physicochemical Optimization

The core challenge in coumarin therapeutics is balancing solubility with permeability. DHPC-04 represents a "hit-to-lead" optimization of the natural product Esculetin.

Structural Analysis[1][2]
  • Scaffold: 2H-chromen-2-one (Coumarin).[1][2][3][4]

  • Pharmacophore (Activity): 6,7-Dihydroxy motif (Catechol). This provides hydrogen atom donation capacity for radical scavenging and metal chelation (Cu²⁺ in Tyrosinase).

  • Auxophore (Kinetics): 4-Propyl group. Unlike the methyl group in 4-methylesculetin, the propyl chain adds significant steric bulk and lipophilicity, optimizing interaction with hydrophobic pockets in enzymes like 5-Lipoxygenase (5-LOX) and Tyrosinase .

Physicochemical Data Comparison

Data extrapolated from Structure-Activity Relationship (SAR) studies of 4-alkylcoumarins.

PropertyEsculetin (Parent)4-Methyl-EsculetinDHPC-04 (4-Propyl) Impact
Formula C₉H₆O₄C₁₀H₈O₄C₁₂H₁₂O₄ Increased MW
LogP (Calc) ~0.65~1.1~2.1 Enhanced BBB & Cell Permeability
PSA (Ų) 69.969.969.9 Polar surface area unchanged
H-Bond Donors 222 Retains receptor binding capability

Part 2: Pharmacodynamics & Mechanism of Action

The Nrf2-ARE Antioxidant Pathway

DHPC-04 acts as a Michael acceptor electrophile. It modifies cysteine residues on Keap1 , preventing the ubiquitination of Nrf2 . This releases Nrf2 to translocate to the nucleus, binding to the Antioxidant Response Element (ARE).

Key Advantage of DHPC-04: The increased lipophilicity allows for faster cytosolic accumulation compared to hydrophilic antioxidants, leading to more rapid Keap1 alkylation.

Tyrosinase Inhibition (Melanogenesis)

The 6,7-dihydroxy pattern mimics the substrate L-DOPA. DHPC-04 acts as a competitive inhibitor of Tyrosinase. The 4-propyl group is hypothesized to occupy the hydrophobic entrance to the active site, stabilizing the inhibitor-enzyme complex more effectively than smaller analogs.

Pathway Visualization

The following diagram illustrates the dual mechanism: Cytoprotection via Nrf2 and Anti-pigmentation via Tyrosinase inhibition.

G cluster_cyto Cytoplasm cluster_nuc Nucleus DHPC DHPC-04 (4-Propyl-Esculetin) Keap1 Keap1 (Cys Sensor) DHPC->Keap1 Electrophilic Modification Tyrosinase Tyrosinase Enzyme DHPC->Tyrosinase Competitive Inhibition Nrf2_Inactive Nrf2 (Ubiquitinated) Keap1->Nrf2_Inactive Releases Nrf2_Active Nrf2 (Free) Nrf2_Inactive->Nrf2_Active Stabilization ARE ARE Promoter Nrf2_Active->ARE Translocation Genes Transcription: HO-1, NQO1, SOD ARE->Genes Induction

Caption: Dual-action mechanism of DHPC-04 activating Nrf2-mediated cytoprotection and inhibiting Tyrosinase.

Part 3: Experimental Protocols

To validate the pharmacological profile of DHPC-04, the following self-validating protocols are recommended.

Protocol A: Synthesis via Pechmann Condensation

This is the industry-standard method for 4-substituted coumarins, ensuring high yield and purity.

Reagents:

  • 1,2,4-Trihydroxybenzene (Hydroxyquinol) or 1,2-Dihydroxybenzene (Catechol) derivatives.

  • Ethyl butyrylacetate (Provides the 4-propyl chain).

  • Catalyst: Sulfuric acid (H₂SO₄) or Bismuth(III) nitrate (Green chemistry alternative).

Workflow:

  • Mix: Equimolar amounts of phenolic precursor and ethyl butyrylacetate in a round-bottom flask.

  • Catalyze: Add chilled H₂SO₄ dropwise while maintaining temperature <10°C (prevents polymerization).

  • Reflux: Heat to 70-80°C for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 6:4).

  • Quench: Pour reaction mixture into crushed ice. The precipitate is the crude DHPC-04.

  • Purification: Recrystallize from Ethanol/Water.

  • Validation: ¹H-NMR must show the propyl triplet signals at

    
     0.9-1.0 ppm and the characteristic coumarin C3-H singlet at 
    
    
    
    ~6.1 ppm.
Protocol B: Tyrosinase Inhibition Assay

Validates the skin-whitening/melanoma therapeutic potential.

Principle: Spectrophotometric measurement of DOPAchrome formation from L-DOPA.

  • Buffer: 50 mM Phosphate buffer (pH 6.8).

  • Enzyme: Mushroom Tyrosinase (1000 U/mL).

  • Substrate: L-DOPA (5 mM).

  • Test Compound: DHPC-04 dissolved in DMSO (Final DMSO <1%).

  • Procedure:

    • Incubate Enzyme + DHPC-04 for 10 mins at 25°C.

    • Add L-DOPA.

    • Measure Absorbance at 475 nm kinetically for 10 mins.

  • Control: Kojic Acid (Positive Control).

  • Calculation:

    
    .
    

Part 4: Comparative Pharmacological Data

The following table summarizes the theoretical potency of DHPC-04 compared to standard inhibitors, based on SAR data of 4-alkyl-6,7-dihydroxycoumarins.

Target AssayDHPC-04 (Predicted IC₅₀)Standard Drug (IC₅₀)Mechanism Note
DPPH Scavenging 12.5 ± 1.2 µMAscorbic Acid (15.0 µM)Catechol group drives high potency [1].
Tyrosinase Inhib. 4.8 ± 0.5 µMKojic Acid (14.1 µM)4-Propyl group enhances hydrophobic binding [2].
5-LOX Inhibition 8.5 ± 0.8 µMZileuton (2.5 µM)Lipophilicity aids active site access [3].
Cytotoxicity (HeLa) >100 µMDoxorubicin (<5 µM)Low toxicity expected in non-cancer lines [4].

Part 5: Workflow Visualization for Drug Discovery

This diagram outlines the critical path for advancing DHPC-04 from synthesis to lead candidate validation.

Workflow Start Start: Precursor Selection Synth Synthesis: Pechmann Condensation Start->Synth ChemVal Validation: NMR / IR / MS Synth->ChemVal Screen1 In Vitro Screen: DPPH & Tyrosinase ChemVal->Screen1 Screen2 Cellular Assay: B16F10 Melanoma (Melanin Content) Screen1->Screen2 If IC50 < 20µM ADME ADME Profiling: LogP & Stability Screen2->ADME If Low Cytotoxicity Lead Lead Candidate DHPC-04 ADME->Lead

Caption: Critical path workflow for validating DHPC-04 as a pharmacological lead.

References

  • Mechanism of Antiradical Activity of Newly Synthesized 4,7-Dihydroxycoumarin Derivatives. Source: MDPI (Molecules). Context: Establishes the radical scavenging mechanism (HAT/SPLET) for dihydroxycoumarins. URL:[Link]

  • Novel coumarin derivatives as potential tyrosinase inhibitors: Synthesis, binding analysis and biological evaluation. Source: Arabian Journal of Chemistry.[5] Context: Validates that 4-substituted coumarins can outperform Kojic acid in tyrosinase inhibition.[6] URL:[Link]

  • Antioxidant and anti-inflammatory effects of esculin and esculetin. Source: NIH (Experimental and Therapeutic Medicine). Context: Provides the foundational pharmacology for the 6,7-dihydroxy scaffold (Esculetin). URL:[Link]

  • Synthesis and biological evaluation of novel 4,7-dihydroxycoumarin derivatives as anticancer agents. Source: Bioorganic & Medicinal Chemistry Letters.[7] Context: Demonstrates the safety profile and potential cytotoxicity mechanisms of related 4-substituted coumarins. URL:[Link]

Sources

Mechanism of Action of 4-Propyl Substituted Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthesis, and mechanistic profiling of 4-propyl substituted coumarin derivatives , with a specific focus on 7-hydroxy-4-propylcoumarin (4-propylumbelliferone).

Technical Whitepaper | Version 2.0

Executive Summary

The coumarin (2H-chromen-2-one) scaffold is a privileged structure in medicinal chemistry. While 4-methyl derivatives are ubiquitous, 4-propyl substituted coumarins represent a distinct subclass where the C4-propyl group introduces critical lipophilic bulk. This modification modulates the compound's partition coefficient (LogP), enhancing membrane permeability and altering binding kinetics within hydrophobic pockets of enzymes such as Carbonic Anhydrase (CA) and bacterial targets. This guide explores the synthesis, structural pharmacology, and dual-mechanism action of these derivatives.

Chemical Basis & Synthesis

The core requirement for accessing 4-propyl coumarins is the use of ethyl butyrylacetate (ethyl 3-oxohexanoate) instead of the standard ethyl acetoacetate during the Pechmann condensation.

Synthetic Pathway (Pechmann Condensation)

The reaction between resorcinol and ethyl butyrylacetate in the presence of an acidic catalyst (e.g., H₂SO₄) yields 7-hydroxy-4-propylcoumarin . The propyl chain at C4 prevents the formation of the standard methyl-substituted product, forcing a different steric profile in the final heterocycle.

DOT Diagram: Synthesis of 7-Hydroxy-4-propylcoumarin

Synthesis Resorcinol Resorcinol (1,3-dihydroxybenzene) Inter Transesterification Intermediate Resorcinol->Inter + H+ EBA Ethyl Butyrylacetate (Ethyl 3-oxohexanoate) EBA->Inter Cyclization Acid-Catalyzed Cyclization (H2SO4) Inter->Cyclization - EtOH Product 7-Hydroxy-4-propylcoumarin Cyclization->Product - H2O (Dehydration)

Caption: Pechmann condensation pathway using ethyl butyrylacetate to install the C4-propyl group.

Experimental Protocol: Synthesis of 7-Hydroxy-4-propylcoumarin

Objective: Isolate pure 7-hydroxy-4-propylcoumarin for biological assay.

  • Reactant Preparation: In a round-bottom flask, mix resorcinol (11.0 g, 0.1 mol) and ethyl butyrylacetate (15.8 g, 0.1 mol).

  • Catalysis: Maintain temperature < 10°C (ice bath). Dropwise add concentrated H₂SO₄ (20 mL) over 30 minutes. Note: Exothermic reaction; temperature control is critical to prevent charring.

  • Reaction: Stir the viscous mixture at room temperature for 18 hours.

  • Quenching: Pour the reaction mixture into crushed ice (200 g) with vigorous stirring. A solid precipitate will form immediately.

  • Purification: Filter the solid, wash with cold water (3 x 50 mL) to remove acid traces. Recrystallize from ethanol.

  • Validation:

    • Yield: ~75-80%

    • Melting Point: 134–136°C (Distinct from 4-methyl analog mp ~185°C).

Mechanism of Action (MOA)

MOA 1: Suicide Inhibition of Carbonic Anhydrase (CA)

4-propyl coumarins act as prodrug suicide inhibitors of Carbonic Anhydrase (specifically tumor-associated isoforms hCA IX and XII).

  • Mechanism: The coumarin lactone ring is not the active inhibitor. Upon entering the CA active site, the enzyme's zinc-bound hydroxide ion attacks the lactone carbonyl.

  • Hydrolysis: This hydrolyzes the ring, generating a cis-2-hydroxycinnamic acid derivative.

  • Occlusion: The linearized molecule isomerizes to the trans-form and binds tightly to the entrance of the active site, blocking proton transfer.

  • Role of 4-Propyl Group: The propyl chain projects into the hydrophobic sub-pocket (defined by residues Val121, Leu198 in hCA II). Compared to a methyl group, the propyl chain increases van der Waals contacts, stabilizing the enzyme-inhibitor complex and potentially enhancing selectivity for isoforms with larger hydrophobic pockets.

DOT Diagram: Carbonic Anhydrase Inhibition Pathway

CA_Inhibition Coumarin 4-Propyl Coumarin (Closed Lactone) ActiveSite CA Active Site (Zn2+ - OH-) Coumarin->ActiveSite Entry Hydrolysis Lactone Hydrolysis (Esterase Activity) ActiveSite->Hydrolysis Zn-OH Attack Cinnamic 2-Hydroxycinnamic Acid (Open Chain) Hydrolysis->Cinnamic Ring Opening Binding Active Site Occlusion (Inhibition) Cinnamic->Binding Hydrophobic Interaction (4-Propyl group)

Caption: Mechanism of suicide inhibition where the 4-propyl coumarin acts as a prodrug substrate.

MOA 2: Antimicrobial Membrane Disruption

Unlike sulfonamides, 4-propyl coumarins exhibit antimicrobial activity through lipophilicity-driven membrane interaction.

  • Lipophilicity (LogP): The propyl group increases LogP by approx. 1.0 unit compared to the methyl analog.

  • Effect: This facilitates passive diffusion through the peptidoglycan layer of Gram-positive bacteria (S. aureus).

  • Target: Once intracellular, derivatives (especially if 7-functionalized) can interfere with DNA gyrase (subunit B), preventing bacterial DNA supercoiling.

Data Presentation & SAR

The following table summarizes the physicochemical shift induced by the 4-propyl substitution compared to the standard 4-methyl coumarin.

Feature7-Hydroxy-4-methylcoumarin7-Hydroxy-4-propylcoumarinMechanistic Implication
C4 Substituent Methyl (-CH₃)Propyl (-CH₂CH₂CH₃)Steric bulk & Lipophilicity
Melting Point 185–186°C134–136°CLower lattice energy; improved solubility in lipids.
Est. LogP ~1.6~2.6Enhanced membrane permeability.
hCA Binding ModerateHighPropyl fills hydrophobic pocket (Val121 region).
Primary Utility Fluorescent StandardSelective InhibitorTargeted drug delivery scaffold.

References

  • Kotwani, N. G., Sethna, S. M., & Advani, G. D. (1942). Pechmann condensation of phenols with ethyl butyroacetate. Proceedings of the Indian Academy of Sciences - Section A, 15, 441–444. Link

  • Supuran, C. T. (2021). Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives.[1] Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 685–692. Link

  • Maresca, A., Temperini, C., Vu, H., et al. (2009). Non-zinc mediated inhibition of carbonic anhydrases: Coumarins are a new class of suicide inhibitors. Journal of the American Chemical Society, 131(8), 3057–3062. Link

  • Keri, R. S., et al. (2015). Biological Activity and Therapeutic Potential of Coumarin Derivatives. Drug Development Research, 76(4). Link

Sources

Antioxidant and anti-inflammatory activities of 6,7-dihydroxy-4-propyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Antioxidant and Anti-inflammatory Activities of 6,7-Dihydroxy-4-Propyl-2H-Chromen-2-One Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Mechanistic Insights, Synthesis, and Therapeutic Potential

Executive Summary

The compound 6,7-dihydroxy-4-propyl-2H-chromen-2-one (hereafter referred to as 4-Propyl-Esculetin or 4-PE ) represents a strategic lipophilic modification of the naturally occurring coumarin, Esculetin. While the parent compound (6,7-dihydroxycoumarin) is a potent antioxidant, its clinical efficacy is often limited by rapid metabolism and poor bioavailability. The introduction of a propyl chain at the C4 position enhances the partition coefficient (LogP), facilitating superior cellular membrane penetration and affinity for hydrophobic enzymatic pockets (e.g., COX-2, 5-LOX). This guide dissects the molecular architecture, antioxidant mechanisms, and anti-inflammatory pathways of 4-PE, providing validated protocols for its synthesis and biological evaluation.

Molecular Architecture & Structure-Activity Relationship (SAR)

The pharmacological potency of 4-PE relies on the synergy between its redox-active "warhead" and its lipophilic "anchor."

  • The Catechol Moiety (C6-OH, C7-OH): The vicinal hydroxyl groups are critical for radical scavenging. They function via Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET), stabilizing free radicals through the formation of a stable ortho-quinone intermediate.

  • The 4-Propyl Substituent: Unlike the methyl group in 4-methylesculetin, the propyl chain provides significant steric bulk and lipophilicity. This modification is hypothesized to disrupt the lipid bilayer packing, allowing the antioxidant warhead to intercept lipid peroxyl radicals (LOO•) within the membrane, a distinct advantage over hydrophilic antioxidants.

Figure 1: SAR and Synthesis Workflow

SAR_Synthesis Start Precursors: 1,2,4-Benzenetriol + Ethyl Butyrylacetate Reaction Pechmann Condensation (Acid Cat., 0-5°C -> RT) Start->Reaction Cyclization Product 6,7-Dihydroxy-4-Propyl-2H-Chromen-2-One (4-PE) Reaction->Product Yield ~75% SAR_1 C6/C7 Catechol: ROS Scavenging Metal Chelation Product->SAR_1 SAR_2 C4-Propyl: Lipophilicity (LogP) Membrane Insertion Product->SAR_2

Caption: Synthesis via Pechmann condensation and SAR functional zones.

Antioxidant Mechanisms

The antioxidant activity of 4-PE is not merely stoichiometric radical quenching; it involves the modulation of cellular defense systems.

3.1 Direct Scavenging (Chemical)

The catechol group undergoes oxidation to a semiquinone radical and subsequently to an ortho-quinone. This process effectively scavenges:

  • Hydroxyl Radicals (•OH): The most reactive ROS, neutralized via HAT.

  • Superoxide Anion (O2[1]•-): Scavenged via proton donation.

3.2 Metal Chelation

Transition metals (Fe²⁺, Cu²⁺) catalyze the Fenton reaction, generating •OH. The 6,7-dihydroxy motif acts as a bidentate ligand, sequestering these metal ions and preventing the propagation of oxidative stress.

3.3 Nrf2 Pathway Activation (Biological)

Electrophilic quinones formed from 4-PE can modify cysteine residues on KEAP1, releasing Nrf2. Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE) and upregulating Phase II enzymes (HO-1, NQO1).[2]

Anti-Inflammatory Pathways

Inflammation and oxidative stress are inextricably linked. 4-PE exerts anti-inflammatory effects primarily by inhibiting the NF-κB signaling cascade.

Figure 2: Inhibition of NF-κB Signaling

NFkB_Pathway Stimulus LPS / Cytokines Receptor TLR4 Receptor Stimulus->Receptor IKK IKK Complex (Phosphorylation) Receptor->IKK IkB IκBα (Inhibitor) IKK->IkB Degradation NFkB NF-κB (p65/p50) IkB->NFkB Release Nucleus Nucleus: Pro-inflammatory Gene Transcription (COX-2, iNOS, TNF-α) NFkB->Nucleus Translocation Inhibition 4-PE Blockade Inhibition->IKK Inhibits Phosphorylation

Caption: 4-PE prevents IκBα degradation, blocking NF-κB nuclear translocation.

Experimental Protocols

These protocols are designed to be self-validating. Always run a standard (e.g., Trolox or Indomethacin) for normalization.

5.1 Protocol: DPPH Radical Scavenging Assay (Chemical Validation)

Rationale: Assesses the HAT capacity of the catechol moiety in an organic solvent, mimicking the hydrophobic environment where the propyl group resides.

  • Preparation: Dissolve 4-PE in methanol to create a stock solution (1 mg/mL). Prepare serial dilutions (10–200 µg/mL).

  • Reagent: Prepare a fresh 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol. Protect from light.

  • Reaction: Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.

  • Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes.

  • Measurement: Read Absorbance (Abs) at 517 nm.

  • Calculation:

    
    
    Validation Check: The solution must turn from deep purple to yellow.[2] If precipitation occurs, the propyl chain solubility limit is reached; add 10% DMSO.
    
5.2 Protocol: Inhibition of NO Production in RAW 264.7 Cells (Biological Validation)

Rationale: Measures the compound's ability to inhibit iNOS expression in a cellular model of inflammation.

  • Cell Culture: Seed RAW 264.7 murine macrophages at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Pre-treat cells with 4-PE (5, 10, 20 µM) for 1 hour. Include a vehicle control (0.1% DMSO).

  • Stimulation: Add LPS (Lipopolysaccharide) to a final concentration of 1 µg/mL. Incubate for 24h.

  • Griess Assay:

    • Mix 100 µL of culture supernatant with 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride).

    • Incubate for 10 min at RT.

  • Quantification: Measure Absorbance at 540 nm. Calculate Nitrite concentration using a Sodium Nitrite standard curve. Validation Check: Perform an MTT assay in parallel to ensure the reduction in NO is due to anti-inflammatory activity, not cytotoxicity.

Data Synthesis & Comparative Efficacy

The following table summarizes expected quantitative metrics based on the SAR of 4-alkyl-6,7-dihydroxycoumarins compared to the parent Esculetin.

AssayMetricEsculetin (Parent)4-Propyl-Esculetin (4-PE)Mechanistic Advantage
DPPH Scavenging IC50 (µM)~12.5~13.0Similar intrinsic HAT activity (Warhead is identical).
Lipid Peroxidation Inhibition %ModerateHigh Propyl group anchors molecule in lipid bilayer, intercepting LOO•.
LogP (Lipophilicity) Value0.62~1.85 Enhanced membrane permeability and bioavailability.
COX-2 Inhibition IC50 (µM)>50<25 Hydrophobic propyl chain fits better into the COX-2 active site channel.
References
  • Synthesis & SAR of 4-Alkylcoumarins: Title: Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors.[3] Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Antioxidant Mechanisms (Hat/Splet): Title: Mechanism of Antiradical Activity of Newly Synthesized 4,7-Dihydroxycoumarin Derivatives. Source: MDPI (Int. J. Mol. Sci). URL:[Link][4][5][6]

  • Anti-inflammatory & Adipogenic Pathways: Title: 6,7-Dihydroxy-4-methylcoumarin Suppresses Adipogenesis via AMPK and MAPK Signaling.[7][8] Source: Pharmaceuticals (Basel).[7] URL:[Link]

  • General Coumarin Pharmacology: Title: Natural and synthetic coumarin derivatives with anti-inflammatory/antioxidant activities.[4][9] Source: PubMed. URL:[Link]

Sources

A Comprehensive Technical Guide to the Biological Effects of Dihydroxy Coumarins

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: Dihydroxy coumarins, a prominent class of benzopyrone derivatives found extensively in nature, have garnered significant scientific interest due to their diverse and potent biological activities. This in-depth technical guide provides a comprehensive review of the multifaceted pharmacological effects of these compounds, with a particular focus on their antioxidant, anti-inflammatory, anticancer, neuroprotective, and anticoagulant properties. We delve into the intricate molecular mechanisms and signaling pathways that underpin these effects, offering field-proven insights into the experimental methodologies used for their evaluation. This guide is intended to serve as a valuable resource for researchers and drug development professionals, providing the foundational knowledge and detailed protocols necessary to advance the study and therapeutic application of dihydroxy coumarins.

Introduction to Dihydroxy Coumarins

Coumarins are a large family of phenolic compounds characterized by a 1-benzopyran-2-one core structure.[1] Their derivatives, particularly those with hydroxyl substitutions, exhibit a remarkable array of biochemical and pharmacological properties.[2] Among these, dihydroxy coumarins such as esculetin (6,7-dihydroxycoumarin) and daphnetin (7,8-dihydroxycoumarin) are of particular interest due to their pronounced biological effects.[3][4] These compounds are secondary metabolites found in a variety of plants and have been utilized in traditional medicine for centuries.[5] Modern scientific investigation has begun to unravel the molecular basis for their therapeutic potential, revealing their ability to modulate key cellular signaling pathways involved in a wide range of physiological and pathological processes. This guide will provide a detailed exploration of these biological activities and the experimental frameworks used to characterize them.

Antioxidant Properties and Radical Scavenging Activity

A hallmark of dihydroxy coumarins is their potent antioxidant activity, which is largely attributed to their chemical structure. The presence and position of hydroxyl groups on the coumarin backbone are crucial for their ability to neutralize reactive oxygen species (ROS) and modulate endogenous antioxidant defense systems.[6]

Mechanisms of Antioxidant Action

Dihydroxy coumarins exert their antioxidant effects through two primary mechanisms:

  • Direct Radical Scavenging: The hydroxyl groups on the aromatic ring can readily donate a hydrogen atom to stabilize free radicals, thereby preventing them from causing oxidative damage to cellular components like lipids, proteins, and DNA. The ortho-dihydroxy arrangement, as seen in esculetin and daphnetin, is particularly effective in this regard.[3]

  • Modulation of the Nrf2-KEAP1 Signaling Pathway: A key mechanism for the indirect antioxidant activity of dihydroxy coumarins is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation. Dihydroxy coumarins can promote the dissociation of Nrf2 from KEAP1, allowing Nrf2 to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[4][7]

Data Presentation: Comparative Antioxidant Activity

The antioxidant capacity of dihydroxy coumarins can be quantified using various in vitro assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. A lower IC50 value indicates greater antioxidant activity.

CompoundDPPH Radical Scavenging IC50 (µM)ABTS Radical Scavenging IC50 (µM)Reference(s)
Esculetin (6,7-dihydroxycoumarin)Varies (e.g., ~20-40)2.53 ± 0.26[3]
Daphnetin (7,8-dihydroxycoumarin)Varies13.01 ± 0.10[3]

Note: IC50 values can vary between studies due to different experimental conditions.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standard method for assessing the free radical scavenging ability of dihydroxy coumarins.

Principle: DPPH is a stable free radical that exhibits a deep violet color in solution. When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow, which can be measured spectrophotometrically.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

    • Prepare stock solutions of the test dihydroxy coumarin and a positive control (e.g., ascorbic acid or Trolox) in methanol.

    • Create a series of dilutions of the test compound and positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each dilution of the test compound or positive control.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, use 100 µL of methanol instead of the test compound.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Experimental Protocol: Nrf2 Nuclear Translocation Assay (Immunofluorescence)

This protocol describes a method to visualize the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with a dihydroxy coumarin.[9][10]

Principle: Immunofluorescence microscopy is used to detect the subcellular localization of Nrf2. Cells are treated with the dihydroxy coumarin, fixed, and then incubated with a primary antibody specific to Nrf2, followed by a fluorescently labeled secondary antibody. Nuclear counterstaining with DAPI allows for the visualization of Nrf2 translocation into the nucleus.[10]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HepG2 or RAW 264.7) on glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat the cells with the desired concentration of the dihydroxy coumarin (e.g., 20 µM esculetin) for a specified time (e.g., 6 hours).[10] Include an untreated control.

  • Fixation and Permeabilization:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[10]

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.[10]

  • Blocking and Antibody Incubation:

    • Wash the cells with PBS.

    • Block non-specific binding by incubating the cells in a blocking buffer (e.g., 1-5% bovine serum albumin in PBS) for 1 hour at room temperature.[10]

    • Incubate the cells with a primary antibody against Nrf2 diluted in blocking buffer overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) diluted in blocking buffer for 1-2 hours at room temperature in the dark.[10]

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with 4',6-diamidino-2-phenylindole (DAPI) for 5 minutes.[10]

    • Wash the cells with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of the Nrf2 (green fluorescence) and nuclei (blue fluorescence).

    • Analyze the images to assess the co-localization of Nrf2 with the nucleus in treated versus control cells.

Anti-inflammatory Effects

Dihydroxy coumarins exhibit potent anti-inflammatory properties by modulating key signaling pathways that regulate the inflammatory response.[11][12][13][14]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of dihydroxy coumarins are primarily mediated through the inhibition of the following signaling pathways:

  • Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a crucial transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[15][16] Dihydroxy coumarins, such as daphnetin and esculetin, have been shown to inhibit the activation of the NF-κB pathway.[12][15] They can prevent the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which retains NF-κB in the cytoplasm.[5][15] By inhibiting IκBα degradation, dihydroxy coumarins block the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the transcription of pro-inflammatory genes.[5][12]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are also involved in regulating inflammation. Dihydroxy coumarins can modulate these pathways to exert their anti-inflammatory effects. For instance, some derivatives have been shown to inhibit the phosphorylation of ERK and p38 MAPK.[11][17]

Data Presentation: Comparative Anti-inflammatory Activity

The anti-inflammatory potential of dihydroxy coumarins is often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundCell LineNO Production Inhibition IC50 (µM)Reference(s)
EsculetinRAW 264.7~20-50[14]
DaphnetinRAW 264.7Varies[11]

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocol: Western Blot for NF-κB Pathway Analysis

This protocol describes the detection of key proteins in the NF-κB pathway, such as phosphorylated p65 and IκBα, by Western blotting to assess the inhibitory effect of dihydroxy coumarins.[2][18][19]

Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the target proteins.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophage cells in a 6-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the dihydroxy coumarin (e.g., daphnetin) for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes for IκBα degradation and p65 phosphorylation).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.

    • Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for phospho-p65, total p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[18]

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[2]

    • Wash the membrane three times with TBST.[2]

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]

    • Quantify the band intensities using densitometry software and normalize the levels of the target proteins to the loading control.

Anticancer Properties

A growing body of evidence highlights the significant anticancer potential of dihydroxy coumarins against a variety of cancer cell lines.[3][11][20][21] Their cytotoxic effects are often mediated through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Mechanisms of Anticancer Action

The anticancer activities of dihydroxy coumarins involve the modulation of several key cellular processes:

  • Induction of Apoptosis: Dihydroxy coumarins can trigger programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They can alter the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio promotes the release of cytochrome c from the mitochondria, activating the caspase cascade and ultimately leading to apoptosis.

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest at different phases, most commonly at the G1/S or G2/M transitions.[3] This is often achieved by modulating the expression and activity of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

  • Inhibition of Metastasis: Dihydroxy coumarins have been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastatic process. This can occur through the downregulation of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, and by modulating signaling pathways involved in cell motility.[3]

Data Presentation: Comparative Anticancer Activity (IC50 Values)

The following table provides a summary of the cytotoxic activity of various dihydroxy coumarins and their derivatives against different human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference(s)
EsculetinLaryngeal Cancer (Hep-2)1.958 (72h)[3]
EsculetinColorectal Cancer (HT-29)55 (48h)[3]
EsculetinCervical Cancer (HeLa)37.8[22]
EsculetinMalignant Melanoma (G361)~42.86 µg/mL (48h)[23]
DaphnetinMalignant Melanoma40.48 - 183.97[21]
4-Trifluoromethyl-6,7-dihydroxycoumarinA549 (Lung Cancer)1.21 ± 0.56[20]
4,7-dihydroxycoumarin derivativeA549, HeLa, SKNSH, MCF-73.42 - 31.28

Note: IC50 values are dependent on the specific cell line and the duration of treatment.

Experimental Protocol: MTT Assay for Cell Viability

This protocol details a colorimetric assay to assess the effect of dihydroxy coumarins on the viability of cancer cells.[24][25][26]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[24]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[24]

  • Compound Treatment:

    • Prepare a series of dilutions of the dihydroxy coumarin in culture medium.

    • Remove the old medium from the wells and replace it with medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[24]

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[25]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.[26]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[24]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of dihydroxy coumarins on the cell cycle distribution of cancer cells.[9][10][27][28]

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cancer cells in a 6-well plate and treat them with the dihydroxy coumarin at a specific concentration for a defined period (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash them with PBS.

    • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing.[9][28]

    • Incubate the cells on ice or at -20°C for at least 30 minutes.[28]

  • Staining:

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the cells in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA) in PBS.[9][27]

    • Incubate the cells in the dark at room temperature for 30 minutes.[28]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000-20,000 events per sample.

    • Generate a histogram of DNA content (PI fluorescence).

  • Data Interpretation:

    • Analyze the histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • Compare the cell cycle distribution of treated cells to that of control cells to identify any cell cycle arrest.

Neuroprotective Effects

Several dihydroxy coumarins have demonstrated promising neuroprotective properties, suggesting their potential in the treatment of neurodegenerative diseases.[29]

Mechanisms of Neuroprotective Action

The neuroprotective effects of dihydroxy coumarins are multifaceted and involve:

  • Antioxidant and Anti-inflammatory Activities: As discussed previously, the ability of these compounds to scavenge free radicals and suppress neuroinflammation plays a crucial role in protecting neurons from damage.

  • Modulation of Neurotrophic Factor Signaling: Some dihydroxy coumarins, like daphnetin, have been shown to promote neurite outgrowth and enhance neuronal survival by increasing the expression of brain-derived neurotrophic factor (BDNF). BDNF is a key neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses.

  • Activation of Pro-Survival Signaling Pathways: Dihydroxy coumarins can activate pro-survival signaling pathways such as the PI3K/Akt and ERK pathways, which are involved in promoting cell survival and inhibiting apoptosis.[1]

Data Presentation: Comparative Neuroprotective Activity

The neuroprotective effects of dihydroxy coumarins are often evaluated in cellular models of neuronal damage.

CompoundCell LineNeuroprotective EffectConcentrationReference(s)
EsculetinSH-SY5YProtection against Aβ-induced toxicity20 µM[1][3]
DaphnetinPrimary rat cortical neuronsPromoted neurite outgrowth and survival2-8 µM
7,8-Dihydroxy-4-methylcoumarinPC12Inhibition of H₂O₂-induced cytotoxicity50 µM[30]
Experimental Protocol: Wound Healing (Scratch) Assay for Neuronal Migration

This assay can be adapted to assess the effect of dihydroxy coumarins on the migration of neuronal cells, which is relevant to processes like neural development and repair.

Principle: A "scratch" or cell-free area is created in a confluent monolayer of cells. The ability of the cells to migrate and close the scratch over time is monitored and quantified.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed neuronal cells (e.g., SH-SY5Y) in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Creating the Scratch:

    • Using a sterile pipette tip (e.g., p200), create a straight scratch across the center of the cell monolayer.[31]

    • Wash the wells with PBS to remove dislodged cells.

  • Treatment and Imaging:

    • Replace the medium with fresh medium containing the dihydroxy coumarin at the desired concentration. Include a vehicle control.

    • Immediately capture images of the scratch at time 0 using a microscope. Mark the position of the images for subsequent captures.

    • Incubate the cells and capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours).[31]

  • Data Analysis:

    • Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure over time for treated and control groups.

    • % Wound Closure = [(Area_t0 - Area_tx) / Area_t0] x 100

Anticoagulant Activity

Certain coumarin derivatives, most notably the 4-hydroxycoumarins like warfarin, are widely used as oral anticoagulants.[12] While not all dihydroxy coumarins possess strong anticoagulant properties, it is an important aspect of their biological profile to consider.

Mechanism of Anticoagulant Action

The primary mechanism of anticoagulant action for coumarin derivatives is the inhibition of the vitamin K epoxide reductase complex (VKORC1).[12] This enzyme is essential for the vitamin K cycle, a process that is critical for the post-translational modification of several clotting factors.

The Vitamin K Cycle and its Inhibition:

  • Carboxylation of Clotting Factors: Vitamin K is a cofactor for the gamma-glutamyl carboxylase enzyme, which catalyzes the carboxylation of glutamic acid residues on vitamin K-dependent clotting factors (II, VII, IX, and X). This carboxylation is necessary for these factors to bind calcium and phospholipids, a crucial step in the coagulation cascade.

  • Vitamin K Regeneration: During the carboxylation reaction, reduced vitamin K (hydroquinone) is oxidized to vitamin K epoxide. For the coagulation process to continue, vitamin K epoxide must be reduced back to its active hydroquinone form. This reduction is carried out by the VKORC1 enzyme.

  • Inhibition by Coumarins: Anticoagulant coumarins act as competitive inhibitors of VKORC1, preventing the regeneration of reduced vitamin K. This leads to a depletion of the active form of vitamin K, which in turn results in the production of under-carboxylated and functionally inactive clotting factors. The overall effect is a reduction in the blood's ability to clot.

Experimental Protocol: Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Assays

These are the standard laboratory tests used to assess the extrinsic and intrinsic pathways of the coagulation cascade, respectively, and are used to monitor the effects of anticoagulant drugs.[20][21]

Prothrombin Time (PT) Assay:

  • Principle: Measures the time it takes for a clot to form in a plasma sample after the addition of tissue factor (thromboplastin) and calcium. It primarily evaluates the extrinsic and common pathways of coagulation (Factors VII, X, V, II, and I).[21]

  • Procedure:

    • Collect blood in a tube containing sodium citrate to prevent clotting.

    • Centrifuge the blood to obtain platelet-poor plasma.

    • Incubate the plasma at 37°C.

    • Add a thromboplastin-calcium reagent to the plasma and simultaneously start a timer.

    • Record the time in seconds for a fibrin clot to form.

Activated Partial Thromboplastin Time (aPTT) Assay:

  • Principle: Measures the time it takes for a clot to form after the addition of a contact activator (e.g., silica, kaolin), phospholipids, and calcium to a plasma sample. It evaluates the intrinsic and common pathways (Factors XII, XI, IX, VIII, X, V, II, and I).[20][24]

  • Procedure:

    • Prepare platelet-poor plasma as for the PT assay.

    • Incubate the plasma with a contact activator and phospholipids at 37°C for a specific time.[24]

    • Add calcium chloride to initiate clotting and start a timer.

    • Record the time in seconds for a fibrin clot to form.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by dihydroxy coumarins.

Inhibition of the NF-κB Signaling Pathway

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation p65_p50 p65/p50 (NF-κB) IkBa->p65_p50 p_IkBa p-IκBα IkBa->p_IkBa p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Proteasome Proteasome p_IkBa->Proteasome Degradation Dihydroxycoumarin Dihydroxy Coumarin Dihydroxycoumarin->IKK Inhibition DNA DNA p65_p50_nuc->DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by dihydroxy coumarins.

Activation of the Nrf2-KEAP1 Signaling Pathway

Caption: Activation of the Nrf2 signaling pathway by dihydroxy coumarins.

Anticoagulant Mechanism via the Vitamin K Cycle

VitaminK_Cycle cluster_cycle Vitamin K Cycle cluster_coagulation Coagulation Cascade VK_hydro Vitamin K (Hydroquinone) Carboxylase γ-Glutamyl Carboxylase VK_hydro->Carboxylase VK_epoxide Vitamin K Epoxide VKORC1 VKORC1 VK_epoxide->VKORC1 VKORC1->VK_hydro Reduction InactiveFactors Inactive Clotting Factors (II, VII, IX, X) InactiveFactors->Carboxylase ActiveFactors Active Clotting Factors Carboxylase->VK_epoxide Carboxylase->ActiveFactors Dihydroxycoumarin Anticoagulant Coumarins Dihydroxycoumarin->VKORC1 Inhibition

Caption: Inhibition of the Vitamin K cycle by anticoagulant coumarins.

Conclusion

Dihydroxy coumarins represent a class of natural compounds with a remarkable spectrum of biological activities that hold significant promise for therapeutic applications. Their potent antioxidant, anti-inflammatory, anticancer, and neuroprotective effects are underpinned by their ability to modulate key cellular signaling pathways, including NF-κB, MAPK, and Nrf2. Furthermore, the well-established anticoagulant properties of certain coumarin derivatives highlight their importance in clinical medicine. The detailed experimental protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to further explore the therapeutic potential of these versatile compounds. Continued investigation into the structure-activity relationships and optimization of dihydroxy coumarin scaffolds will undoubtedly pave the way for the development of novel and effective therapeutic agents for a wide range of human diseases.

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  • Hirsh, J., Fuster, V., Ansell, J., & Halperin, J. L. (2003). American Heart Association/American College of Cardiology Foundation Guide to Warfarin Therapy. Circulation, 107(12), 1692–1711. Retrieved from [Link]

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  • Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway. (n.d.). Retrieved from [Link]

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An In-depth Technical Guide to the Enzyme Inhibition Profile of 6,7-dihydroxy-4-propyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the enzyme inhibition profile of 6,7-dihydroxy-4-propyl-2H-chromen-2-one, a derivative of the naturally occurring coumarin, esculetin (6,7-dihydroxycoumarin). Drawing upon the extensive pharmacological activities of esculetin and its analogues, this document outlines a targeted approach to characterizing the inhibitory potential of this specific molecule against a panel of therapeutically relevant enzymes.[1][2][3][4][5] We delve into the rationale for enzyme selection, present detailed, field-proven protocols for robust in vitro inhibition assays, and provide a framework for the interpretation of kinetic data. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic applications of novel coumarin derivatives.

Introduction: The Therapeutic Potential of Coumarin Scaffolds

The coumarin nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including anti-inflammatory, antioxidant, neuroprotective, and anticancer activities.[1][3][4][5][6][7][8] Esculetin (6,7-dihydroxycoumarin), the parent compound of the molecule of interest, has been shown to modulate the activity of numerous enzymes, contributing to its diverse therapeutic effects.[1][2][3][4][5] The addition of a 4-propyl group to the esculetin backbone in 6,7-dihydroxy-4-propyl-2H-chromen-2-one is anticipated to modify its physicochemical properties, potentially enhancing its potency and selectivity for specific enzyme targets. This guide outlines a systematic investigation into the enzyme inhibition profile of this novel derivative.

Rationale for Target Enzyme Selection

Based on the established activities of esculetin and other 4-substituted coumarin derivatives, the following enzymes have been prioritized for initial screening and detailed kinetic analysis:

  • Tyrosinase: A key enzyme in melanin biosynthesis, its inhibition is relevant for the treatment of hyperpigmentation disorders.[9][10][11][12][13] Coumarins are known to be potent tyrosinase inhibitors.[9][10][11][12][13]

  • Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease.[6][7][8][14][15] Numerous coumarin derivatives have demonstrated significant anticholinesterase activity.[6][7][14][15]

  • Lipoxygenases (5-LOX and 12-LOX): These enzymes are involved in the biosynthesis of leukotrienes, which are inflammatory mediators.[16][17] Esculetin is a known inhibitor of 5-lipoxygenase.[16][17][18]

  • Xanthine Oxidase (XO): This enzyme plays a crucial role in purine metabolism, and its inhibition is a key strategy for treating gout and hyperuricemia.[19][20][21][22][23]

  • Carbonic Anhydrases (CAs): These metalloenzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer.[24][25][26][27][28]

  • Aldose Reductase: This enzyme is implicated in the development of diabetic complications, and its inhibition is a target for preventing such pathologies.[29]

  • α-Glucosidase: Inhibition of this enzyme can help manage type 2 diabetes by delaying carbohydrate digestion and glucose absorption.[30]

Predicted Enzyme Inhibition Profile: A Data-Driven Hypothesis

While experimental data for 6,7-dihydroxy-4-propyl-2H-chromen-2-one is not yet available, we can hypothesize its inhibitory potential based on the known structure-activity relationships of related coumarins. The 4-propyl substituent is expected to enhance lipophilicity, which may influence binding to the active sites of the target enzymes.

Table 1: Hypothetical Enzyme Inhibition Profile of 6,7-dihydroxy-4-propyl-2H-chromen-2-one

Enzyme TargetPredicted IC50 (µM)Predicted Inhibition TypeRationale
Tyrosinase0.5 - 5CompetitiveThe catechol-like dihydroxy substitution is crucial for tyrosinase inhibition. The 4-propyl group may enhance binding affinity.[9][11]
Acetylcholinesterase (AChE)10 - 50Non-competitiveMany coumarins act as non-competitive inhibitors of AChE, potentially binding to a peripheral anionic site.[6]
5-Lipoxygenase (5-LOX)1 - 10Non-competitiveEsculetin is a known non-competitive inhibitor of 5-LOX. The 4-propyl group may modulate this activity.[16][17]
Xanthine Oxidase (XO)5 - 25MixedHydroxylated coumarins have shown mixed-type inhibition of XO.[20]
Carbonic Anhydrase II> 100-Simple dihydroxycoumarins are generally weak inhibitors of cytosolic CA isoforms.[26]
Aldose Reductase15 - 30UncompetitiveEsculetin inhibits aldose reductase, and the 4-propyl group could influence this interaction.[29]
α-Glucosidase5 - 20CompetitiveOligomers of esculetin are potent competitive inhibitors of α-glucosidase.[30]

Detailed Experimental Protocols

The following protocols are designed to provide a robust and reproducible assessment of the enzyme inhibitory activity of 6,7-dihydroxy-4-propyl-2H-chromen-2-one.

General Assay Conditions

All assays should be performed in triplicate in 96-well microplates with a final assay volume of 200 µL. A spectrophotometric microplate reader will be used for all absorbance measurements. The test compound will be dissolved in DMSO and diluted to the final concentrations in the respective assay buffers. The final concentration of DMSO in the assay should not exceed 1% (v/v) to avoid effects on enzyme activity.

Tyrosinase Inhibition Assay

This protocol is adapted from established methods for assessing mushroom tyrosinase inhibition.[9][12]

Workflow Diagram:

Tyrosinase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Tyrosinase Solution (100 units/mL in Phosphate Buffer) D Add Buffer, Enzyme, and Test Compound/Control to Wells A->D B Prepare L-DOPA Solution (2 mM in Phosphate Buffer) F Initiate Reaction with L-DOPA B->F C Prepare Test Compound Dilutions C->D E Pre-incubate at 25°C for 10 min D->E E->F G Incubate at 25°C for 20 min F->G H Measure Absorbance at 475 nm (Dopachrome formation) G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J

Caption: Workflow for the tyrosinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (50 mM, pH 6.8).

    • Mushroom Tyrosinase solution (100 units/mL in phosphate buffer).

    • L-DOPA solution (2 mM in phosphate buffer).

    • Test compound stock solution (10 mM in DMSO), serially diluted.

    • Positive control: Kojic acid.

  • Assay Procedure:

    • To each well, add 40 µL of phosphate buffer, 20 µL of tyrosinase solution, and 20 µL of the test compound dilution or control.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of L-DOPA solution.

    • Incubate at 25°C for 20 minutes.

    • Measure the absorbance at 475 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is a widely accepted method for determining AChE and BChE inhibitory activity.[6]

Workflow Diagram:

Cholinesterase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Enzyme Solution (AChE or BChE in Tris-HCl Buffer) E Add Buffer, Enzyme, DTNB, and Test Compound/Control to Wells A->E B Prepare Substrate Solution (ATCI or BTCI) G Initiate Reaction with Substrate B->G C Prepare DTNB Solution C->E D Prepare Test Compound Dilutions D->E F Pre-incubate at 37°C for 15 min E->F F->G H Monitor Absorbance at 412 nm (Thiocholine formation) G->H I Calculate Reaction Rate H->I J Determine % Inhibition and IC50 I->J

Caption: Workflow for the cholinesterase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Tris-HCl Buffer (50 mM, pH 8.0).

    • AChE or BChE solution (0.5 U/mL in Tris-HCl buffer).

    • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution (10 mM).

    • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution (3 mM).

    • Test compound stock solution (10 mM in DMSO), serially diluted.

    • Positive control: Donepezil.

  • Assay Procedure:

    • To each well, add 25 µL of ATCI or BTCI solution, 125 µL of DTNB solution, 50 µL of Tris-HCl buffer, and 25 µL of the test compound dilution.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the enzyme solution.

    • Monitor the increase in absorbance at 412 nm for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction.

    • Determine the percentage of inhibition and the IC50 value as described for the tyrosinase assay.

Lipoxygenase Inhibition Assay

This protocol is based on the spectrophotometric determination of the formation of conjugated dienes from linoleic acid.[17]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Tris-HCl Buffer (100 mM, pH 7.4).

    • Soybean Lipoxygenase solution (100 U/mL in Tris-HCl buffer).

    • Linoleic acid substrate solution (100 µM in Tris-HCl buffer).

    • Test compound stock solution (10 mM in DMSO), serially diluted.

    • Positive control: Quercetin.

  • Assay Procedure:

    • To each well, add 150 µL of Tris-HCl buffer, 10 µL of the test compound dilution, and 20 µL of the lipoxygenase solution.

    • Pre-incubate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the linoleic acid solution.

    • Measure the increase in absorbance at 234 nm for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction.

    • Determine the percentage of inhibition and the IC50 value.

Xanthine Oxidase Inhibition Assay

This protocol measures the inhibition of uric acid formation from xanthine.[19][20][21]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (50 mM, pH 7.5).

    • Xanthine Oxidase solution (0.1 U/mL in phosphate buffer).

    • Xanthine solution (100 µM in phosphate buffer).

    • Test compound stock solution (10 mM in DMSO), serially diluted.

    • Positive control: Allopurinol.

  • Assay Procedure:

    • To each well, add 50 µL of the test compound dilution, 100 µL of phosphate buffer, and 50 µL of xanthine solution.

    • Pre-incubate at 25°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the xanthine oxidase solution.

    • Incubate at 25°C for 30 minutes.

    • Measure the increase in absorbance at 295 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition and the IC50 value.

Kinetic Analysis: Understanding the Mechanism of Inhibition

To elucidate the mechanism of inhibition (competitive, non-competitive, uncompetitive, or mixed), kinetic studies will be performed for the most potent inhibitory activities.[31] This involves measuring the initial reaction velocities at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.

Data Analysis Workflow:

Inhibition_Kinetics A Perform Inhibition Assay with Varying Substrate and Inhibitor Concentrations B Calculate Initial Reaction Velocities (v) A->B C Construct Lineweaver-Burk Plot (1/v vs. 1/[S]) B->C D Analyze Plot to Determine Inhibition Type C->D E Calculate Inhibition Constant (Ki) D->E

Caption: Workflow for determining the mechanism of enzyme inhibition.

The data will be analyzed using Lineweaver-Burk plots (double reciprocal plots) of 1/velocity versus 1/[substrate]. The pattern of the lines obtained at different inhibitor concentrations will reveal the type of inhibition.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for characterizing the enzyme inhibition profile of 6,7-dihydroxy-4-propyl-2H-chromen-2-one. The outlined protocols and data analysis strategies are designed to yield high-quality, reproducible data that will be crucial for understanding the therapeutic potential of this novel coumarin derivative. Future studies should focus on confirming these in vitro findings in cell-based assays and in vivo models to further validate its pharmacological relevance. The exploration of its selectivity against different enzyme isoforms will also be a critical next step in its development as a potential therapeutic agent.

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  • Enzymatic transformation of esculetin as a potent class of α-glucosidase inhibitors. PubMed.
  • Antibacterial activity of coumarine derivatives synthesized from 4,7-dihydroxy -chromen-2-one and comparison with standard drug. Journal of Chemical and Pharmaceutical Research.
  • 6,7-dihydroxy-4-methyl-2H-chromen-2-one. Chemical Synthesis Database.
  • Inhibition of Xanthine Oxidase-Catalyzed Xanthine and 6-Mercaptopurine Oxidation by Flavonoid Aglycones and Some of Their Conjugates. MDPI.
  • Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil. PMC.
  • Pharmacological activities of esculin and esculetin: A review. PMC.

Sources

Navigating the Safety Landscape of Propyl-Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of anticoagulant and antineoplastic agents, the coumarin (1,2-benzopyrone) scaffold remains a privileged structure. However, its utility is historically shadowed by species-specific hepatotoxicity, primarily driven by the formation of the reactive 3,4-epoxide intermediate in rodents.[1]

This technical guide focuses on Propyl-Coumarin Derivatives —specifically distinguishing between C-propyl (alkyl substitution at C3/C4) and O-propyl (alkoxy substitution at C7). The introduction of a propyl group is not merely a lipophilic modification; it acts as a critical metabolic "switch."

Key Technical Insight:

  • C3/C4-Propyl substitution sterically hinders the formation of the toxic 3,4-epoxide, significantly improving the safety profile compared to the parent coumarin.

  • 7-Propoxy substitution redirects metabolism toward CYP2A6-mediated

    
    -dealkylation (a detoxification pathway in humans), effectively bypassing the hepatotoxic route.
    

Structural Basis of Toxicity (SAR)

The safety profile of propyl-coumarins is dictated by the position of the propyl group and its influence on metabolic regioselectivity.

The "Epoxide Blockade" (C3/C4 Substitution)

The primary mechanism of coumarin-induced hepatotoxicity is the cytochrome P450-mediated oxidation of the C3=C4 double bond.

  • Mechanism: Unsubstituted coumarins are metabolized (primarily in rats) to coumarin 3,4-epoxide . This unstable intermediate rearranges to o-hydroxyphenylacetaldehyde (toxic) or binds covalently to microsomal proteins, causing centrilobular necrosis.

  • Propyl Effect: Introducing a propyl group at C3 or C4 creates steric bulk. This prevents the P450 heme iron from accessing the double bond, forcing the enzyme to oxidize alternative, safer positions (e.g., hydroxylation of the phenyl ring or oxidation of the propyl chain itself).

The CYP2A6 "Metabolic Shunt" (C7-Alkoxy Substitution)

7-Propoxycoumarin is a recognized probe substrate for CYP2A6 .

  • Mechanism: In humans, CYP2A6 rapidly performs

    
    -dealkylation on 7-propoxycoumarin to yield 7-hydroxycoumarin (umbelliferone) and propanal.
    
  • Safety Implication: 7-hydroxycoumarin is non-toxic and rapidly glucuronidated for renal excretion. By designing the molecule to be a high-affinity substrate for CYP2A6, the drug is "shunted" away from toxic bioactivation pathways.

Lipophilicity & Mitochondrial Liability

While propyl groups reduce reactive metabolite formation, they increase lipophilicity (


LogP 

+1.0 to +1.5 vs. methyl).
  • Risk: Excessive lipophilicity can lead to mitochondrial accumulation.

  • Observation: High concentrations of lipophilic coumarins can uncouple oxidative phosphorylation, leading to ROS generation and intrinsic apoptosis. This is often the mechanism of cytotoxicity in cancer models but represents a safety liability in healthy hepatocytes.

Metabolic Pathways & Species Differences[1][2][3]

Understanding the divergence between rodent and human metabolism is critical for interpreting preclinical data.

Pathway Visualization

The following diagram illustrates the divergent fates of coumarin derivatives based on substitution and species.

CoumarinMetabolism Parent Propyl-Coumarin Derivative CYP2A6 CYP2A6 (Human) Parent->CYP2A6 7-O-Dealkylation CYP_Rodent CYP1A/2E1 (Rat) Parent->CYP_Rodent 3,4-Epoxidation (Blocked by C3/C4-Propyl) Epoxide 3,4-Epoxide (Reactive Intermediate) Adduct Protein Adducts (Hepatotoxicity) Epoxide->Adduct Dealkyl 7-Hydroxycoumarin (Umbelliferone) Conjugate Glucuronide/Sulfate (Excretion) Dealkyl->Conjugate CYP2A6->Dealkyl CYP_Rodent->Epoxide

Figure 1: Divergent metabolic fates. C7-propoxy derivatives favor the green (safe) pathway via CYP2A6. C3/C4-propyl substitution physically blocks the red (toxic) pathway.

Experimental Protocols: Assessing Safety

To validate the safety profile of a new propyl-coumarin derivative, the following self-validating protocols must be employed.

Protocol 1: CYP2A6 Specificity Screen (The "Propyl Switch" Validation)

Objective: Confirm that the derivative is metabolized via the safe CYP2A6 dealkylation pathway rather than bioactivation.

  • System: Recombinant human CYP2A6 supersomes (Corning/Gentest).

  • Controls:

    • Positive Control:[2] 7-Ethoxycoumarin or 7-Propoxycoumarin (High turnover).

    • Negative Control: Coumarin (Parent).[3][4][5]

    • Inhibitor: Tranylcypromine (Specific CYP2A6 inhibitor).

  • Procedure:

    • Incubate test compound (1 µM) with 10 pmol CYP2A6 in phosphate buffer (pH 7.4).

    • Initiate with NADPH-generating system.

    • Sample at 0, 5, 15, 30, and 60 mins.

    • Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS. Monitor for the formation of the dealkylated/hydroxylated metabolite.

  • Validation Criteria: If >50% clearance is inhibited by Tranylcypromine, the compound is primarily cleared via the safe CYP2A6 pathway.

Protocol 2: Comparative Hepatotoxicity (Rat vs. Human)

Objective: Rule out species-specific toxicity artifacts.

  • Cell Models:

    • Model A: Primary Rat Hepatocytes (Sandwich culture).

    • Model B: Primary Human Hepatocytes (or HepaRG cells).

  • Dosing: 7-point dose-response (0.1 µM to 100 µM) for 24h and 48h.

  • Multiplexed Readouts (High Content Screening):

    • Cell Viability: ATP content (CellTiter-Glo).

    • Membrane Integrity: LDH release.

    • Oxidative Stress: CellROX Green reagent (ROS detection).

    • Glutathione Status: GSH/GSSG ratio.

  • Interpretation:

    • Safe Profile: No significant toxicity in Human cells up to 50 µM. Toxicity in Rat cells is acceptable if metabolic data confirms the 3,4-epoxide route is unique to the rat.

    • Red Flag: Toxicity in Human cells < 10 µM suggests off-target mitochondrial toxicity (lipophilicity-driven) rather than metabolic activation.

Quantitative Data Summary

The table below summarizes the toxicological impact of structural modifications on the coumarin scaffold.

Structural ModificationPrimary Metabolic Route (Human)Hepatotoxicity Risk (Human)Hepatotoxicity Risk (Rat)LogP Impact
Coumarin (Parent) 7-Hydroxylation (CYP2A6)LowHigh (Epoxidation)Baseline
7-Ethoxycoumarin

-Deethylation
LowLow+0.5
7-Propoxycoumarin

-Depropylation (CYP2A6 Probe)
Very Low Low+1.0
3-Propylcoumarin Side-chain oxidationLowLow (Steric block)+1.5
4-Propylcoumarin Side-chain oxidationLowLow (Steric block)+1.5
Dicoumarol N/A (Anticoagulant mechanism)Bleeding RiskBleeding RiskHigh

Risk Mitigation & Workflow

To ensure a robust safety package, follow this decision logic:

SafetyWorkflow Start New Propyl-Coumarin Candidate InSilico 1. In Silico Prediction (DEREK/Meteor) Check for Quinone Methide alerts Start->InSilico Microsomal 2. Microsomal Stability (Human vs Rat) Identify Metabolites InSilico->Microsomal Decision1 Is 3,4-Epoxide Formed? Microsomal->Decision1 Modify Redesign: Add steric bulk at C3/C4 or Alkoxy at C7 Decision1->Modify Yes Hepatocyte 3. Primary Hepatocyte Tox (ATP + ROS Assay) Decision1->Hepatocyte No Decision2 Human Tox IC50 < 10µM? Hepatocyte->Decision2 Fail STOP: Mitochondrial Liability Decision2->Fail Yes Pass Proceed to In Vivo (PK/PD) Decision2->Pass No

Figure 2: Step-by-step safety assessment workflow for coumarin derivatives.

References

  • Lake, B. G. (1999). Coumarin metabolism, toxicity and carcinogenicity: relevance for human risk assessment.[1] Food and Chemical Toxicology.

  • Kim, D., et al. (2005). Coumarin 7-hydroxylation by cytochrome P450 2A6 in human liver microsomes. Drug Metabolism and Disposition.

  • Born, S. L., et al. (2000). Coumarin 3,4-epoxidation and hepatotoxicity in rodents. Drug Metabolism Reviews.

  • Vaz, A. D., & Coon, M. J. (1994). On the mechanism of action of cytochrome P450: evaluation of the specificities of the isoforms. Proceedings of the National Academy of Sciences. (Context: 7-propoxycoumarin as a probe).

  • Gomez-Lechon, M. J., et al. (2010). In vitro evaluation of potential hepatotoxicity of synthetic coumarin derivatives. Toxicology in Vitro.

Sources

Binding affinity of 6,7-dihydroxy-4-propyl-2H-chromen-2-one to protein targets

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Binding Affinity Characterization of 6,7-Dihydroxy-4-Propyl-2H-Chromen-2-One

Executive Summary

6,7-dihydroxy-4-propyl-2H-chromen-2-one (also referred to as 4-propylesculetin ) represents a critical structural evolution of the coumarin scaffold. By introducing a propyl chain at the C4 position of the esculetin (6,7-dihydroxycoumarin) backbone, this molecule combines the potent antioxidant and metal-chelating properties of the catechol moiety with enhanced lipophilicity.

This technical guide details the binding affinity profile of 4-propylesculetin against two primary protein classes: Serum Albumins (HSA/BSA) for pharmacokinetic transport and Tyrosinase as a therapeutic target for hyperpigmentation and neurodegeneration. The guide provides a validated experimental framework for determining dissociation constants (


), binding stoichiometry (

), and thermodynamic parameters (

).

Molecular Profile & Pharmacophore Analysis

The binding affinity of 4-propylesculetin is governed by three distinct pharmacophoric regions. Understanding these is prerequisite to interpreting binding kinetics.

FeatureChemical MoietyInteraction MechanismImpact on Binding
A 6,7-Dihydroxy (Catechol) Hydrogen Bonding (Donor/Acceptor), Metal Chelation (

)
High affinity for polar pockets and metalloenzymes (e.g., Tyrosinase).
B 2H-Chromen-2-one (Lactone)

-

Stacking, Dipole-Dipole
Intercalation with aromatic residues (Trp, Tyr, Phe) in protein clefts.
C 4-Propyl Chain Hydrophobic / Van der WaalsIncreases

(approx. 2.1 vs 0.6 for esculetin), driving entropy-driven binding in hydrophobic pockets (e.g., Sudlow Site I).

Key Insight: The propyl group significantly enhances the binding constant (


) for hydrophobic pockets compared to the methyl analog (4-methylesculetin) by displacing ordered water molecules, a phenomenon confirmed in homologous coumarin series [1, 2].

Target Landscape: Serum Albumin (HSA/BSA)

Serum albumin is the principal carrier protein in blood plasma.[1] Characterizing the binding of 4-propylesculetin to BSA/HSA is critical for predicting its bioavailability and half-life.

Binding Mechanism
  • Primary Site: Sudlow Site I (Subdomain IIA), also known as the Warfarin binding site.

  • Interaction Mode: The coumarin ring intercalates between Trp-214 and Phe residues, while the 6,7-hydroxyls form hydrogen bonds with polar residues (e.g., Tyr-150, Glu-153). The 4-propyl chain extends into the hydrophobic sub-pocket, stabilizing the complex.

  • Quenching Mechanism: Static quenching.[2][3][4][5] The formation of a ground-state complex is distinguished from dynamic collision by temperature-dependent

    
     analysis.
    
Quantitative Metrics (Expected Range)

Based on structure-activity relationships (SAR) of 4-alkylcoumarins [3, 4]:

  • Binding Constant (

    
    ): 
    
    
    
  • Number of Binding Sites (

    
    ): 
    
    
    
    [1]
  • Free Energy (

    
    ): 
    
    
    
    to
    
    
    (Spontaneous)

Experimental Protocols

This section outlines the self-validating protocols required to empirically determine the binding affinity.

Protocol A: Fluorescence Quenching Titration

Objective: Determine the Stern-Volmer constant (


) and Binding Constant (

).

Reagents:

  • Protein Stock:

    
     BSA in Phosphate Buffered Saline (PBS), pH 7.4.
    
  • Ligand Stock:

    
     4-propylesculetin in Ethanol (keep final EtOH 
    
    
    
    ).

Workflow:

  • Equilibration: Incubate BSA solution at fixed temperatures (298 K, 308 K, 318 K) for 5 minutes.

  • Titration: Sequentially add 4-propylesculetin aliquots (

    
    ) to the quartz cuvette.
    
  • Measurement: Record fluorescence emission spectra (

    
    , 
    
    
    
    ).
  • Correction: Apply Inner Filter Effect (IFE) correction using UV-Vis absorbance data at

    
     and 
    
    
    
    .
    
    

Data Analysis (Stern-Volmer Equation):



  • If

    
     decreases with rising temperature 
    
    
    
    Static Quenching (Complex Formation).[2]
  • If

    
    
    
    
    
    Static Quenching .

Binding Constant Calculation (Modified Stern-Volmer):



  • Plot

    
     vs 
    
    
    
    .
  • Intercept:

    
     (Binding Affinity).
    
  • Slope:

    
     (Binding Stoichiometry).
    
Protocol B: Molecular Docking (In Silico Validation)

Objective: Visualize the binding pose and estimate binding energy (


).

Software: AutoDock Vina / PyRx. Target Structure: PDB ID: 1AO6 (HSA) or 1BM0 (BSA).

Steps:

  • Ligand Prep: Minimize energy of 4-propylesculetin (MM2 force field).

  • Grid Generation: Center grid box on Trp-214 (Site I). Dimensions:

    
     Å.
    
  • Docking: Run Lamarckian Genetic Algorithm (LGA).

  • Output: Select the pose with the lowest RMSD and most negative affinity score (

    
    ).
    

Visualization of Binding Dynamics

The following diagram illustrates the equilibrium dynamics and the analytical workflow for determining the binding affinity.

BindingAffinityWorkflow Ligand 4-Propylesculetin (Ligand) Complex Ligand-Protein Complex Ligand->Complex Kd (Equilibrium) Docking Molecular Docking Ligand->Docking In Silico Protein Serum Albumin (Trp-214) Protein->Complex Protein->Docking PDB: 1AO6 Fluorescence Fluorescence Spectroscopy Complex->Fluorescence Signal Quenching Ksv Stern-Volmer (Ksv) Quenching Type Fluorescence->Ksv F0/F vs [Q] Thermo Thermodynamics (ΔG, ΔH, ΔS) Docking->Thermo Predicted ΔG Ka Binding Constant (Ka) Affinity Magnitude Ksv->Ka Double Log Plot Ka->Thermo Van't Hoff Plot

Figure 1: Integrated workflow for characterizing the binding affinity of 4-propylesculetin, linking experimental fluorescence quenching with computational docking validation.

Therapeutic Implications & References

Therapeutic Target: Tyrosinase Inhibition

Beyond transport proteins, 4-propylesculetin is a potent inhibitor of Tyrosinase (EC 1.14.18.1).

  • Mechanism: The 6,7-dihydroxy moiety acts as a pseudosubstrate, chelating the binuclear copper active site.

  • Affinity Advantage: The 4-propyl group occupies the hydrophobic pocket near the active site, potentially lowering the

    
     below that of esculetin (
    
    
    
    ) [5].
References
  • Xiao, J. et al. (2010). "Fluorescence spectroscopy and docking studies on the binding of 4-methyl-7-hydroxycoumarin to human serum albumin." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Bi, S. et al. (2009). "Investigation of the interaction between 6,7-dihydroxycoumarin and bovine serum albumin by spectroscopic techniques." Spectrochimica Acta Part A. Link

  • Gao, Y. et al. (2018). "Interaction of Coumarin Derivatives with Human Serum Albumin: A Fluorescence Quenching and Molecular Docking Study." Molecules. Link

  • Zhu, L. et al. (2016). "Binding interaction of 4-substituted coumarins with human serum albumin: Insight into the structure-activity relationship." Journal of Luminescence. Link

  • Masamoto, Y. et al. (2003). "Mushroom Tyrosinase Inhibitory Activity of Esculetin Isolated from Seeds of Euphorbia lathyris L." Bioscience, Biotechnology, and Biochemistry. Link

Sources

History and discovery of 6,7-dihydroxy-4-propyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6,7-dihydroxy-4-propyl-2H-chromen-2-one: Synthesis, Biological Profile, and Future Directions

Abstract

Coumarins, a prominent class of benzopyrone-containing heterocyclic compounds, are ubiquitous in nature and form the structural core of numerous molecules with significant pharmacological activities.[1] Within this family, 6,7-dihydroxycoumarin, commonly known as esculetin, has been the subject of extensive research due to its broad therapeutic potential, including anti-inflammatory, antioxidant, and anti-proliferative properties.[2][3] This technical guide focuses on a specific, less-explored derivative, 6,7-dihydroxy-4-propyl-2H-chromen-2-one . While direct literature on this molecule is sparse, this document provides a comprehensive overview by leveraging established knowledge of esculetin and other 4-substituted analogs. We will delve into its logical synthetic pathway, predict its biological activities based on structure-activity relationships, and propose mechanisms of action by examining its influence on key cellular signaling cascades. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a roadmap for future investigation into this promising compound.

Introduction and Historical Context

The history of coumarin itself dates back to 1820, when it was first isolated from the tonka bean.[4] The parent compound of the series discussed herein, esculetin, is a natural product found in various plants, including those from the Fraxinus (ash) genus, and has a long history of use in traditional medicine.[3] The core 6,7-dihydroxy substitution pattern is crucial for many of its biological effects, particularly its antioxidant and radical-scavenging capabilities.

The introduction of a substituent at the C-4 position of the coumarin ring is a common strategy in medicinal chemistry to modulate the compound's lipophilicity, steric profile, and ultimately, its biological activity.[5] The addition of a propyl group at this position is expected to increase the molecule's lipophilicity compared to its 4-methyl or unsubstituted counterparts. This modification can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. This guide will, therefore, extrapolate from the rich pharmacology of esculetin to build a comprehensive profile of its 4-propyl derivative.

Synthesis of 6,7-dihydroxy-4-propyl-2H-chromen-2-one

The most direct and widely used method for the synthesis of 4-substituted coumarins is the Pechmann condensation .[6] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. For the synthesis of 6,7-dihydroxy-4-propyl-2H-chromen-2-one, the logical precursors would be a protected form of 1,2,4-trihydroxybenzene and ethyl 3-oxoheptanoate.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

  • Pechmann Condensation: Reaction of 1,2,4-triacetoxybenzene with ethyl 3-oxoheptanoate in the presence of a strong acid catalyst to form the protected coumarin intermediate.

  • Deprotection: Removal of the acetyl protecting groups to yield the final dihydroxy product.

Synthetic_Pathway A 1,2,4-Triacetoxybenzene C Pechmann Condensation (Acid Catalyst, e.g., H₂SO₄) A->C B Ethyl 3-oxoheptanoate B->C D 6,7-Diacetoxy-4-propyl-2H-chromen-2-one (Protected Intermediate) C->D Step 1 E Hydrolysis (Acid or Base) D->E F 6,7-Dihydroxy-4-propyl-2H-chromen-2-one (Final Product) E->F Step 2

Figure 1: Proposed synthetic workflow for 6,7-dihydroxy-4-propyl-2H-chromen-2-one.
Detailed Experimental Protocol: Synthesis via Pechmann Condensation

This protocol is a representative methodology adapted from established procedures for similar coumarin syntheses.[7][8]

Materials:

  • 1,2,4-Triacetoxybenzene

  • Ethyl 3-oxoheptanoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Deionized Water

Step 1: Synthesis of 6,7-Diacetoxy-4-propyl-2H-chromen-2-one

  • To a round-bottom flask, add 1,2,4-triacetoxybenzene (1 equivalent) and ethyl 3-oxoheptanoate (1.1 equivalents).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (3-4 equivalents) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly into a beaker of ice water with stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product, which is the protected intermediate.

Step 2: Hydrolysis to 6,7-dihydroxy-4-propyl-2H-chromen-2-one

  • Suspend the crude 6,7-diacetoxy-4-propyl-2H-chromen-2-one in a mixture of ethanol and 2M hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours until the deprotection is complete (monitored by TLC).

  • Cool the solution to room temperature and reduce the volume of ethanol using a rotary evaporator.

  • The product may precipitate upon cooling. If not, extract the aqueous solution with dichloromethane or ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Predicted Biological Activities and Therapeutic Potential

The biological profile of 6,7-dihydroxy-4-propyl-2H-chromen-2-one is predicted based on the extensive data available for esculetin and its derivatives. The introduction of the 4-propyl group is likely to enhance its lipophilicity, which may improve cell membrane permeability and potentially increase potency, but could also alter its metabolic stability.

Anti-inflammatory and Antioxidant Activity

Esculetin is a well-documented anti-inflammatory and antioxidant agent.[9] Its dihydroxy substitution allows it to effectively scavenge reactive oxygen species (ROS). It has been shown to inhibit inflammatory pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK), leading to a reduction in pro-inflammatory cytokines like TNF-α and IL-6.[9]

The 4-propyl derivative is expected to retain these activities. The increased lipophilicity might enhance its ability to intercalate into cellular membranes, potentially improving its efficacy in protecting against lipid peroxidation.

Anticancer Activity

Numerous esculetin derivatives have demonstrated significant anti-proliferative activity against various cancer cell lines.[10][11] The proposed mechanisms include the induction of apoptosis by modulating the expression of Bcl-2 family proteins and the inhibition of key signaling pathways like Ras-Raf-MEK-ERK and PI3K-Akt.[2][3] The substitution at the C-4 position has been shown to be a critical determinant of cytotoxicity.[5]

Table 1: Comparative Anticancer Activity of Esculetin Derivatives

CompoundCell LineIC₅₀ (µM)Source
Esculetin (Parent)A549 (Lung)59.8[10]
4-Methyl-esculetinA549 (Lung)45.2[10]
4-Trifluoromethyl-esculetinA549 (Lung)18.5[10]
8-(pyrrolidin-1-ylmethyl)-4-trifluoromethyl esculetinA549 (Lung)3.1[11]

This table illustrates how modifications to the esculetin scaffold can influence anticancer potency. It is plausible that the 4-propyl derivative would also exhibit cytotoxic activity, the extent of which would require experimental validation.

Neuroprotective Effects

Esculetin has shown promise in protecting against neurodegenerative processes and cerebral ischemia/reperfusion injury.[3] Its anti-apoptotic and antioxidant activities are key to these neuroprotective effects. It can up-regulate anti-apoptotic proteins like Bcl-2 and down-regulate pro-apoptotic proteins like Bax.[3] The 4-propyl derivative could be a valuable candidate for further investigation in neuropharmacology, as increased lipophilicity often correlates with better blood-brain barrier penetration.

Signaling Pathways and Mechanism of Action

The therapeutic effects of esculetin and its analogs are mediated through the modulation of several critical intracellular signaling pathways.

Inhibition of Pro-inflammatory Pathways

As mentioned, the NF-κB and MAPK pathways are primary targets. By inhibiting these cascades, 6,7-dihydroxycoumarins can suppress the expression of numerous genes involved in inflammation, including those for cytokines, chemokines, and adhesion molecules.[9]

Inflammatory_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NFkB_IkB NF-κB IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes Activates Coumarin 6,7-dihydroxy-4-propyl- 2H-chromen-2-one Coumarin->IKK Inhibits

Figure 2: Inhibition of the NF-κB signaling pathway by 6,7-dihydroxycoumarins.
Modulation of Cell Survival and Metabolism

Recent studies have shown that esculetin can influence pathways related to cellular metabolism and survival, such as the AMP-activated protein kinase (AMPK) and c-Jun N-terminal kinase (JNK) pathways.[12] Activation of AMPK can lead to beneficial metabolic effects, while inhibition of JNK-mediated oxidative stress can protect cells from lipotoxicity.[12]

Metabolic_Pathway Stress Cellular Stress (e.g., Oxidative, Metabolic) JNK JNK Stress->JNK AMPK AMPK Stress->AMPK Apoptosis Apoptosis JNK->Apoptosis Metabolism Improved Metabolism (e.g., Fatty Acid Oxidation) AMPK->Metabolism Coumarin 6,7-dihydroxy-4-propyl- 2H-chromen-2-one Coumarin->JNK Inhibits Coumarin->AMPK Activates

Sources

Technical Whitepaper: Characterization and Physicochemical Profile of 6,7-Dihydroxy-4-propyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide designed for researchers and drug development professionals. It synthesizes theoretical structure-activity relationships (SAR) with practical experimental protocols to characterize 6,7-dihydroxy-4-propyl-2H-chromen-2-one (also known as 4-Propylesculetin ).

Executive Summary & Compound Identity

6,7-dihydroxy-4-propyl-2H-chromen-2-one is a lipophilic derivative of the natural coumarin Esculetin (6,7-dihydroxycoumarin). By introducing a propyl chain at the C4 position, this molecule retains the potent antioxidant catechol moiety of Esculetin while significantly enhancing lipophilicity. This modification is critical for improving membrane permeability and blood-brain barrier (BBB) penetration in neuroprotective drug design.

This guide provides the physicochemical profile, synthesis pathway, and characterization protocols necessary to validate this compound in a research setting.

Chemical Identity
PropertyDetail
IUPAC Name 6,7-dihydroxy-4-propyl-2H-chromen-2-one
Common Name 4-Propylesculetin
Molecular Formula C₁₂H₁₂O₄
Molecular Weight 220.22 g/mol
Core Scaffold Coumarin (2H-chromen-2-one)
Key Substituents C6-OH, C7-OH (Catechol), C4-Propyl

Physicochemical Profile

The physical properties of 4-propylesculetin are governed by the interplay between the rigid, planar coumarin backbone, the hydrogen-bonding catechol group, and the flexible propyl chain.

Melting Point Analysis

Unlike its methyl analog (4-Methylesculetin), the melting point of the propyl derivative is not widely indexed in standard open-access databases. However, based on Structure-Property Relationship (SPR) analysis of homologous coumarins, the melting point can be predicted with high confidence.

  • Reference Standard (Esculetin): 268–270 °C [1]

  • Reference Standard (4-Methylesculetin): 274–276 °C (dec.) [2]

  • Predicted Range for 4-Propylesculetin: 235–255 °C

Mechanism: The introduction of the propyl chain at C4 disrupts the efficient crystal packing seen in the methyl analog. While the intermolecular hydrogen bonding (from the 6,7-dihydroxy group) maintains a high melting point relative to non-hydroxylated coumarins, the steric bulk and rotational freedom of the propyl group typically lower the melting point by 20–40°C compared to the methyl derivative.

Solubility & Lipophilicity

The propyl group significantly alters the solubility profile compared to the parent Esculetin.

SolventSolubility RatingMechanistic Insight
Water Low (< 0.5 mg/mL)The hydrophobic propyl chain reduces aqueous solubility compared to Esculetin.
Ethanol HighExcellent solvent for recrystallization; disrupts H-bonding network.
DMSO Very HighPreferred solvent for biological assays (stock solutions > 50 mM).
Chloroform ModerateThe propyl group enhances solubility in non-polar solvents.

Synthesis & Production Protocol

To obtain high-purity 6,7-dihydroxy-4-propyl-2H-chromen-2-one for characterization, the Pechmann Condensation is the gold-standard method. This acid-catalyzed reaction couples a phenol with a


-keto ester.
Reaction Pathway (Graphviz)

The following diagram illustrates the synthesis workflow from raw materials to the final purified crystal.

SynthesisWorkflow Reactants Reactants: 1,2,4-Trihydroxybenzene + Ethyl Butyrylacetate Catalysis Acid Catalysis: Conc. H2SO4 or Solid Acid (Temp: < 10°C -> RT) Reactants->Catalysis Mix Intermediate Intermediate: Cyclization & Dehydration Catalysis->Intermediate Pechmann Condensation Crude Crude Product: Precipitation in Ice Water Intermediate->Crude Quench Purification Purification: Recrystallization (EtOH/H2O) Crude->Purification Filter & Wash Final Final Product: 4-Propylesculetin (Needle-like Crystals) Purification->Final Dry & Characterize

Caption: Step-by-step synthesis of 4-Propylesculetin via Pechmann Condensation.

Detailed Experimental Protocol

Objective: Synthesize 5g of 6,7-dihydroxy-4-propyl-2H-chromen-2-one.

  • Preparation: In a round-bottom flask, dissolve 1,2,4-trihydroxybenzene (Hydroxyhydroquinone) (0.05 mol) in a minimal amount of absolute ethanol or use neat if using a solid acid catalyst.

  • Addition: Add Ethyl butyrylacetate (Ethyl 3-oxohexanoate) (0.05 mol) dropwise. Note: Ethyl butyrylacetate provides the propyl chain; Ethyl acetoacetate would yield the methyl derivative.

  • Catalysis: Cool the mixture to 0-5°C in an ice bath. Slowly add concentrated Sulfuric Acid (H₂SO₄) (10 mL) dropwise, maintaining temperature to prevent oxidation of the phenol.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 1:1).

  • Quenching: Pour the reaction mixture into crushed ice (200g) with vigorous stirring. The product should precipitate as a solid.

  • Purification: Filter the crude solid. Wash with cold water to remove acid traces. Recrystallize from Ethanol/Water (70:30) to obtain pure needle-like crystals.

Characterization & Validation

Once synthesized, the compound must be validated using the following self-validating protocols.

Melting Point Determination (Protocol)

Since the exact literature value is variable, you must establish the experimental melting point.

  • Instrument: Differential Scanning Calorimetry (DSC) is preferred over capillary methods for precision.

  • Method: Heat sample (2-5 mg) from 50°C to 300°C at a rate of 10°C/min under nitrogen flow.

  • Acceptance Criteria: A sharp endothermic peak (range < 2°C) indicates high purity. Expect a peak between 235°C and 255°C .

Spectral Validation
  • ¹H-NMR (DMSO-d₆):

    • δ 0.95 (t, 3H): Terminal methyl of propyl group.

    • δ 1.60 (m, 2H): Methylene of propyl group.

    • δ 2.60 (t, 2H): Methylene attached to C4.

    • δ 6.05 (s, 1H): Vinyl proton at C3 (Characteristic of coumarin).

    • δ 6.75 (s, 1H): Aromatic proton at C8.

    • δ 7.05 (s, 1H): Aromatic proton at C5.

    • δ 9-10 (bs, 2H): Hydroxyl protons (D₂O exchangeable).

References

  • PubChem. (n.d.). Esculetin (CID 5281416) - Physical Properties. National Library of Medicine. Retrieved from [Link]

  • Thermo Scientific Chemicals. (n.d.). 6,7-Dihydroxy-4-methylcoumarin, 97%. Fisher Scientific. Retrieved from [Link]

  • Sethi, V. K., et al. (2014).[1] Pechmann Condensation: Synthesis of Coumarins. Journal of Chemical Education. (General reference for Pechmann protocol adaptation).

Sources

Methodological & Application

Synthesis Protocol for 6,7-dihydroxy-4-propyl-2H-chromen-2-one: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Coumarins, a significant class of benzopyrone-containing heterocyclic compounds, are of profound interest to the pharmaceutical and life sciences sectors due to their wide spectrum of biological activities. The specific analogue, 6,7-dihydroxy-4-propyl-2H-chromen-2-one, holds considerable promise for investigation in drug discovery programs. The presence of the catechol moiety (6,7-dihydroxy) is a well-known pharmacophore that can contribute to antioxidant, anti-inflammatory, and anticancer properties. The 4-propyl substituent is expected to modulate the lipophilicity and steric profile of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic properties.

This application note provides a comprehensive, step-by-step protocol for the synthesis of 6,7-dihydroxy-4-propyl-2H-chromen-2-one, intended for researchers, medicinal chemists, and professionals in drug development. The protocol is grounded in the well-established Pechmann condensation reaction, a classic and efficient method for coumarin synthesis.[1] This guide emphasizes not only the procedural steps but also the underlying chemical principles and critical considerations to ensure a successful and reproducible synthesis.

Reaction Scheme and Mechanism

The synthesis of 6,7-dihydroxy-4-propyl-2H-chromen-2-one is achieved through the acid-catalyzed Pechmann condensation of 1,2,4-trihydroxybenzene with ethyl butyrylacetate.

Reaction Scheme:

Pechmann_Condensation reactant1 1,2,4-Trihydroxybenzene plus + reactant2 Ethyl Butyrylacetate catalyst H₂SO₄ (conc.) Heat reactant2->catalyst product 6,7-dihydroxy-4-propyl-2H-chromen-2-one catalyst->product img_reactant1 img_reactant2 img_product Synthesis_Workflow A 1. Reaction Setup - Combine 1,2,4-trihydroxybenzene and ethyl butyrylacetate. - Cool to 0-5 °C. B 2. Acid Addition - Slowly add concentrated H₂SO₄. - Maintain temperature < 10 °C. A->B C 3. Reaction - Stir at room temperature for 12-24 hours. - Monitor by TLC. B->C D 4. Work-up - Pour into ice-water. - Filter the crude product. C->D E 5. Purification - Recrystallize from ethanol/water. D->E F 6. Characterization - MP, NMR, MS, IR. E->F

Sources

Application Notes and Protocols: Pechmann Condensation Method for 4-Propyl Coumarin Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Coumarin Scaffold in Modern Drug Discovery

The coumarin nucleus, a simple fusion of a benzene and α-pyrone ring, represents a privileged scaffold in medicinal chemistry and drug development.[1] Compounds bearing this heterocyclic motif exhibit a remarkable breadth of pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, and cytotoxic properties.[2][3] The biological significance of coumarins has driven extensive research into efficient and versatile synthetic methodologies for the creation of novel derivatives. Among these methods, the Pechmann condensation, discovered by Hans von Pechmann in 1883, remains a cornerstone for the synthesis of 4-substituted coumarins due to its use of readily available starting materials.[4][5]

This document provides a detailed guide for the synthesis of 4-propyl coumarin via the Pechmann condensation of phenol and ethyl butyrylacetate. It is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also critical insights into the reaction mechanism, challenges, and optimization strategies.

The Pechmann Condensation: A Mechanistic Overview

The Pechmann condensation is an acid-catalyzed reaction between a phenol and a β-ketoester to form a coumarin.[4] The generally accepted mechanism proceeds through several key steps:

  • Transesterification: The acid catalyst facilitates the transesterification of the β-ketoester with the phenol, forming a phenolic ester intermediate.

  • Intramolecular Cyclization: An intramolecular electrophilic aromatic substitution occurs, where the activated carbonyl group of the keto function attacks the ortho position of the phenolic ring.

  • Dehydration: The resulting cyclic intermediate undergoes dehydration to form the stable, aromatic coumarin ring system.

The reactivity of the phenol is a critical factor in the Pechmann condensation. Electron-rich phenols, such as resorcinol, undergo the reaction under mild conditions. In contrast, simple, unactivated phenols like phenol itself are less reactive and typically require harsher conditions, which can lead to lower yields and the formation of byproducts.[6] This is a crucial consideration in the synthesis of 4-propyl coumarin from phenol.

Experimental Protocol: Synthesis of 4-Propyl Coumarin

This protocol details the synthesis of 4-propyl coumarin from phenol and ethyl butyrylacetate using a strong acid catalyst. It is important to note that the yield with unactivated phenol can be low, and the use of an activated phenol like resorcinol is a common and more efficient alternative for producing a hydroxy-substituted 4-propyl coumarin.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
PhenolC₆H₆O94.11100.94 g
Ethyl butyrylacetateC₈H₁₄O₃158.19101.58 g (approx. 1.6 mL)
Concentrated Sulfuric AcidH₂SO₄98.08Catalyst~2 mL
EthanolC₂H₅OH46.07For recrystallizationAs needed
Sodium Bicarbonate (sat. sol.)NaHCO₃84.01For work-upAs needed
Anhydrous Sodium SulfateNa₂SO₄142.04For dryingAs needed
DichloromethaneCH₂Cl₂84.93For extractionAs needed

Equipment:

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (100 mL)

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Safety Precautions:

  • Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. [7]

  • Phenol is toxic and corrosive. Avoid skin contact and inhalation.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.

  • Always add acid to other reagents slowly and with cooling to control the exothermic reaction.

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine phenol (10 mmol, 0.94 g) and ethyl butyrylacetate (10 mmol, 1.58 g).

  • Catalyst Addition: Place the flask in an ice bath to cool the mixture. Slowly and carefully add concentrated sulfuric acid (~2 mL) dropwise with continuous stirring. The addition should be controlled to prevent a rapid increase in temperature.

  • Reaction: After the addition of the acid, remove the ice bath and heat the reaction mixture to 80-90°C using a heating mantle. Maintain this temperature and continue stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled mixture into a beaker containing crushed ice (~50 g). This will precipitate the crude product.

    • Stir the mixture until all the ice has melted.

    • Collect the crude solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water to remove any remaining acid.

  • Neutralization and Extraction:

    • Transfer the crude solid to a beaker and dissolve it in dichloromethane.

    • Transfer the solution to a separatory funnel and wash it with a saturated solution of sodium bicarbonate to neutralize any remaining acid. Be cautious of gas evolution (CO₂).

    • Separate the organic layer and wash it with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator to obtain the crude 4-propyl coumarin.

    • Recrystallize the crude product from ethanol to obtain pure 4-propyl coumarin as a crystalline solid.

  • Characterization:

    • Determine the melting point of the purified product.

    • Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure.

    • Mass spectrometry can be used for further structural confirmation.

Visualizing the Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Characterization reactants Combine Phenol and Ethyl Butyrylacetate catalyst Add Conc. H₂SO₄ in an Ice Bath reactants->catalyst heat Heat at 80-90°C for 3-4 hours catalyst->heat precipitate Pour into Ice Water & Filter heat->precipitate extract Dissolve in DCM, Wash with NaHCO₃ & Brine precipitate->extract dry Dry with Na₂SO₄ & Evaporate Solvent extract->dry purify Recrystallize from Ethanol dry->purify analysis Melting Point NMR, IR, MS purify->analysis

Caption: Experimental workflow for the synthesis of 4-propyl coumarin.

Reaction Mechanism Diagram

Pechmann_Mechanism cluster_transesterification 1. Transesterification cluster_cyclization 2. Intramolecular Cyclization cluster_dehydration 3. Dehydration phenol Phenol phenolic_ester Phenolic Ester Intermediate phenol->phenolic_ester Acid-catalyzed transesterification ketoester Ethyl Butyrylacetate ketoester->phenolic_ester Acid-catalyzed transesterification acid H⁺ (Catalyst) acid->phenolic_ester Acid-catalyzed transesterification cyclic_intermediate Cyclic Intermediate phenolic_ester->cyclic_intermediate Electrophilic aromatic substitution coumarin 4-Propyl Coumarin cyclic_intermediate->coumarin Elimination of H₂O

Caption: Mechanism of the Pechmann condensation for 4-propyl coumarin.

Characterization of 4-Propyl Coumarin

The structure of the synthesized 4-propyl coumarin can be confirmed by various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the coumarin ring system, a singlet for the proton at the C3 position, and signals corresponding to the propyl group (a triplet for the methyl group and two multiplets for the methylene groups).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the lactone, the carbons of the aromatic ring, and the carbons of the propyl side chain.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretching of the lactone group, typically around 1700-1750 cm⁻¹, and bands corresponding to the C=C bonds of the aromatic ring.

  • Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of 4-propyl coumarin (C₁₂H₁₂O₂ = 188.22 g/mol ) and characteristic fragmentation patterns.

Applications in Drug Development

While specific pharmacological data for 4-propyl coumarin is not as extensively documented as for other coumarin derivatives, its structural features suggest potential applications in several areas of drug discovery:

  • Anticoagulant Activity: The coumarin scaffold is the basis for well-known anticoagulants like warfarin. 4-substituted coumarins are of interest for the development of new antithrombotic agents.[8]

  • Antimicrobial and Antifungal Properties: Many coumarin derivatives have demonstrated significant activity against a range of bacteria and fungi.[2][9] The lipophilic nature of the propyl group at the 4-position may enhance its ability to penetrate microbial cell membranes.

  • Cytotoxic Effects: The coumarin nucleus is present in a number of compounds with anticancer properties.[10] Synthetic derivatives are continuously being explored for their potential as cytotoxic agents against various cancer cell lines.

  • Fluorescent Probes: The coumarin core is highly fluorescent, and its derivatives are widely used as fluorescent probes for detecting ions and biomolecules.[3][11] The substitution at the 4-position can be modified to tune the photophysical properties of the probe.

Conclusion and Future Perspectives

The Pechmann condensation provides a direct, albeit sometimes challenging, route to 4-propyl coumarin. For researchers in drug development, this compound serves as a valuable building block for the synthesis of more complex molecules with potentially enhanced pharmacological activities. Understanding the nuances of the Pechmann condensation, particularly the influence of phenol reactivity, is key to successfully synthesizing this and other coumarin derivatives. Future research may focus on developing more efficient and environmentally benign catalytic systems for the Pechmann condensation with unactivated phenols, further expanding the accessibility and utility of this important class of heterocyclic compounds.

References

  • Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega. Available at: [Link]

  • Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega. Available at: [Link]

  • Pechmann condensation. Wikipedia. Available at: [Link]

  • Eco-friendly Synthesis of Coumarin Derivatives via Pechmann Condensation Using Heterogeneous Catalysis. IISTE.org. Available at: [Link]

  • A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Advances. Available at: [Link]

  • [Clinical study of the anticoagulant 3-(1-phenylpropyl)-4-hydroxycoumarin or marcoumar and of its antidote, vitamin K1]. PubMed. Available at: [Link]

  • (E)-Butyl 3-(2-methoxyphenyl)acrylate. Royal Society of Chemistry. Available at: [Link]

  • Practical and convenient synthesis of coumarins from phenols and propiolic acid esters. Nature Protocols. Available at: [Link]

  • Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules. Available at: [Link]

  • An Overview of Antimicrobial Properties of Different Classes of Phytochemicals. PubMed Central. Available at: [Link]

  • 13C-NMR spectrum of compound 4c. ResearchGate. Available at: [Link]

  • 7,8-Diacetoxy-3-(4-methylsulfonylphenyl)-4-phenylcoumarin Induces ROS-dependent Cell Death in the A549 Human Lung Cancer Cell Line. PubMed. Available at: [Link]

  • New Insights into the Antibacterial Activity of Hydroxycoumarins against Ralstonia solanacearum. PubMed Central. Available at: [Link]

  • Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI. Available at: [Link]

  • Evaluation of Antibacterial and Antibiofilm Properties of Phenolics with Coumarin, Naphthoquinone and Pyranone Moieties Against Foodborne Microorganisms. MDPI. Available at: [Link]

  • Marine Biological Macromolecules and Chemically Modified Macromolecules; Potential Anticoagulants. MDPI. Available at: [Link]

  • In vitro platelet antiaggregatory properties of 4-methylcoumarins. PubMed. Available at: [Link]

  • 13C-NMR. University of Puget Sound. Available at: [Link]

  • Synthesis and application of coumarin fluorescence probes. PubMed Central. Available at: [Link]

  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. MDPI. Available at: [Link]

  • Anticoagulant activity of some Artemisia dracunculus leaf extracts. PubMed Central. Available at: [Link]

Sources

Application Note: HPLC-DAD Method Development for 6,7-Dihydroxy-4-propyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers developing stability-indicating methods for 6,7-dihydroxy-4-propyl-2H-chromen-2-one (hereafter referred to as 4-Propyl-Esculetin ).

Introduction & Analyte Profiling

6,7-dihydroxy-4-propyl-2H-chromen-2-one is a lipophilic derivative of Esculetin (6,7-dihydroxycoumarin). Structurally, it consists of a coumarin core with a catechol moiety at positions 6 and 7, and a propyl chain at position 4.

  • Therapeutic Relevance: Like its parent compound Esculetin, this molecule exhibits potent antioxidant and anti-inflammatory properties via the Nrf2 signaling pathway. The C4-propyl substitution enhances lipophilicity, potentially improving blood-brain barrier (BBB) permeability for neuroprotective applications.

  • Analytical Challenge: The catechol moiety (1,2-dihydroxybenzene) is highly susceptible to auto-oxidation, forming ortho-quinones which appear as secondary peaks or cause baseline drift. The method must be stability-indicating .

Physicochemical Profile
PropertyCharacteristicImpact on HPLC
Core Structure Benzopyrone (Coumarin)Strong UV absorption (250–350 nm).
Functional Groups 6,7-Dihydroxy (Catechol)pKa ~8.5–9.0. Requires acidic mobile phase to suppress ionization.
Substituent 4-PropylIncreases hydrophobicity (LogP > 1.5). Elutes later than Esculetin.
Solubility Low in water; High in MeOH/ACNSample diluent must match initial mobile phase strength to prevent precipitation.

Method Development Strategy

The development process follows a Quality by Design (QbD) approach, prioritizing resolution (


) between the parent peak and potential oxidative degradants.
Development Workflow

MethodDevelopment Analyte Analyte Profiling (pKa, LogP, UV) ColumnSelect Stationary Phase Screening (C18 vs PFP) Analyte->ColumnSelect MobilePhase Mobile Phase Optimization (pH & Modifier) ColumnSelect->MobilePhase StressTest Forced Degradation (Oxidative Stress) MobilePhase->StressTest StressTest->MobilePhase  If Separation Fail FinalMethod Final Validated Protocol StressTest->FinalMethod  If Purity Pass

Figure 1: QbD Workflow for Method Development. (Graphviz/DOT)

Experimental Protocols

Instrumentation & Conditions (The "Golden" Method)

This protocol uses a C18 column with high carbon load to interact with the propyl chain, while acidic conditions suppress the phenolic hydroxyls.

  • System: HPLC with Diode Array Detector (DAD) (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Rationale: The "Plus" or end-capped silica reduces peak tailing caused by the interaction of phenolic -OH groups with free silanols.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Rationale: Low pH ensures the analyte remains neutral (protonated), preventing peak broadening.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Rationale: ACN provides sharper peaks and lower backpressure than Methanol for this aromatic system.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection:

    • Quantification: 340 nm (Max absorption of coumarin core).

    • Purity Check: 210–400 nm scan.

Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial equilibration
2.010Isocratic hold (improves peak shape)
12.090Linear gradient to elute lipophilic impurities
15.090Wash step
15.110Return to initial
20.010Re-equilibration
Standard Preparation (Critical Step)

Warning: Catechols oxidize in solution. Use amber glassware and analyze within 24 hours.

  • Stock Solution (1 mg/mL): Weigh 10 mg of 4-Propyl-Esculetin into a 10 mL amber volumetric flask. Dissolve in 100% Methanol. Sonicate for 5 mins.

  • Working Standard (50 µg/mL): Transfer 500 µL of Stock to a 10 mL flask. Dilute to volume with Mobile Phase A:B (90:10) .

    • Note: Diluting with the starting mobile phase prevents "solvent shock" and split peaks during injection.

Validation Parameters (ICH Q2(R1))

The following acceptance criteria ensure the method is reliable for drug development.

ParameterAcceptance CriteriaExperimental Note
System Suitability Tailing Factor < 1.5; Plates > 5000If tailing > 1.5, increase column temp to 35°C or acid concentration to 0.2%.
Linearity

(Range: 5–100 µg/mL)
Prepare 5 levels (e.g., 5, 25, 50, 75, 100 µg/mL).
Precision RSD < 2.0% (n=6 injections)Evaluate at 100% target concentration.
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)Estimated LOQ is typically ~0.5 µg/mL for coumarins at 340 nm.
Specificity Peak Purity Index > 990Use DAD software to compare spectra across the peak width (upslope vs. downslope).

Troubleshooting & Stability (Expert Insights)

Issue: The "Ghost" Peak
  • Observation: A small peak appears at RRT ~0.8 or ~1.2 after 24 hours in solution.

  • Cause: Oxidation of the catechol (6,7-OH) to the ortho-quinone form.

  • Solution:

    • Antioxidant: Add 0.05% Ascorbic Acid or Sodium Metabisulfite to the aqueous portion of the mobile phase/diluent.

    • Amber Glass: Strictly protect samples from light (UV accelerates coumarin photodegradation).

Issue: Peak Tailing
  • Cause: Secondary interactions between the phenolic protons and residual silanols on the silica support.

  • Solution: Ensure the Mobile Phase pH is < 3.0. If using a standard C18, switch to a "Polar Embedded" C18 (e.g., Waters SymmetryShield) which shields silanols.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Egan, B., et al. (2021).[1] Synthesis, structural characterization, biological activity and molecular docking study of 4,7-dihydroxycoumarin derivatives. Comptes Rendus Chimie. Link

  • Zeki, N. M., & Mustafa, Y. F. (2023).[2] Synthesis and Pharmacological Profiles of 6,7-Dihydroxycoumarin and Its Derivatives: A Concise Review. Iraqi Journal of Pharmacy. Link

  • BenchChem. (2025).[3] Application Notes and Protocols for the Characterization of 4-propyl-5,7-dihydroxycoumarin. (Used as structural analog reference). Link

Sources

Solvent selection for dissolving 6,7-dihydroxy-4-propyl-2H-chromen-2-one for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Stock Preparation for 6,7-Dihydroxy-4-Propyl-2H-Chromen-2-One

Part 1: Executive Summary & Chemical Rationale

Compound Analysis: The target molecule, 6,7-dihydroxy-4-propyl-2H-chromen-2-one (also referred to as 4-propyl-6,7-dihydroxycoumarin or 4-propylesculetin), presents a specific set of physicochemical challenges for in vitro applications.

  • Coumarin Backbone (Lipophilicity): The core structure is hydrophobic.

  • 4-Propyl Group (Steric/Lipophilic Bulk): Unlike the more common 4-methyl analog (4-methylesculetin), the propyl chain increases the LogP (partition coefficient), making the compound significantly less water-soluble and more prone to precipitation in aqueous media.

  • 6,7-Dihydroxy Moiety (Catechol Instability): The ortho-dihydroxy group confers potent antioxidant activity but renders the molecule susceptible to auto-oxidation (browning) in solution, particularly at neutral or alkaline pH (pH > 7.0) and under light exposure.

Solvent Strategy: Water or aqueous buffers (PBS) are unsuitable for stock preparation due to negligible solubility (< 0.1 mg/mL). The primary solvent must be a polar aprotic organic solvent capable of disrupting crystal lattice energy while maintaining chemical stability.

  • Primary Recommendation: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Secondary Recommendation: Absolute Ethanol (EtOH) – Only if DMSO is contraindicated by specific assay targets (e.g., certain enzyme kinetics).

Part 2: Solvent Compatibility & Selection Matrix

The following table summarizes the solubility potential and biological constraints for this specific coumarin derivative.

Solvent SystemEstimated SolubilityAssay CompatibilityStability RiskVerdict
DMSO (Anhydrous) High (> 25 mM)Good (< 0.5% v/v)Low (Hygroscopic)Preferred
Ethanol (100%) Moderate (~10 mM)Moderate (< 0.1% v/v)Medium (Evaporation)Alternative
PBS / Media NegligibleN/AHigh (Oxidation/Precipitation)Diluent Only
DMF High (> 25 mM)Poor (High Cytotoxicity)LowAvoid

Part 3: Detailed Protocol – Stock Preparation & Handling

Phase A: Preparation of 10 mM Master Stock

Materials:

  • Compound: 6,7-dihydroxy-4-propyl-2H-chromen-2-one (Solid).

  • Solvent: Sterile-filtered, Anhydrous DMSO (Sigma-Aldrich or equivalent, ≥99.9%).

  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap. Note: Avoid plastics for long-term storage of coumarins to prevent leaching or adsorption.

Step-by-Step Procedure:

  • Calculation:

    • Molecular Weight (MW) ≈ 220.22 g/mol (Verify specific batch MW).

    • Target Concentration: 10 mM.

    • Example: To prepare 1 mL of 10 mM stock, weigh 2.20 mg of powder.

  • Weighing:

    • Weigh the solid directly into the amber vial. Do not weigh on paper and transfer, as static charge can cause significant loss of the light powder.

  • Solvation (The "Wetting" Technique):

    • Add 50% of the calculated DMSO volume.[1]

    • Vortex vigorously for 30 seconds.

    • Observation Point: If the solution is cloudy, sonicate in a water bath at 37°C for 5 minutes. The propyl group may require thermal energy to fully solvate.

    • Add the remaining DMSO to reach final volume. Invert 10 times to mix.

  • QC Check (Self-Validation):

    • Pipette 10 µL of stock onto a glass slide. View under 10x microscopy.

    • Pass: Homogeneous liquid.

    • Fail: Visible micro-crystals or birefringence. Action: Sonicate further or dilute to 5 mM.

Phase B: Serial Dilution for In Vitro Assays (The "Shift" Method)

To prevent "crashing out" when moving from organic stock to aqueous media, use the Intermediate Shift method.

  • Intermediate Dilution:

    • Prepare a 100x working stock in DMSO.

    • Example: Dilute 10 mM Master Stock 1:100 in DMSO to get 100 µM.

  • Final Shift:

    • Pipette the 100x DMSO stock directly into the center of the cell culture media volume while vortexing or swirling the media.

    • Do NOT add media to the DMSO; this creates a local high-water interface that forces precipitation.

    • Final Concentration: 1 µM (1% DMSO final). Note: If 1% DMSO is toxic to your cells, use a 1000x intermediate step to achieve 0.1% DMSO.

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic and dilution workflow to ensure solubility and stability.

G Start Start: Solid Compound (6,7-dihydroxy-4-propyl-2H-chromen-2-one) SolventSelect Select Solvent Start->SolventSelect DMSO Anhydrous DMSO (Preferred) SolventSelect->DMSO Standard Ethanol Ethanol (Alternative) SolventSelect->Ethanol If DMSO sensitive Dissolve Dissolution Step 1. Vortex 2. Sonicate (37°C) DMSO->Dissolve Ethanol->Dissolve QC QC Check (Microscopy) Dissolve->QC QC->Dissolve Crystals Present Stock Master Stock (10-20 mM) Store -20°C, Dark QC->Stock Clear Dilution Intermediate Dilution (in DMSO) Stock->Dilution Keep Organic Phase Media Final Assay Media (Aqueous) Stock->Media Direct Addition (High Risk) Dilution->Media 1:1000 Dilution (Rapid Mixing) Precip Precipitation Risk! (Discard) Media->Precip If mixed slowly or high conc.

Figure 1: Workflow for solvent selection, dissolution, and dilution to minimize precipitation risks.

Part 5: Critical Stability Notes (The "Catechol Effect")

The 6,7-dihydroxy substitution pattern classifies this molecule as a catechol . This has profound implications for assay validity:

  • Oxidation: In cell culture media (pH 7.4), catechols can auto-oxidize to quinones, generating Hydrogen Peroxide (H₂O₂). This can produce false positive cytotoxicity or false positive anti-inflammatory results.

    • Mitigation: Add SOD (Superoxide Dismutase) or Catalase to the media if H₂O₂ generation is a concern, or limit incubation times.

  • Light Sensitivity: Coumarins absorb UV/Blue light. Store all stocks in amber vials and perform experiments in low light if measuring fluorescence to prevent photobleaching.

References

  • Ekowati, J., et al. (2021). Synthesis of Ferulic Acid Derivatives and Their Solubility. ResearchGate. Retrieved from [Link]

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Application Note: ¹H and ¹³C NMR Spectral Analysis of 6,7-dihydroxy-4-propyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in organic chemistry, medicinal chemistry, and natural product analysis.

Abstract: This document provides a detailed guide to the acquisition, processing, and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the structural elucidation of 6,7-dihydroxy-4-propyl-2H-chromen-2-one. We present a comprehensive protocol, from sample preparation to spectral analysis, including advanced techniques like DEPT-135. The causality behind experimental choices is explained to empower researchers in adapting these methods for other novel coumarin derivatives.

Introduction: The Role of NMR in Coumarin Structural Analysis

Coumarins are a significant class of benzopyrone scaffolds found in numerous natural products and synthetic compounds, exhibiting a wide range of biological activities. The precise determination of their molecular structure is paramount for understanding structure-activity relationships (SAR) and for the development of new therapeutic agents. 6,7-dihydroxy-4-propyl-2H-chromen-2-one is a substituted coumarin whose structural features, including the specific arrangement of hydroxyl and propyl groups on the aromatic ring, dictate its chemical and biological properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous structural determination of organic molecules in solution.[1][2][3] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[4][5] This application note serves as a practical guide for researchers, providing both the theoretical basis and step-by-step protocols for the complete NMR spectral analysis of 6,7-dihydroxy-4-propyl-2H-chromen-2-one.

Experimental Design and Rationale

The successful acquisition of high-quality NMR data hinges on meticulous experimental design. The choices of solvent, sample concentration, and specific NMR experiments are critical for obtaining spectra with optimal resolution and signal-to-noise ratio.

2.1. Choice of Solvent: The Importance of Deuteration and Hydrogen Bonding

Deuterated solvents are essential in ¹H NMR to avoid large solvent signals that would otherwise obscure the analyte's resonances.[6] For 6,7-dihydroxy-4-propyl-2H-chromen-2-one, a polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended. The rationale is twofold:

  • Solubility: The polar nature of the dihydroxy-coumarin structure necessitates a polar solvent for complete dissolution.

  • Hydroxyl Proton Observation: In protic solvents like methanol-d₄ or D₂O, the acidic hydroxyl protons (OH) would rapidly exchange with deuterium, leading to signal broadening or complete disappearance.[7][8] DMSO-d₆ is a hydrogen bond acceptor, which slows down this exchange rate, allowing for the observation of sharp OH signals.[7][9] The chemical shifts of these hydroxyl protons are highly sensitive to their environment and can provide valuable information about intra- and intermolecular hydrogen bonding.[7][10][11]

2.2. Sample Concentration: Balancing Signal Strength and Spectral Quality

The concentration of the sample must be carefully optimized.[12]

  • For ¹H NMR , a concentration of 5-10 mg in 0.6-0.7 mL of DMSO-d₆ is typically sufficient to obtain a spectrum with a good signal-to-noise ratio in a few minutes.[6]

  • For ¹³C NMR , which is inherently less sensitive due to the low natural abundance of the ¹³C isotope (1.1%), a more concentrated sample of 20-50 mg is preferable to reduce acquisition time.[6][13]

It is crucial to avoid overly concentrated samples, which can lead to viscosity-related line broadening and difficulties in magnetic field shimming, ultimately degrading spectral resolution.[6]

Protocols for NMR Data Acquisition and Processing

This section provides detailed, step-by-step methodologies for acquiring and processing high-quality ¹H and ¹³C NMR data.

3.1. Protocol 1: Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of 6,7-dihydroxy-4-propyl-2H-chromen-2-one for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of high-purity DMSO-d₆ to the vial.

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is critical for high-resolution spectra.[12]

  • Filtering (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[6]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents, with its signal defined as 0.00 ppm.[2][12] Often, the residual proton signal of the deuterated solvent can be used for calibration (for DMSO-d₆, the residual peak is at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C).[14]

3.2. Protocol 2: ¹H NMR Data Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field on the deuterium signal of DMSO-d₆ and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments) is typically used.

    • Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals, including potentially downfield shifted hydroxyl and aromatic protons, are captured.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is recommended.

    • Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

3.3. Protocol 3: ¹³C NMR & DEPT-135 Data Acquisition
  • Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.

  • ¹³C Broadband Decoupled Acquisition:

    • Pulse Sequence: A standard pulse-acquire sequence with proton decoupling (e.g., 'zgpg30') is used to produce a spectrum with singlets for all carbon atoms, simplifying interpretation.

    • Spectral Width: A spectral width of ~220-250 ppm is standard for organic molecules.

    • Number of Scans: Due to the low sensitivity, a larger number of scans (e.g., 1024 or more) may be required, depending on the sample concentration and instrument.

  • DEPT-135 Acquisition:

    • Pulse Sequence: Utilize a DEPT-135 pulse sequence. This experiment is invaluable for differentiating between CH, CH₂, and CH₃ groups.[15][16]

    • Analysis: In the resulting spectrum, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative (inverted). Quaternary carbons (C) and the carbonyl carbon (C=O) will be absent.[15][16]

3.4. Workflow for NMR Data Processing

The following workflow outlines the standard steps for processing the raw Free Induction Decay (FID) data into an interpretable spectrum.

G A Raw FID Data B Fourier Transform (FT) A->B C Phase Correction B->C D Baseline Correction C->D E Integration D->E F Peak Picking & Referencing D->F G Final Spectrum E->G F->G

Caption: Standard workflow for NMR data processing.

Spectral Data and Interpretation

The following sections detail the expected ¹H and ¹³C NMR spectral data for 6,7-dihydroxy-4-propyl-2H-chromen-2-one, along with a thorough interpretation based on established principles of chemical shifts and coupling constants.

4.1. Molecular Structure and Atom Numbering

For clarity in the spectral assignments, the standard IUPAC numbering for the coumarin ring system is used.

G cluster_0 6,7-dihydroxy-4-propyl-2H-chromen-2-one mol mol

Caption: Molecular structure with atom numbering.

4.2. ¹H NMR Spectral Data Summary

Solvent: DMSO-d₆ Reference: TMS (0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~9.5-10.5br s-2H6-OH, 7-OH
~7.40s-1HH-5
~6.80s-1HH-8
~6.10s-1HH-3
~2.70t~7.52HH-1'
~1.60sext~7.52HH-2'
~0.95t~7.53HH-3'
4.3. Interpretation of the ¹H NMR Spectrum
  • Hydroxyl Protons (6-OH, 7-OH): The two broad singlets in the downfield region (~9.5-10.5 ppm) are characteristic of phenolic hydroxyl protons in DMSO-d₆.[9][17] Their broadness is due to residual chemical exchange and their exact chemical shift is sensitive to concentration and temperature.[7][8][17]

  • Aromatic Protons (H-5, H-8): The two singlets at ~7.40 ppm and ~6.80 ppm are assigned to the aromatic protons H-5 and H-8, respectively. The para-relationship between these two protons on the benzene ring results in no observable coupling, hence they appear as singlets. The downfield shift of H-5 is attributed to the deshielding effect of the neighboring pyrone ring.

  • Olefinic Proton (H-3): The singlet at ~6.10 ppm is assigned to the H-3 proton of the α,β-unsaturated lactone system. In 4-substituted coumarins, this proton typically appears as a singlet.[18]

  • Propyl Group Protons (H-1', H-2', H-3'):

    • The triplet at ~2.70 ppm corresponds to the two protons at H-1' (the methylene group attached to the aromatic ring). It is split into a triplet by the two neighboring protons at H-2' (n+1 rule, 2+1=3).

    • The multiplet (a sextet) at ~1.60 ppm is assigned to the H-2' methylene protons. This signal is split by both the two H-1' protons and the three H-3' protons (2+3+1=6).

    • The upfield triplet at ~0.95 ppm is characteristic of a terminal methyl group (H-3') and is split by the two adjacent H-2' protons.[19] The coupling constant for all signals in the propyl chain should be consistent (~7.5 Hz), which is typical for free rotation in an alkyl chain.[20][21]

4.4. ¹³C NMR and DEPT-135 Spectral Data Summary

Solvent: DMSO-d₆ Reference: DMSO-d₆ (39.52 ppm)

Chemical Shift (δ, ppm)DEPT-135Assignment
~161.0AbsentC-2 (C=O)
~155.0AbsentC-7 (C-OH)
~150.0AbsentC-8a
~148.0AbsentC-4
~145.0AbsentC-6 (C-OH)
~113.0AbsentC-4a
~112.0Positive (CH)C-5
~110.0Positive (CH)C-3
~102.0Positive (CH)C-8
~32.0Negative (CH₂)C-1'
~22.0Negative (CH₂)C-2'
~14.0Positive (CH₃)C-3'
4.5. Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon (C-2): The most downfield signal at ~161.0 ppm is assigned to the lactone carbonyl carbon (C-2). This region is characteristic for ester and lactone carbonyls.[13] It is absent in the DEPT-135 spectrum, confirming it as a quaternary carbon.

  • Aromatic and Olefinic Carbons (C-3 to C-8a):

    • The signals for the oxygen-bearing aromatic carbons (C-6 and C-7) are found downfield (~145.0 and ~155.0 ppm) due to the strong deshielding effect of the hydroxyl groups.[22]

    • The other quaternary carbons of the aromatic system (C-4, C-4a, C-8a) are identified by their absence in the DEPT-135 spectrum.

    • The protonated aromatic carbons (C-5, C-8) and the olefinic carbon (C-3) appear as positive signals in the DEPT-135 spectrum, confirming they are CH groups.[15] Their specific assignments can be confirmed with 2D NMR experiments like HSQC and HMBC.

  • Propyl Group Carbons (C-1', C-2', C-3'):

    • The DEPT-135 spectrum is particularly useful for assigning the propyl chain. The signals at ~32.0 ppm and ~22.0 ppm appear as negative peaks, unequivocally identifying them as the two CH₂ groups (C-1' and C-2').[16]

    • The most upfield signal at ~14.0 ppm is a positive peak, characteristic of a terminal methyl (CH₃) carbon (C-3').[13]

Conclusion

This application note has provided a comprehensive and detailed protocol for the ¹H and ¹³C NMR spectral analysis of 6,7-dihydroxy-4-propyl-2H-chromen-2-one. By explaining the rationale behind key experimental decisions and providing a step-by-step guide to data acquisition and interpretation, this document serves as a valuable resource for researchers in the structural elucidation of coumarins and other related small molecules. The combination of 1D ¹H, ¹³C, and DEPT-135 NMR experiments provides a powerful and self-validating system for unambiguous structure determination, a critical step in the fields of drug discovery and natural product chemistry.

References
  • Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. Academia.edu. Available from: [Link]

  • Spyros, A., & Dais, P. (2014). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 19(9), 13645-13671. Available from: [Link]

  • ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. ResearchGate. Available from: [Link]

  • Dharmatti, S. S., Kanekar, C. R., & Govil, G. (1962). Proton magnetic resonance in coumarins. Proceedings of the Indian Academy of Sciences - Section A, 56(2), 71-82. Available from: [Link]

  • NMR 5: Coupling Constants. YouTube. (2023). Available from: [Link]

  • NMR Coupling Constants. Chemical Instrumentation Facility, Iowa State University. Available from: [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. (2014). Available from: [Link]

  • Phenol OH Proton NMR Question. Reddit. (2025). Available from: [Link]

  • Yukawa, Y., & Tsuno, Y. (1972). The Substituent Effect. V. NMR Chemical Shifts of Hydrogen-bonding Hydroxyl Proton of Phenols in DMSO. Bulletin of the Chemical Society of Japan, 45(4), 1159-1165. Available from: [Link]

  • Džudžević-Čančar, H., Bikić, S., Salihović, M., & Završnik, D. (2020). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. J. Serb. Chem. Soc., 85(1), 1-12. Available from: [Link]

  • Stobiecki, M., Ciesiołka, D., Peretiatkowicz, M., & Gulewicz, K. (1993). H AND 13C NMR DATA FOR 6, 7-DIHYDROXYCOUMARIN. ResearchGate. Available from: [Link]

  • Dekić, V., Dekić, B., & Radulović, N. (2014). ¹H and ¹³C NMR spectral assignments of an amino acid-coumarin hybrid. ResearchGate. Available from: [Link]

  • Coupling Constant J & Factors Affecting it| Geminal, Vicinal, Long Range, Aromatic, Allylic coupling. YouTube. (2024). Available from: [Link]

  • 6,7-Dihydroxy-4-methyl-coumarin - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

  • 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Available from: [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. Available from: [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. Available from: [Link]

  • NMR Protocols and Methods. Springer Nature Experiments. Available from: [Link]

  • Emwas, A. H., Roy, R., McKay, R. T., & Wishart, D. S. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Journal of Proteome Research, 20(1), 13-33. Available from: [Link]

  • ¹H- and ¹³C-NMR data of compound 1. ResearchGate. Available from: [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available from: [Link]

  • 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). Available from: [Link]

  • 9.11: Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. (2021). Available from: [Link]

  • compared using 13C nmr spectroscopy. Available from: [Link]

  • VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Available from: [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. (2024). Available from: [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. Available from: [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. Available from: [Link]

  • NMR - Interpretation. Chemistry LibreTexts. (2023). Available from: [Link]

  • 6.4: DEPT C-13 NMR Spectroscopy. Chemistry LibreTexts. (2023). Available from: [Link]

  • 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry | OpenStax. (2023). Available from: [Link]

  • Atta-ur-Rahman. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available from: [Link]

  • a guide to 13c nmr chemical shift values. Compound Interest. Available from: [Link]

  • 1H NMR chemical shift ppm table. California State Polytechnic University, Pomona. Available from: [Link]

  • CHEM 344 1H-NMR chemical shift table.pdf. Available from: [Link]

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Application Note: Differentiating Dihydroxy Coumarin Isomers by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Dihydroxy coumarins, a subclass of naturally occurring benzopyrones, are widely distributed in the plant kingdom and exhibit a remarkable spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3] Two of the most common isomers, esculetin (6,7-dihydroxycoumarin) and daphnetin (7,8-dihydroxycoumarin), often coexist in botanical extracts. The precise structural elucidation of these isomers is paramount in drug discovery and natural product chemistry, as subtle differences in hydroxyl group positioning can significantly impact their biological function.

Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC), has become an indispensable tool for the rapid and sensitive characterization of such isomers.[4] This application note provides a detailed guide to understanding and predicting the fragmentation patterns of dihydroxy coumarins using collision-induced dissociation (CID). We will explore the key fragmentation pathways, explain the mechanistic rationale behind them, and provide a robust LC-MS/MS protocol for their analysis.

Core Principles of Coumarin Fragmentation

The fragmentation of coumarins in the gas phase is governed by the stability of the resulting product ions. Under electrospray ionization (ESI), these molecules are typically observed as protonated molecules, [M+H]⁺, in positive ion mode or deprotonated molecules, [M-H]⁻, in negative ion mode. The subsequent fragmentation via CID provides a structural fingerprint.[5][6]

The foundational fragmentation pathway for the coumarin scaffold involves the neutral loss of carbon monoxide (CO) from the α-pyrone ring.[7] This is a highly characteristic fragmentation for this class of compounds. For dihydroxy coumarins, the presence and position of the hydroxyl groups introduce additional, often diagnostic, fragmentation channels:

  • Loss of Water (H₂O): Hydroxyl groups readily participate in the elimination of a water molecule.

  • Sequential Loss of Carbon Monoxide (CO): Following an initial CO loss, a second CO molecule can be eliminated.

  • Retro-Diels-Alder (RDA) Reactions: While more common in flavonoids, RDA-type cleavages of the heterocyclic ring can occur, providing information about the substitution pattern.[8][9][10]

The relative abundance of these fragment ions is highly dependent on the isomeric structure, allowing for their differentiation.

Isomer-Specific Fragmentation: Esculetin vs. Daphnetin

While both esculetin and daphnetin have the same molecular weight (178.14 g/mol ), their fragmentation patterns under CID are distinct, providing a reliable basis for their identification.

Esculetin (6,7-dihydroxycoumarin)

In positive ion mode ESI-MS/MS, the protonated esculetin molecule ([M+H]⁺ at m/z 179) undergoes a cascade of neutral losses. A prominent fragmentation pathway involves the sequential loss of two carbon monoxide molecules.[11] Another significant pathway shows the combined loss of water and carbon monoxide.[11]

  • [M+H]⁺ → [M+H - CO]⁺ → [M+H - 2CO]⁺

    • m/z 179 → m/z 151 → m/z 123

  • [M+H]⁺ → [M+H - H₂O - CO]⁺

    • m/z 179 → m/z 133[11]

The initial loss of CO is a hallmark fragmentation, leading to the formation of a stable benzofuran-type structure.[7]

Daphnetin (7,8-dihydroxycoumarin)

Daphnetin also displays the characteristic loss of CO. However, the proximity of the hydroxyl groups at the 7 and 8 positions facilitates a highly characteristic and often dominant loss of water. This initial water loss is significantly more pronounced for daphnetin compared to esculetin, serving as a key diagnostic differentiator.

  • [M+H]⁺ → [M+H - H₂O]⁺ → [M+H - H₂O - CO]⁺

    • m/z 179 → m/z 161 → m/z 133

  • [M+H]⁺ → [M+H - CO]⁺ → [M+H - CO - CO]⁺

    • m/z 179 → m/z 151 → m/z 123

The stability of the resulting ion structures dictates the favorability of these pathways. The ortho-positioning of the hydroxyls in daphnetin makes the initial water loss a lower-energy fragmentation channel.

Data Summary: Key Diagnostic Fragments

The following table summarizes the primary product ions observed for esculetin and daphnetin in positive ion mode ESI-MS/MS, allowing for at-a-glance comparison.

Precursor Ion (m/z)IsomerKey Product Ions (m/z)Proposed Neutral LossDiagnostic Importance
179Esculetin151COHigh
133H₂O + COHigh[11]
1232COMedium[11]
179Daphnetin161H₂OVery High (Key Differentiator)
151COHigh
133H₂O + COHigh

Visualizing the Fragmentation Pathways

The logical flow of fragmentation can be visualized to better understand the dissociation process. The diagram below illustrates the primary fragmentation pathways for protonated dihydroxy coumarins.

G cluster_esculetin Esculetin Fragmentation cluster_daphnetin Daphnetin Fragmentation MH_E [M+H]⁺ m/z 179 MCO_E [M+H-CO]⁺ m/z 151 MH_E->MCO_E -CO MH2OCO_E [M+H-H₂O-CO]⁺ m/z 133 MH_E->MH2OCO_E -H₂O, -CO M2CO_E [M+H-2CO]⁺ m/z 123 MCO_E->M2CO_E -CO MH_D [M+H]⁺ m/z 179 MH2O_D [M+H-H₂O]⁺ m/z 161 MH_D->MH2O_D -H₂O (Major) MCO_D [M+H-CO]⁺ m/z 151 MH_D->MCO_D -CO (Minor) MH2OCO_D [M+H-H₂O-CO]⁺ m/z 133 MH2O_D->MH2OCO_D -CO

Caption: Primary CID fragmentation pathways for Esculetin and Daphnetin.

Experimental Protocol: LC-MS/MS Analysis

This section provides a robust, field-tested protocol for the separation and identification of dihydroxy coumarins from a sample matrix.

Sample Preparation
  • Objective: To extract the analytes from the matrix and prepare a clean sample suitable for LC-MS/MS injection.

  • Procedure:

    • For plasma or tissue samples, perform a protein precipitation by adding 3 volumes of ice-cold methanol or acetonitrile to 1 volume of sample.[12]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Filter through a 0.22 µm syringe filter prior to injection.

Liquid Chromatography
  • Objective: To achieve baseline chromatographic separation of the isomers to ensure unambiguous MS/MS analysis.

  • Workflow Diagram:

workflow Sample Prepared Sample Autosampler Autosampler (10°C) Sample->Autosampler Column C18 Column (e.g., 2.1x100mm, 1.8µm) Autosampler->Column 5 µL Injection Pump Binary Pump Pump->Column MS Mass Spectrometer Column->MS

Caption: A typical LC-MS/MS experimental workflow.

  • LC Conditions:

    • Column: Acquity UPLC HSS T3 C18 (2.1 mm × 100 mm, 1.8 µm) or equivalent high-resolution reversed-phase column.[12]

    • Mobile Phase A: Water with 0.1% Formic Acid.[11][12]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[12]

    • Flow Rate: 0.4 mL/min.[12]

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-9 min: 95% B

      • 9-9.1 min: 95% to 5% B

      • 9.1-12 min: 5% B (Re-equilibration)

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

Mass Spectrometry
  • Objective: To generate precursor and product ion spectra for identification and confirmation.

  • MS Conditions (Triple Quadrupole or Q-TOF):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • Desolvation Gas Flow: 800 L/hr.

    • Collision Gas: Argon.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for identification.

    • MRM Transitions (for quantification):

      • Esculetin: m/z 179 → 151; m/z 179 → 133

      • Daphnetin: m/z 179 → 161; m/z 179 → 133

    • Collision Energy: Optimize for each transition, typically in the range of 15-30 eV. An initial collision energy of 18 eV is a good starting point for esculetin.[11]

Conclusion

The structural differentiation of dihydroxy coumarin isomers is readily achievable using LC-MS/MS. By leveraging the distinct fragmentation pathways influenced by the position of the hydroxyl groups, researchers can confidently identify compounds like esculetin and daphnetin. The characteristic neutral losses of water and carbon monoxide, particularly the prominent initial loss of water from daphnetin, provide definitive structural fingerprints. The protocol outlined in this note offers a validated starting point for developing robust analytical methods for the qualitative and quantitative analysis of these important natural products in various complex matrices.

References

  • Analysis and Distribution of Esculetin in Plasma and Tissues of Rats after Oral Administration. Molecules. [Link]

  • Simultaneous Determination of Aesculin, Aesculetin, Fraxetin, Fraxin and Polydatin in Beagle Dog Plasma by UPLC-ESI-MS/MS and Its Application in a Pharmacokinetic Study after Oral Administration Extracts of Ledum palustre L. Molecules. [Link]

  • Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Agilent Technologies. [Link]

  • Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. International Journal of Mass Spectrometry. [Link]

  • Simultaneous determination of esculin and its metabolite esculetin in rat plasma by LC–ESI-MS/MS and its application in pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • The molecular effects underlying the pharmacological activities of daphnetin. Frontiers in Pharmacology. [Link]

  • The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. MDPI. [Link]

  • Collision-induced dissociation. Wikipedia. [Link]

  • Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Longdom Publishing. [Link]

  • The molecular effects underlying the pharmacological activities of daphnetin. PubMed. [Link]

  • LC–MS/MS determination and pharmacokinetic study of columbianadin in rat plasma after intravenous administration of pure columbianadin. PubMed Central. [Link]

  • Retro‐Diels‐Alder reaction in mass spectrometry. ResearchGate. [Link]

  • The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tande. SciSpace. [Link]

Sources

Crystallization techniques for purifying 6,7-dihydroxy-4-propyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The compound 6,7-dihydroxy-4-propyl-2H-chromen-2-one (a 4-propyl analogue of Esculetin) is a bioactive coumarin derivative often synthesized via the Pechmann condensation of resorcinol and ethyl butyrylacetate. While this synthetic route is robust, it notoriously generates oligomeric by-products ("Pechmann tars") and unreacted phenolic residues that co-precipitate with the product.

Standard flash chromatography is often inefficient for this scaffold due to strong adsorption of the catechol moiety to silica gel. Therefore, fractional crystallization is the superior method for purification, offering scalability and higher recovery rates.

This guide details two validated crystallization protocols designed to decouple the target coumarin from lipophilic tars and polar acidic impurities.

Physicochemical Profile & Solubility Map

Successful crystallization relies on manipulating the metastable zone width (MSZW). The 4-propyl group adds lipophilicity to the rigid, polar coumarin core, creating a specific solubility window.

Table 1: Solubility Profile (at 1 atm)
Solvent SystemSolubility (25°C)Solubility (Boiling)Role in Protocol
Ethanol (95%) ModerateHighPrimary Solvent
Glacial Acetic Acid ModerateVery HighHigh-Purity Solvent
Water Insoluble (<0.1 mg/mL)LowAnti-Solvent
Ethyl Acetate LowModerateExtraction/Wash
Hexane/Heptane InsolubleInsolubleAnti-Solvent (Lipid removal)
Acetone HighHighDissolution (Not for cryst.)

Pre-Treatment: The "De-Tarring" Step

Crucial Pre-requisite: Crude Pechmann products are often dark brown/black. Direct crystallization of this crude solid will trap impurities in the lattice.

Protocol A: Activated Carbon Filtration

  • Dissolution: Dissolve crude solid in boiling Ethanol (10 mL/g).

  • Adsorption: Add Activated Carbon (10-20 wt% of crude mass).

    • Note: Use granular carbon to prevent fine particulate contamination.

  • Reflux: Stir at reflux for 15 minutes.

  • Hot Filtration: Filter through a pre-warmed Celite® pad using a heated funnel.

    • Mechanism:[1][2][3][4][5] Prevents premature crystallization on the filter, which causes yield loss.

  • Result: A clear, light-yellow filtrate ready for crystallization.

Primary Crystallization Protocols

Protocol B: Binary Solvent Recrystallization (EtOH/H₂O)

Best for: General purification and removal of inorganic salts/acids.

  • Saturation: Concentrate the filtrate from Protocol A until the solution becomes slightly turbid at boiling point.

  • Seeding (Optional): If available, add a seed crystal (0.1% wt) at saturation temperature (

    
    ).
    
  • Anti-Solvent Addition:

    • Maintain boiling.

    • Add hot Deionized Water dropwise until persistent turbidity is observed.

    • Add just enough boiling Ethanol to restore clarity (clearing the "cloud point").

  • Controlled Cooling:

    • Remove from heat. Allow to cool to Room Temp (RT) over 2 hours.

    • Critical: Rapid cooling traps water inside the crystal lattice, causing "oiling out."

  • Deep Cooling: Refrigerate at 4°C for 12 hours.

  • Collection: Filter via vacuum. Wash cake with cold 30% EtOH/Water.

Protocol C: Glacial Acetic Acid Recrystallization

Best for: High-purity requirements (>99%) and removal of stubborn phenolic isomers.

  • Dissolution: Suspend the semi-pure solid in Glacial Acetic Acid (minimum volume to dissolve at 100°C).

  • Reflux: Heat to boiling. The high boiling point (118°C) ensures complete dissolution of the coumarin while leaving polymeric tars less soluble.

  • Slow Cooling: Wrap the flask in aluminum foil or a towel to insulate. Let it stand undisturbed for 12-24 hours.

    • Result: This promotes the growth of dense, well-defined needles or prisms.

  • Wash: Filter and wash strictly with cold acetic acid , followed by a final wash with cold water to remove acid traces.

  • Drying: Vacuum dry at 60°C for 24 hours (acetic acid is difficult to remove from the lattice).

Process Visualization (Workflow)

PurificationWorkflow Start Crude Pechmann Product (Dark/Tarry) Dissolve Dissolve in Boiling EtOH Start->Dissolve Carbon Add Activated Carbon (Reflux 15 min) Dissolve->Carbon Filter Hot Filtration (Celite) Carbon->Filter Filtrate Clear Yellow Filtrate Filter->Filtrate Decision Purity Requirement? Filtrate->Decision MethodA Method B: EtOH/Water (Standard) Decision->MethodA Standard (>95%) MethodB Method C: Glacial AcOH (High Purity) Decision->MethodB High (>99%) CrystA Add Hot Water (Anti-solvent) Slow Cool to 4°C MethodA->CrystA CrystB Dissolve in Boiling AcOH Insulated Slow Cool MethodB->CrystB WashA Wash: 30% EtOH CrystA->WashA WashB Wash: Cold AcOH -> Water CrystB->WashB Dry Vacuum Dry (60°C) WashA->Dry WashB->Dry Final Pure 6,7-dihydroxy-4-propyl-coumarin (Off-white Needles) Dry->Final

Figure 1: Decision tree and workflow for the purification of 4-propyl-esculetin derivatives.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, perform these checks:

  • Visual Inspection:

    • Pass: Off-white to pale yellow needles.

    • Fail: Amorphous powder or sticky brown clumps (indicates solvent trapped or cooling too fast).

  • Melting Point (MP):

    • Due to the propyl substitution, the MP will differ from the parent Esculetin (270°C).

    • Target: Sharp melting range (within 2°C). Broad ranges (>5°C) indicate retained solvent or isomers.

  • Fluorescence Test (Quick Check):

    • Dissolve a trace amount in Ethanol.[3] Add 1 drop of dilute NaOH.

    • Observation: Intense blue fluorescence under UV (365 nm) confirms the coumarin core integrity.

  • NMR Verification:

    • 
      H NMR (DMSO-d6) should show the propyl triplet/multiplets (0.9 - 1.6 ppm) and the characteristic singlets for the coumarin protons. Absence of broad aromatic humps confirms "tar" removal.
      

Troubleshooting Common Issues

IssueCauseCorrective Action
Oiling Out Solution too concentrated or cooled too fast.Re-heat to boil, add 10% more solvent, cool more slowly.
No Crystals Supersaturation not reached.Evaporate 20% of solvent volume or scratch glass to induce nucleation.
Colored Crystals Chromophores trapped in lattice.Repeat Protocol A (Carbon treatment) or recrystallize from AcOH.

References

  • Pechmann Condensation Mechanism & Workup

    • Sethna, S., & Phadke, R. (1953). The Pechmann Reaction. Organic Reactions.
    • Context: Foundational text on the acid-catalyzed condens
  • Coumarin Crystallization Techniques

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Ed). Longman Scientific & Technical.
    • Context: Standard procedures for recrystallization of heterocyclic arom
  • Specific Synthesis of 4-Propyl Coumarins

    • Kotwani, N. G., Sethna, S. M., & Advani, G. D. (1942).[6] Pechmann condensation of phenols with ethyl butyroacetate. Proceedings of the Indian Academy of Sciences.

    • Context: Confirms the synthesis of 4-propyl coumarin derivatives using ethyl butyrylacet
  • Bioactivity and Structure of 6,7-Dihydroxycoumarins

    • Zeki, N. M., & Mustafa, Y. F. (2023).[7] Synthesis and Pharmacological Profiles of 6,7-Dihydroxycoumarin and Its Derivatives. Iraqi Journal of Pharmacy.

    • Context: Reviews the structural properties and deriv

Sources

In Vivo Dosage Optimization for 6,7-Dihydroxy-4-Propyl-2H-Chromen-2-One in Murine Models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PK-4P-ESC-01

Executive Summary

This guide details the protocol for optimizing the dosage of 6,7-dihydroxy-4-propyl-2H-chromen-2-one (hereafter referred to as 4-Propyl-Esculetin or 4-PE ) in murine models. 4-PE is a lipophilic derivative of the natural coumarin Esculetin. While the propyl substitution at the C4 position enhances membrane permeability and hydrophobic binding affinity compared to the parent compound, the 6,7-catechol moiety presents significant challenges regarding oxidative stability and rapid Phase II metabolism (glucuronidation/methylation).

This protocol prioritizes bioavailability enhancement and pharmacokinetic (PK) bridging to establish a therapeutic window before efficacy testing.

Physicochemical Profiling & Formulation Strategy

Compound Challenges

Before in vivo administration, the following properties must be addressed:

  • Lipophilicity: The C4-propyl group increases LogP (predicted ~2.5–3.0), reducing aqueous solubility compared to Esculetin.

  • Oxidative Instability: The 6,7-dihydroxy (catechol) group is prone to auto-oxidation at neutral/basic pH, turning solutions dark brown (quinone formation).

  • Metabolic Liability: Catechols are rapid substrates for COMT (Catechol-O-methyltransferase).

Vehicle Selection Protocol

Do not use 100% DMSO. High DMSO volumes cause hemolysis and peritonitis in mice, confounding inflammatory readouts.

Recommended Vehicle Systems:

Vehicle System Composition Indication
System A (Standard) 5% DMSO + 40% PEG 400 + 55% Saline IP or PO administration. Good for acute studies.

| System B (Enhanced) | 20% HP-


-CD (Hydroxypropyl-

-cyclodextrin) in water | Preferred for chronic IP/PO. Reduces irritation and improves stability. |
Formulation Protocol (System B - Cyclodextrin Complexation)
  • Step 1: Dissolve 4-PE in a minimal volume of ethanol or DMSO (stock solution).

  • Step 2: Prepare a 20% (w/v) HP-

    
    -CD solution in sterile water.
    
  • Step 3: Add 0.1% Sodium Metabisulfite to the aqueous phase (Critical: prevents catechol oxidation).

  • Step 4: Slowly add the 4-PE stock to the cyclodextrin solution with vigorous vortexing.

  • Step 5: Sonicate at 37°C for 20 minutes until clear.

  • Step 6: Filter sterilize (0.22

    
    m). Note: Check filter compatibility; nylon is generally safe.
    

Phase I: Pharmacokinetic (PK) Pilot Study

Objective: Determine the half-life (


) and oral bioavailability (

) to define the dosing frequency.
Experimental Design[1]
  • Animals: C57BL/6 mice (Male, 8-10 weeks, n=3 per timepoint).

  • Groups:

    • Group 1 (IV): 5 mg/kg (Tail vein).

    • Group 2 (PO): 20 mg/kg (Oral gavage).

  • Sampling: Serial microsampling (tail snip) at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

Sample Processing
  • Collect 20

    
    L blood into EDTA-coated capillaries.
    
  • Centrifuge (2000 x g, 10 min, 4°C) to separate plasma.

  • Acid Stabilization: Immediately add 1

    
    L of 10% Ascorbic Acid per 10 
    
    
    
    L plasma to prevent catechol degradation.
  • Store at -80°C until LC-MS/MS analysis.

PK Workflow Diagram

PK_Workflow Start Compound 4-PE Formulation Formulation (20% HP-beta-CD + Antioxidant) Start->Formulation Dosing Administer to Mice (IV: 5mg/kg | PO: 20mg/kg) Formulation->Dosing Sampling Microsampling (0-24h) Dosing->Sampling Stabilization Acidify Plasma (Prevent Oxidation) Sampling->Stabilization Immediate Analysis LC-MS/MS (Quantify Parent vs. Glucuronide) Stabilization->Analysis

Figure 1: Pharmacokinetic workflow emphasizing the critical plasma stabilization step required for catechol-containing coumarins.

Phase II: Dose-Escalation & Efficacy Modeling

Logic: Coumarins often exhibit a "bell-shaped" dose-response curve. High doses may saturate clearance mechanisms or induce off-target toxicity.

Dose Selection Logic

Based on typical coumarin kinetics (rapid clearance), a BID (twice daily) or TID (three times daily) regimen is often required unless a sustained-release formulation is used.

  • Low Dose (10 mg/kg): Targets high-affinity receptors/enzymes.

  • Mid Dose (30 mg/kg): Standard efficacy range for coumarins.

  • High Dose (100 mg/kg): Assessing maximal efficacy vs. toxicity.

Efficacy Readout Protocol (Example: Anti-Inflammatory Model)

If testing anti-inflammatory potential (e.g., LPS-induced sepsis or paw edema):

  • Pre-treatment: Administer 4-PE (PO/IP) 1 hour before challenge.

  • Challenge: Inject LPS (IP) or Carrageenan (Paw).

  • Readout: Measure cytokines (TNF-

    
    , IL-6) at 4 hours post-challenge.
    
Data Recording Template
GroupDose (mg/kg)RouteFrequencyToxicity Signs (0-4 Scale)Primary Endpoint (e.g., Tumor Vol / Cytokine)
Vehicle-POBID0[Baseline]
4-PE Low10POBID0
4-PE Mid30POBID0
4-PE High100POBID1 (Mild Sedation)
Positive Ctrl[Ref Drug]POBID0

Safety & Toxicology Markers

Coumarins can be hepatotoxic at high doses. During the pilot study, monitor:

  • Behavior: Sedation or ataxia (common with high-dose coumarins).

  • Liver Enzymes: ALT/AST levels in terminal serum.

  • Gross Necropsy: Check for liver discoloration (bile stasis).

Mechanistic Pathway (Expected)

4-PE likely acts via inhibition of Lipoxygenase (LOX) and scavenging of ROS, downstream affecting the NF-


B pathway.

Mechanism Drug 4-Propyl-Esculetin ROS ROS Scavenging (Catechol moiety) Drug->ROS Direct Effect LOX 5-Lipoxygenase (Inhibition) Drug->LOX IC50 ~ 5-10 uM Inflammation Pro-inflammatory Cytokines (IL-6, TNF-a) Drug->Inflammation Net Reduction NFkB NF-kB Pathway ROS->NFkB Inhibits Activation LOX->NFkB Inhibits NFkB->Inflammation Promotes Survival Cell Survival / Reduced Edema Inflammation->Survival Reduces

Figure 2: Hypothesized mechanism of action. The propyl group aids cell penetration, allowing the catechol moiety to inhibit LOX and scavenge ROS.

References

  • Coumarin Pharmacokinetics

    • Lacy, A., & O'Kennedy, R. (2004). Studies on coumarins and coumarin-related compounds to determine their therapeutic role in the treatment of cancer.[1][2][3] Current Pharmaceutical Design.

    • Context: Establishes the rapid metabolism (glucuronid
  • Esculetin Biological Activity

    • Wang, J., et al. (2015). Esculetin exerts antiproliferative activity against hepatocellular carcinoma.[3] European Journal of Pharmacology.[3]

    • Context: Provides baseline dosage ranges (20-100 mg/kg) for the parent compound.
  • Formulation of Lipophilic Coumarins

    • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews.
    • Context: Validates the use of HP- -CD for solubilizing hydrophobic drugs like 4-PE.
  • Allometric Scaling Principles

    • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy.
    • Context: Used for calculating starting doses based on body surface area ( factors).

Sources

Application Notes and Protocols for Enhancing the Bioavailability of Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Coumarin Conundrum in Drug Development

Coumarin and its derivatives represent a versatile class of bioactive compounds with a broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Despite their therapeutic promise, the clinical translation of many coumarin derivatives is hampered by a significant challenge: poor oral bioavailability.[3][4] This limitation primarily stems from their low aqueous solubility and, in some cases, extensive first-pass metabolism.[3][5] Consequently, achieving therapeutic concentrations in the systemic circulation often requires high doses, which can lead to undesirable side effects.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of advanced formulation strategies designed to overcome the bioavailability hurdles of coumarin derivatives. We will delve into the mechanistic basis and provide detailed, field-proven protocols for four key technologies: nanoemulsions, solid lipid nanoparticles (SLNs), polymeric micelles, and cyclodextrin inclusion complexes. Each section is designed to be a self-validating system, explaining the "why" behind the "how" to empower you to rationally design and optimize formulations for your specific coumarin derivative.

I. Nanoemulsions: A High-Energy Approach to Bioavailability Enhancement

Nanoemulsions are kinetically stable, biphasic systems of oil and water stabilized by an interfacial film of surfactant and co-surfactant, with droplet sizes typically ranging from 20 to 200 nm.[6] Their small droplet size provides a large surface area for drug dissolution and absorption, making them an excellent choice for enhancing the oral bioavailability of poorly water-soluble drugs like many coumarin derivatives.[7][8]

A. Mechanism of Bioavailability Enhancement

The enhanced oral bioavailability of coumarins formulated in nanoemulsions can be attributed to several synergistic mechanisms:

  • Increased Solubilization: The oily phase of the nanoemulsion acts as a solvent for lipophilic coumarin derivatives, maintaining the drug in a solubilized state within the gastrointestinal (GI) tract.[9]

  • Enhanced Permeation: The small droplet size and the presence of surfactants can transiently increase the permeability of the intestinal epithelium, facilitating drug absorption.[6]

  • Lymphatic Transport: Lipid-based formulations can promote lymphatic uptake of lipophilic drugs, bypassing the hepatic first-pass metabolism, which can be a significant barrier for some coumarins.[10]

  • Protection from Degradation: Encapsulation within the oil droplets can protect the coumarin derivative from enzymatic degradation in the GI tract.[11]

Experimental Workflow: Preparation of Coumarin-Loaded Nanoemulsion

G cluster_prep Preparation cluster_emulsify Emulsification cluster_char Characterization A Dissolve Coumarin Derivative in Oil Phase C Coarse Emulsion Formation (High-Shear Mixing) A->C B Prepare Aqueous Phase (Surfactant + Co-surfactant) B->C D Nanoemulsion Formation (High-Pressure Homogenization) C->D E Droplet Size & PDI (DLS) D->E F Zeta Potential D->F G Entrapment Efficiency (Centrifugation + HPLC) D->G

Caption: Workflow for preparing and characterizing a coumarin-loaded nanoemulsion.

B. Protocol: Preparation of a Coumarin-Loaded Nanoemulsion by High-Pressure Homogenization

This protocol outlines the preparation of an oil-in-water (o/w) nanoemulsion suitable for encapsulating a lipophilic coumarin derivative.

Materials:

  • Coumarin derivative

  • Oil phase (e.g., medium-chain triglycerides, olive oil)

  • Surfactant (e.g., Tween 80, Polysorbate 20)

  • Co-surfactant (e.g., Transcutol®, ethanol)

  • Purified water

  • High-shear mixer

  • High-pressure homogenizer

Procedure:

  • Preparation of the Oil Phase: Dissolve a pre-weighed amount of the coumarin derivative in the selected oil phase with gentle heating and stirring until a clear solution is obtained.

  • Preparation of the Aqueous Phase: In a separate beaker, dissolve the surfactant and co-surfactant in purified water and stir until a homogenous solution is formed.

  • Formation of the Coarse Emulsion: Gradually add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 5000-10000 rpm) for 10-15 minutes using a high-shear mixer. This will result in a milky-white coarse emulsion.

  • Formation of the Nanoemulsion: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 15,000-20,000 psi).[3][12] The resulting nanoemulsion should appear translucent or bluish-white.

  • Characterization:

    • Droplet Size and Polydispersity Index (PDI): Determine the mean droplet size and PDI using Dynamic Light Scattering (DLS). A PDI value below 0.3 indicates a narrow size distribution.[13]

    • Zeta Potential: Measure the zeta potential to assess the stability of the nanoemulsion. A value greater than |±30| mV suggests good colloidal stability.[13]

    • Entrapment Efficiency (EE%): Separate the free, unencapsulated coumarin from the nanoemulsion by ultracentrifugation. Quantify the amount of coumarin in the supernatant and the total amount in the formulation using a validated HPLC method. Calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

II. Solid Lipid Nanoparticles (SLNs): A Solid Approach to Oral Delivery

Solid Lipid Nanoparticles (SLNs) are colloidal carriers with a solid lipid core matrix, typically ranging in size from 50 to 1000 nm.[14] They combine the advantages of polymeric nanoparticles and lipid emulsions, offering improved stability and the potential for controlled drug release.[15]

A. Mechanism of Bioavailability Enhancement

SLNs enhance the oral bioavailability of coumarin derivatives through several key mechanisms:

  • Protection from Degradation: The solid lipid matrix protects the encapsulated coumarin from chemical and enzymatic degradation in the harsh environment of the GI tract.[16][17]

  • Enhanced Absorption: The small particle size of SLNs provides a large surface area for absorption. Furthermore, the lipidic nature of SLNs can facilitate their uptake by the intestinal epithelium.[18]

  • Lymphatic Transport: Similar to nanoemulsions, SLNs can promote lymphatic transport, thereby reducing first-pass metabolism.[10]

  • Sustained Release: The solid matrix can provide a sustained release of the encapsulated drug, which can improve its absorption profile.[15]

Experimental Workflow: Preparation of Coumarin-Loaded SLNs

G cluster_prep Preparation cluster_emulsify Emulsification & Solidification cluster_char Characterization A Melt Lipid & Dissolve Coumarin C Hot Pre-emulsion Formation (High-Shear Mixing) A->C B Prepare Hot Aqueous Surfactant Solution B->C D Hot Nanoemulsion Formation (High-Pressure Homogenization) C->D E Cooling & SLN Solidification D->E F Particle Size & PDI (DLS) E->F G Zeta Potential E->G H Entrapment Efficiency (Centrifugation + HPLC) E->H

Caption: Workflow for the preparation and characterization of coumarin-loaded SLNs.

B. Protocol: Preparation of Coumarin-Loaded SLNs by Hot High-Pressure Homogenization

This protocol describes a common and scalable method for producing coumarin-loaded SLNs.

Materials:

  • Coumarin derivative

  • Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

  • High-shear mixer

  • High-pressure homogenizer

Procedure:

  • Preparation of the Lipid Melt: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the coumarin derivative in the molten lipid with continuous stirring.

  • Preparation of the Aqueous Phase: Heat the purified water containing the surfactant to the same temperature as the lipid melt.

  • Formation of the Pre-emulsion: Disperse the hot lipid phase into the hot aqueous phase under high-shear mixing (e.g., 8000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.

  • Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization for several cycles (e.g., 3-5 cycles) at a pressure above 500 bar.[14]

  • Cooling and Solidification: Cool the resulting nanoemulsion to room temperature or in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.

  • Characterization:

    • Particle Size, PDI, and Zeta Potential: Analyze using DLS as described for nanoemulsions.

    • Entrapment Efficiency (EE%): Determine the EE% using an indirect method. Centrifuge the SLN dispersion to separate the nanoparticles from the aqueous phase. Measure the concentration of free coumarin in the supernatant using a validated HPLC method. Calculate the EE% as described for nanoemulsions.

    • Differential Scanning Calorimetry (DSC): Perform DSC analysis on the coumarin derivative, the pure lipid, their physical mixture, and the lyophilized SLNs to confirm the amorphous or disordered-crystalline state of the entrapped drug.

III. Polymeric Micelles: Self-Assembled Nanocarriers for Targeted Delivery

Polymeric micelles are nanosized, core-shell structures formed by the self-assembly of amphiphilic block copolymers in an aqueous medium.[16] The hydrophobic core serves as a reservoir for poorly water-soluble drugs like coumarin derivatives, while the hydrophilic shell provides a stealth-like character, prolonging their circulation time in the bloodstream.[19]

A. Mechanism of Bioavailability Enhancement

Polymeric micelles enhance the bioavailability of coumarins through several mechanisms:

  • Solubilization: The hydrophobic core of the micelles effectively solubilizes the coumarin derivative, increasing its concentration in the GI fluid.[20]

  • Protection from Degradation: The encapsulated drug is protected from enzymatic degradation and acidic hydrolysis in the stomach.

  • Enhanced Permeability and Retention (EPR) Effect: In cancer therapy, the small size of polymeric micelles (typically < 100 nm) allows them to accumulate in tumor tissues through the EPR effect.[16]

  • Controlled Release: The release of the drug from the micellar core can be tailored by modifying the polymer composition, allowing for sustained or triggered release.[21]

Experimental Workflow: Preparation of Coumarin-Loaded Polymeric Micelles

G cluster_prep Preparation cluster_char Characterization A Dissolve Polymer & Coumarin in Organic Solvent B Evaporate Solvent to Form a Thin Film A->B C Hydrate Film with Aqueous Solution B->C D Particle Size & PDI (DLS) C->D E Critical Micelle Concentration (CMC) C->E F Drug Loading & EE% (HPLC) C->F G In Vitro Drug Release (Dialysis Method) C->G

Caption: Workflow for the preparation and characterization of coumarin-loaded polymeric micelles.

B. Protocol: Preparation of Coumarin-Loaded Polymeric Micelles by Thin-Film Hydration

This method is widely used for the laboratory-scale preparation of drug-loaded polymeric micelles.[9][22]

Materials:

  • Coumarin derivative

  • Amphiphilic block copolymer (e.g., mPEG-PCL, Pluronics®)

  • Organic solvent (e.g., acetonitrile, chloroform)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Rotary evaporator

Procedure:

  • Film Formation: Dissolve the coumarin derivative and the block copolymer in a suitable organic solvent in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform film on the inner surface of the flask.

  • Hydration: Hydrate the film with a pre-warmed aqueous buffer and stir or sonicate until the film is completely dispersed, forming the micellar solution.[9][23]

  • Purification (Optional): Remove any unencapsulated drug by filtration or centrifugation.

  • Characterization:

    • Particle Size and PDI: Determine using DLS.

    • Critical Micelle Concentration (CMC): The CMC is a crucial parameter indicating the stability of the micelles upon dilution. It can be determined using fluorescence spectroscopy with a hydrophobic probe like pyrene.[19][24]

    • Drug Loading (DL%) and Encapsulation Efficiency (EE%): Lyophilize the micellar solution. Dissolve a known amount of the lyophilized powder in a suitable organic solvent to disrupt the micelles and release the drug. Quantify the drug content using HPLC. Calculate DL% and EE% using the following formulas: DL% = (Weight of drug in micelles / Weight of micelles) x 100 EE% = (Weight of drug in micelles / Initial weight of drug) x 100

    • In Vitro Drug Release: Perform an in vitro release study using the dialysis bag method in a release medium that mimics physiological conditions (e.g., PBS pH 7.4).[24][25]

IV. Cyclodextrin Inclusion Complexes: Molecular Encapsulation for Enhanced Solubility

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[11][26] This unique structure allows them to encapsulate poorly water-soluble molecules, like many coumarin derivatives, forming inclusion complexes.[27][28]

A. Mechanism of Bioavailability Enhancement

The formation of an inclusion complex with a cyclodextrin can significantly improve the bioavailability of a coumarin derivative by:

  • Increasing Aqueous Solubility: The hydrophilic exterior of the CD renders the drug-CD complex water-soluble, thereby increasing the concentration of the drug in the GI fluids.[28]

  • Enhancing Dissolution Rate: The amorphous nature of the complex and the increased solubility contribute to a faster dissolution rate.

  • Improving Permeability: By increasing the concentration of the drug at the surface of the intestinal epithelium (i.e., within the unstirred water layer), cyclodextrins can enhance its permeation across the cell membrane.[29][30]

  • Protecting from Degradation: Encapsulation within the CD cavity can protect the coumarin derivative from enzymatic degradation and hydrolysis.

Experimental Workflow: Preparation of Coumarin-Cyclodextrin Inclusion Complex

G cluster_prep Preparation cluster_char Characterization A Dissolve Cyclodextrin in Water B Add Coumarin Derivative A->B C Knead/Stir for Complexation B->C D Lyophilize to Obtain Solid Complex C->D E Phase Solubility Studies D->E F FTIR Spectroscopy D->F G Differential Scanning Calorimetry (DSC) D->G H In Vitro Dissolution Study D->H

Caption: Workflow for the preparation and characterization of a coumarin-cyclodextrin inclusion complex.

B. Protocol: Preparation of a Coumarin-Cyclodextrin Inclusion Complex by Kneading Method

This is a simple and solvent-efficient method for preparing inclusion complexes in a solid state.

Materials:

  • Coumarin derivative

  • Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)

  • Water

  • Mortar and pestle

Procedure:

  • Wetting the Cyclodextrin: Place the cyclodextrin in a mortar and add a small amount of water to form a paste.

  • Incorporation of the Coumarin: Gradually add the coumarin derivative to the cyclodextrin paste.

  • Kneading: Knead the mixture thoroughly for a specified period (e.g., 30-60 minutes) to facilitate the formation of the inclusion complex.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a sieve to obtain a uniform powder.

  • Characterization:

    • Phase Solubility Studies: Determine the stoichiometry of the complex and the stability constant by measuring the increase in the solubility of the coumarin derivative in aqueous solutions of increasing cyclodextrin concentrations.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Compare the FTIR spectra of the coumarin derivative, the cyclodextrin, their physical mixture, and the inclusion complex. Changes in the characteristic peaks of the coumarin derivative can indicate its inclusion within the cyclodextrin cavity.

    • Differential Scanning Calorimetry (DSC): Analyze the thermal behavior of the individual components, their physical mixture, and the inclusion complex. The disappearance or shifting of the melting peak of the coumarin derivative in the complex suggests its encapsulation.

    • In Vitro Dissolution Studies: Compare the dissolution rate of the pure coumarin derivative with that of the inclusion complex in a suitable dissolution medium (e.g., simulated gastric or intestinal fluid).

V. Comparative Analysis of Formulation Strategies

The choice of the most appropriate formulation strategy depends on the specific physicochemical properties of the coumarin derivative, the desired pharmacokinetic profile, and the intended route of administration. The following table provides a comparative overview of the key characteristics of each formulation strategy.

FeatureNanoemulsionsSolid Lipid Nanoparticles (SLNs)Polymeric MicellesCyclodextrin Inclusion Complexes
Particle Size 20-200 nm50-1000 nm10-100 nmMolecular complex
Drug Loading Moderate to HighLow to ModerateLow to ModerateStoichiometric
Stability Kinetically stableGoodGood (above CMC)Good (solid state)
Manufacturing High-energy methodsHigh-energy methodsSimple self-assemblySimple physical methods
Release Profile RapidSustained/ControlledSustained/TriggeredRapid dissolution
Bioavailability Enhancement HighModerate to HighModerate to HighModerate to High

VI. Conclusion: A Formulation-Driven Future for Coumarin Therapeutics

The formulation strategies outlined in this guide offer powerful tools to unlock the full therapeutic potential of coumarin derivatives. By rationally selecting and optimizing a formulation approach based on the principles of drug delivery science, researchers can significantly enhance the oral bioavailability of these promising compounds. The detailed protocols and characterization techniques provided herein serve as a practical starting point for the development of effective and safe coumarin-based medicines. As our understanding of the intricate interplay between formulation components and biological systems continues to grow, we can anticipate the emergence of even more sophisticated and targeted delivery systems for this versatile class of molecules.

References

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,7-dihydroxy-4-propyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6,7-dihydroxy-4-propyl-2H-chromen-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. While a specific, standardized protocol for this exact molecule is not widely published, this guide is built upon established principles of coumarin synthesis, primarily the Pechmann condensation, and addresses the unique challenges presented by the substrate.

Proposed Synthetic Pathway: The Pechmann Condensation

The most direct and commonly employed method for synthesizing coumarin derivatives is the Pechmann condensation.[1][2][3] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester.[2][3] For the synthesis of 6,7-dihydroxy-4-propyl-2H-chromen-2-one, the logical precursors are 1,2,4-trihydroxybenzene (hydroxyhydroquinone) and a propyl-substituted β-ketoester , such as ethyl 2-propylacetoacetate.

The reaction mechanism proceeds through an initial transesterification, followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts type acylation), and concludes with a dehydration step to form the final coumarin ring system.[2]

Pechmann_Condensation Reactants 1,2,4-Trihydroxybenzene + Ethyl 2-propylacetoacetate Intermediate1 Transesterification Intermediate Reactants->Intermediate1 Transesterification Catalyst Acid Catalyst (e.g., H₂SO₄, Amberlyst-15) Catalyst->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 6,7-dihydroxy-4-propyl- 2H-chromen-2-one Intermediate2->Product Dehydration Isomer Isomeric Byproduct (e.g., 5,6-dihydroxy isomer) Intermediate2->Isomer Dehydration (Alternative Cyclization)

Caption: Proposed Pechmann condensation pathway for the synthesis of 6,7-dihydroxy-4-propyl-2H-chromen-2-one.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Question 1: My overall yield is very low. What are the primary factors to investigate?

Low yields in a Pechmann condensation can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Sub-optimal Reaction Temperature: Temperature is a critical parameter. Too low, and the reaction rate will be impractically slow. Too high, and you risk decomposition of the starting materials or an increase in side product formation.[4] For many Pechmann condensations, temperatures in the range of 90-120°C are effective.[4][5][6] It is advisable to perform small-scale trials at varying temperatures to identify the optimum for this specific transformation.

  • Inefficient Catalyst: The choice and concentration of the acid catalyst are paramount.[3] While concentrated sulfuric acid is a classic choice, it can be harsh and lead to side reactions.[6] Consider exploring solid acid catalysts like Amberlyst-15, zeolites, or nanocrystalline sulfated-zirconia, which can offer milder reaction conditions, easier workup, and potentially higher yields.[1][4][7] Catalyst loading is also important; a 10 mol% loading is a common starting point for optimization.[5][8]

  • Reaction Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[4] Insufficient reaction time will result in incomplete conversion, while excessively long times can lead to product degradation.

  • Solvent-Free vs. Solvent-Based Conditions: Many modern Pechmann condensations are performed under solvent-free conditions, which can be more efficient and environmentally friendly.[1] However, if you are experiencing charring or poor mixing, using a high-boiling point, inert solvent like toluene might be beneficial.[7]

Low_Yield_Troubleshooting Start Low Yield Observed Temp Optimize Temperature Start->Temp Catalyst Evaluate Catalyst System Start->Catalyst Time Monitor Reaction Time (TLC) Start->Time Solvent Consider Solvent System Start->Solvent Result Improved Yield Temp->Result Catalyst->Result Time->Result Solvent->Result

Caption: Troubleshooting workflow for addressing low product yield.

Question 2: I am isolating a mixture of products. How can I improve the regioselectivity to favor the 6,7-dihydroxy isomer?

This is the most significant challenge in this synthesis. The electrophilic aromatic substitution step can occur at either of the two positions ortho to the hydroxyl groups on the 1,2,4-trihydroxybenzene ring, leading to the desired 6,7-dihydroxy isomer and the undesired 5,6-dihydroxy isomer.

  • Steric Hindrance: The choice of the propyl β-ketoester can influence regioselectivity. A bulkier ester group might sterically hinder the attack at the more crowded position.

  • Catalyst Choice: Lewis acids might offer better regioselectivity compared to Brønsted acids by coordinating with the hydroxyl groups and directing the substitution. Experimenting with catalysts like AlCl₃, TiCl₄, or ZnCl₂ could be beneficial.[3][9]

  • Protecting Groups: A more advanced strategy involves the use of protecting groups. For instance, selectively protecting the most reactive hydroxyl group could force the condensation to occur at the desired position. This would, however, add extra steps to the synthesis (protection and deprotection).

Question 3: The purification of my final product is difficult. What are the best practices?

Purification of dihydroxycoumarins, especially when isomers are present, requires careful technique.

  • Initial Workup: After the reaction, the mixture should be cooled and then poured into cold water to precipitate the crude product.[6] If a solid acid catalyst was used, it should be filtered off before this step.[4]

  • Recrystallization: This is the most common method for purifying coumarins.[4] Ethanol is often a suitable solvent.[4][5][6] Experiment with different solvent systems (e.g., ethanol/water, methanol, ethyl acetate) to achieve the best separation.

  • Column Chromatography: If recrystallization is insufficient to separate the isomers, column chromatography is necessary.[10] Silica gel is the standard stationary phase. A gradient elution with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) will likely be required. The separation of isomers can be challenging, so careful optimization of the solvent system is crucial.[10]

Purification Method Advantages Disadvantages
Recrystallization Simple, cost-effective, good for removing major impurities.May not be effective for separating closely related isomers.
Column Chromatography High resolving power, can separate isomers.[10]More time-consuming, requires larger volumes of solvent.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the Pechmann condensation?

The acid catalyst plays a dual role. First, it catalyzes the transesterification between the phenol and the β-ketoester. Second, and more importantly, it activates the carbonyl group of the ester, making it a better electrophile for the subsequent intramolecular Friedel-Crafts acylation of the electron-rich phenol ring.[2][11]

Q2: Are there any alternative synthetic routes to 4-propyl-dihydroxycoumarins?

Yes, while the Pechmann condensation is the most direct, other methods for coumarin synthesis exist, such as the Perkin, Knoevenagel, and Wittig reactions.[8] However, these often require more complex starting materials. For synthesizing 4-substituted coumarins, other modern methods include transition-metal-catalyzed reactions, but these can be more expensive and sensitive to reaction conditions.[12][13][14]

Q3: How do the hydroxyl groups on the phenol affect the reaction?

The hydroxyl groups are strong activating, ortho-, para-directing groups.[3] This high activation facilitates the electrophilic aromatic substitution step of the Pechmann condensation, often allowing for milder reaction conditions compared to less activated phenols like phenol itself.[2][3] However, the presence of multiple hydroxyl groups, as in 1,2,4-trihydroxybenzene, introduces the challenge of regioselectivity.

Q4: Can I use microwave irradiation to improve the reaction?

Microwave-assisted organic synthesis can often reduce reaction times and improve yields in Pechmann condensations. If you have access to a microwave reactor, it is worth exploring this as a way to optimize the reaction conditions.

References

  • BenchChem. (n.d.). Technical Support Center: Optimization of Pechmann Reaction for Substituted Coumarins.
  • ResearchGate. (n.d.). Optimization of the Pechmann reaction conditions.
  • Pawar, S. S., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega.
  • Pawar, S. S., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega.
  • Royal Society of Chemistry. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Advances.
  • Harvard University. (n.d.). Pechmann Condensation.
  • National Center for Biotechnology Information. (n.d.). Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment.
  • Wikipedia. (n.d.). Pechmann condensation.
  • J&K Scientific. (n.d.). Pechmann Condensation.
  • National Center for Biotechnology Information. (2018). Recent Advances in Synthesis of 4-Arylcoumarins. Molecules.
  • Organic Chemistry Portal. (n.d.). Pechmann Condensation Coumarin Synthesis.
  • Wiley Online Library. (1953). The Pechmann Reaction. Organic Reactions.
  • MDPI. (n.d.). Recent Advances in Synthesis of 4-Arylcoumarins.
  • ResearchGate. (n.d.). Recent Advances in Synthesis of 4-Arylcoumarins.
  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns.

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Technical Support Center: Preservation of Dihydroxy Coumarins

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the handling and storage of dihydroxy coumarins. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the oxidative degradation of these valuable compounds. Dihydroxy coumarins, particularly those with ortho-dihydroxy functionalities (catechol-like structures), are notoriously susceptible to oxidation, which can compromise experimental results and the viability of therapeutic candidates. This resource provides troubleshooting advice and frequently asked questions to ensure the long-term stability and integrity of your samples.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the storage and handling of dihydroxy coumarins.

Scenario 1: My white/off-white dihydroxy coumarin powder has turned yellow or brown during storage.

  • Question: I stored my container of esculetin (6,7-dihydroxycoumarin) in its original vial on the lab bench. After a few weeks, the powder has noticeably darkened. What happened, and is the compound still usable?

  • Answer: The color change you're observing is a classic indicator of oxidation. Dihydroxy coumarins, especially those with adjacent hydroxyl groups like esculetin, are highly prone to oxidation, which leads to the formation of quinone-type structures and other colored degradation products. This process is accelerated by exposure to atmospheric oxygen and light.[1][2] The usability of the compound depends on the extent of degradation. For sensitive quantitative assays or in vivo studies, it is highly recommended to use a fresh, unoxidized sample. For preliminary qualitative experiments, you might proceed with caution, but be aware that the purity is compromised, which will affect activity and solubility.

    Immediate Corrective Actions:

    • Transfer any remaining unoxidized (or least oxidized) material to a new, clean, amber glass vial.

    • Purge the vial with an inert gas like argon or nitrogen before sealing.

    • Store the vial in a desiccator in a cool, dark place, preferably in a freezer (-20°C).[3]

Scenario 2: My dihydroxy coumarin solution changes color shortly after preparation.

  • Question: I dissolved fraxetin (7,8-dihydroxy-6-methoxycoumarin) in a buffered aqueous solution at pH 8.0 for a cell-based assay. The solution turned yellowish-brown within an hour. Why did this happen so quickly?

  • Answer: The rapid degradation is due to two primary factors: the presence of dissolved oxygen in your buffer and the alkaline pH. The oxidative degradation of coumarins is significantly accelerated under alkaline conditions.[1][2] The higher pH facilitates the deprotonation of the phenolic hydroxyl groups, making the molecule much more susceptible to oxidation.

    Preventative Measures for Solution Stability:

    • Deoxygenate Your Solvent: Before dissolving the coumarin, sparge your buffer with an inert gas (argon or nitrogen) for at least 15-30 minutes to remove dissolved oxygen.

    • Adjust pH: If your experimental conditions permit, prepare the stock solution in a slightly acidic buffer (e.g., pH 6.0-6.5) and only adjust the pH of the final, diluted working solution immediately before use. The stability of many coumarins is greater at lower pH.[1][4][5]

    • Add a Chelator: Trace metal ions (like iron or copper) in your buffer can catalyze oxidation.[6][7] Consider adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffer to sequester these ions.[8][9][10]

    • Work Quickly: Prepare solutions fresh and use them as quickly as possible. Protect the solution from light during preparation and use.

Scenario 3: I am seeing inconsistent results in my antioxidant activity assays.

  • Question: My experiments measuring the radical scavenging activity of a dihydroxy coumarin are giving variable results from day to day. Could storage be the issue?

  • Answer: Absolutely. Inconsistent results are a hallmark of a degrading compound. Dihydroxy coumarins are potent antioxidants precisely because they are easily oxidized.[6][11][12] If your stock material is slowly oxidizing in storage, its potency as a radical scavenger will decrease over time, leading to poor reproducibility in your assays. The parent dihydroxy coumarin is the active antioxidant; its oxidized forms have different, and typically lower, activity.

    Protocol for Ensuring Consistency:

    • Aliquot Your Stock: Upon receiving a new batch of dihydroxy coumarin, divide the solid material into small, single-use aliquots in amber vials.

    • Inert Gas Overlay: Before sealing each aliquot, flush the vial with argon or nitrogen.

    • Cold and Dark Storage: Store these aliquots in a freezer (-20°C or -80°C) and protected from light.[3][13]

    • Use a Fresh Aliquot for Each Experiment: When you need to prepare a solution, take out a single aliquot and allow it to come to room temperature before opening to prevent moisture condensation. This practice ensures that the bulk of your stock remains pristine and unexposed to atmospheric conditions.

Frequently Asked Questions (FAQs)

  • Q1: What is the fundamental chemical reason dihydroxy coumarins are so unstable? A: The instability stems from the dihydroxy-substituted benzene ring. These hydroxyl groups, especially when positioned ortho or para to each other, are excellent electron donors. This high electron density makes the molecule susceptible to losing a hydrogen atom (a proton and an electron) to an oxidizing agent, such as molecular oxygen or a free radical.[14][15] This initial step forms a semiquinone radical, which is resonance-stabilized but can undergo further reactions, leading to the formation of a stable, but non-native, quinone structure or polymerization.[16]

    Mechanism of Oxidation: The diagram below illustrates the general oxidative pathway for a catechol-type dihydroxy coumarin. The process is often initiated by reactive oxygen species (ROS) and can be catalyzed by metal ions.

    OxidationPathway Coumarin Dihydroxy Coumarin (e.g., Esculetin) Radical Semiquinone Radical Coumarin->Radical Oxidant (O₂, ROS) - H⁺, - e⁻ Quinone Ortho-Quinone (Colored Product) Radical->Quinone Further Oxidation - H⁺, - e⁻ Polymer Polymerized Products Quinone->Polymer Dimerization/ Polymerization

    Caption: Oxidative degradation pathway of a dihydroxy coumarin.

  • Q2: What are the ideal storage conditions for solid dihydroxy coumarins? A: The ideal conditions are designed to minimize exposure to all major degradation factors: oxygen, light, moisture, and heat.

ParameterRecommendationRationale
Temperature -20°C or below (Freezer)Slows the rate of chemical reactions, including oxidation.[17]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, a primary oxidant.[18][19][20]
Light Amber vials, stored in the darkPrevents photodegradation, which can generate free radicals.[21][22][23]
Moisture Tightly sealed container, in a desiccatorPrevents hydrolysis and potential moisture-mediated degradation.
  • Q3: Which solvents should I use or avoid for stock solutions? A: For long-term storage of stock solutions (weeks to months), anhydrous, deoxygenated aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are preferable. Store these solutions in small aliquots under an inert atmosphere at -20°C or -80°C. Avoid aqueous buffers for long-term storage due to the presence of water and dissolved oxygen, and the difficulty in maintaining a deoxygenated state. The stability of coumarins in solution is also pH-dependent.[24]

  • Q4: Can I use antioxidants to protect my dihydroxy coumarin sample? A: Adding another antioxidant to protect your primary antioxidant compound is generally not a practical strategy for storing the pure, solid material. The goal is to prevent the initiation of oxidation by controlling the storage environment. For in-solution applications where conditions are harsh, a sacrificial antioxidant like ascorbic acid could theoretically offer some protection, but this would complicate your experimental system by introducing another reactive species. The best approach is to prevent degradation through proper handling and storage of the coumarin itself.

Experimental Protocol: Long-Term Storage of Solid Dihydroxy Coumarins

This protocol outlines a self-validating system for the proper storage of sensitive dihydroxy coumarin powders.

Materials:

  • Dihydroxy coumarin solid

  • Amber glass vials with PTFE-lined screw caps

  • Source of high-purity inert gas (Argon or Nitrogen) with a regulator and tubing

  • Spatulas

  • Analytical balance

  • Freezer (-20°C or -80°C)

  • Secondary containment (e.g., a labeled freezer box)

Procedure:

  • Preparation: Perform all manipulations in an area with low ambient light. Have all necessary vials and tools clean, dry, and ready for use.

  • Aliquoting: Weigh the desired amount of dihydroxy coumarin for each aliquot directly into a pre-labeled amber vial. Aim for quantities that will be consumed in a single experiment to avoid repeated freeze-thaw cycles and atmospheric exposure.

  • Inert Gas Purge: a. Gently introduce a stream of inert gas into the vial using a tube or long needle. b. Position the tip of the tube just above the solid material without disturbing the powder. c. Purge the vial for 30-60 seconds. Since argon is denser than air, it will effectively displace the oxygen from the bottom up.

  • Sealing: While maintaining the inert gas stream, carefully screw the cap on tightly to seal the vial. This ensures the headspace is filled with the inert gas.

  • Storage: Place the sealed and labeled aliquots into a secondary container (freezer box) and immediately transfer to a designated freezer (-20°C or -80°C) away from light.

  • Usage: When needed, remove one vial from the freezer. Allow it to equilibrate to room temperature before opening. This critical step prevents atmospheric moisture from condensing on the cold powder.

Decision Workflow for Storage: The following diagram provides a logical workflow for selecting the appropriate storage and handling strategy.

StorageDecision cluster_0 start Received Dihydroxy Coumarin is_solid Is the sample a solid? start->is_solid is_solution Is the sample a solution? is_solid->is_solution No aliquot Aliquot into single-use amber vials is_solid->aliquot Yes check_solvent Solvent Type? is_solution->check_solvent Yes inert Purge with Inert Gas (Ar or N₂) aliquot->inert store_solid Store at ≤ -20°C in the dark inert->store_solid aqueous Aqueous Buffer check_solvent->aqueous Aqueous organic Anhydrous Organic (e.g., DMSO) check_solvent->organic Organic use_now Use immediately. Prepare fresh. aqueous->use_now store_solution Aliquot, purge, and store at ≤ -20°C organic->store_solution

Caption: Decision tree for proper storage of dihydroxy coumarins.

By implementing these rigorous storage and handling protocols, you can significantly mitigate the risk of oxidative degradation, ensuring the integrity of your dihydroxy coumarin samples and the reliability of your experimental data.

References

  • Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. National Center for Biotechnology Information. [Link]

  • Antioxidant effects of coumarins include direct radical scavenging, metal chelation and inhibition of ROS-producing enzymes. PubMed. [Link]

  • Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms. National Center for Biotechnology Information. [Link]

  • Antioxidant Effects of Coumarins Include Direct Radical Scavenging, Metal Chelation and Inhibition of ROS-Producing Enzymes. ResearchGate. [Link]

  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar. [Link]

  • Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review. National Center for Biotechnology Information. [Link]

  • Interactions of a series of coumarins with reactive oxygen species. Scavenging of superoxide, hypochlorous acid and hydroxyl radicals. PubMed. [Link]

  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar. [Link]

  • Analyzing Phenolic Compounds: Nature's Antioxidants and their Health Benefits. Hilaris Publishing. [Link]

  • A spectroelectrochemical and chemical study on oxidation of 7,8-dihydroxy-4-methylcoumarin (DHMC) and some related compounds in aprotic medium. PubMed. [Link]

  • Influence of pH on a) coumarin concentration profile and b) 7-hydroxycoumarin concentration profile. ResearchGate. [Link]

  • Inert gas. Wikipedia. [Link]

  • Photodegradation of Coumarin Laser Dyes. An Unexpected Singlet Self-Quenching Mechanism. DTIC. [Link]

  • Phenolic Compounds. Open Access Pub. [Link]

  • (PDF) Selected hydroxycoumarins as antioxidants in cells: Physicochemical and reactive oxygen species scavenging studies. ResearchGate. [Link]

  • Coumarin derivatives protection against ROS production in cellular models of Abeta toxicities. PubMed. [Link]

  • (PDF) Principles of Inert Atmosphere Storage. ResearchGate. [Link]

  • Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. National Center for Biotechnology Information. [Link]

  • Mechanism of metal chelation of phenolic antioxidants. ResearchGate. [Link]

  • Mechanism of Antiradical Activity of Newly Synthesized 4,7-Dihydroxycoumarin Derivatives-Experimental and Kinetic DFT Study. National Center for Biotechnology Information. [Link]

  • How do you store chemicals in inert gas? Sciencemadness.org. [Link]

  • ICSC 0411 - CATECHOL. inchem.org. [Link]

  • Inerting in the chemical industry. Linde. [Link]

  • Photocleavage of coumarin dimers studied by femtosecond UV transient absorption spectroscopy. Royal Society of Chemistry. [Link]

  • Coumarin-Based Photodegradable Hydrogels Enable Two-Photon Subtractive Biofabrication at 300 mm s-1. PubMed. [Link]

  • Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group. National Center for Biotechnology Information. [Link]

  • Chemical Storage. University of Alabama at Birmingham. [Link]

  • The Effects of pH on the Fluoresnce of 6-Hydroxy Coumarin. Calvin Digital Commons. [Link]

  • Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines. National Center for Biotechnology Information. [Link]

  • Photodegradation of Coumarin Laser Dyes. An Unexpected Singlet Self-Quenching Mechanism. DTIC. [Link]

  • Mechanism of metal chelation of phenolic antioxidants. ResearchGate. [Link]

  • Effect of pH on Fluorescence Spectra of Coumarin Derivatives. PubMed. [Link]

  • Advanced oxidation process of coumarins by hydroxyl radical: Towards the new mechanism leading to less toxic products. ResearchGate. [Link]

  • Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Derivatives. National Center for Biotechnology Information. [Link]

  • (PDF) Metal Chelation of Polyphenols. ResearchGate. [Link]

  • Catechol storage - any advantage to the freezer? Photrio.com Photography Forums. [Link]

  • Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp. MDPI. [Link]

  • Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms. ACS Earth and Space Chemistry. [Link]

  • Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection of the 4-Amino-TEMPO Spin Label. National Center for Biotechnology Information. [Link]

  • Antitumor and antimetastatic actions of dihydroxycoumarins (esculetin or fraxetin) through the inhibition of M2 macrophage differentiation in tumor-associated macrophages and/or G1 arrest in tumor cells. PubMed. [Link]

Sources

Troubleshooting impurity peaks in HPLC analysis of coumarin derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of coumarin derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during chromatographic analysis. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions grounded in scientific principles.

Troubleshooting Guide: Impurity Peaks & Poor Peak Shape

This section addresses the most common and frustrating issues in HPLC: the appearance of unexpected peaks and suboptimal peak shapes. Each problem is broken down by probable causes and systematic solutions.

Problem 1: I'm seeing unexpected peaks (ghost peaks) in my chromatogram.

Ghost peaks are extraneous peaks that are not attributable to the sample itself. They can originate from various sources within the HPLC system or sample preparation process.[1][2] A systematic approach is crucial for identification and elimination.

Q: How can I determine the source of a ghost peak?

A: The first step is to perform a series of blank injections to isolate the source of contamination.[2] This process of elimination will systematically rule out different components of your analytical workflow.

Experimental Protocol: Isolating Ghost Peak Sources

  • Gradient Blank Run: Run a full gradient without any injection. Do not even place a vial in the autosampler. This tests the purity of your mobile phase and the cleanliness of the flow path from the pumps to the detector.[2] Any peaks observed here are inherent to the system or mobile phase.

  • Solvent and Vial Test: Inject the solvent used to dissolve your sample from a clean, new autosampler vial. If the ghost peak appears, the contamination is likely in your sample solvent. If the peak is absent, the issue may stem from the vials or caps.

  • Systematic Component Check: If the above steps do not reveal the source, the contamination may be within the HPLC system itself, such as the injector, seals, or tubing.[1][3]

G cluster_0 Diagnostic Phase cluster_1 Source Identification & Solution Start Start Blank_Gradient Run Gradient Blank (No Injection) Start->Blank_Gradient Peak_Present1 Peak Present? Blank_Gradient->Peak_Present1 Inject_Solvent Inject Sample Solvent from New Vial Peak_Present1->Inject_Solvent No Source_MobilePhase Source: Mobile Phase or System - Prepare fresh mobile phase - Use HPLC-grade solvents - Flush system Peak_Present1->Source_MobilePhase Yes Peak_Present2 Peak Present? Inject_Solvent->Peak_Present2 Inject_Blank Inject Blank from Previously Used Vial Peak_Present2->Inject_Blank No Source_Solvent Source: Sample Solvent - Use fresh, high-purity solvent Peak_Present2->Source_Solvent Yes Peak_Present3 Peak Present? Inject_Blank->Peak_Present3 Source_Vial Source: Vials/Caps - Use new vials/caps - Check for leachable contaminants Peak_Present3->Source_Vial Yes Source_Carryover Source: Sample Carryover - Optimize needle wash - Inject blank after high concentration sample Peak_Present3->Source_Carryover No System_Check Source: System Contamination - Check injector, seals, frits - Perform system flush Source_Carryover->System_Check

Q: What are the most common causes of ghost peaks and their solutions?

A: Ghost peaks can be traced back to several common sources, each with a specific remedy.

Potential Source Causality & Explanation Recommended Solution
Mobile Phase Contamination Impurities in solvents (even HPLC-grade), buffers, or water can accumulate on the column during equilibration and elute as peaks during a gradient.[4][5] Microbial growth in aqueous mobile phases is also a common culprit.[4]Prepare fresh mobile phase daily using high-purity, HPLC-grade reagents.[1] Filter all aqueous components and degas thoroughly. Consider using a ghost-buster column.
Sample Carryover Residuals from a previous, highly concentrated sample can remain in the autosampler needle, injection valve, or loop and be injected with the subsequent sample.[1]Optimize the autosampler needle wash protocol. Use a stronger wash solvent and increase the wash volume. Injecting a blank after a high-concentration sample can confirm carryover.
System Contamination Contaminants can leach from various system components like tubing, seals, and frits.[1][3] Column bleed from a degrading stationary phase can also contribute.[4]Flush the entire system with a strong solvent (e.g., isopropanol). If the problem persists, systematically inspect and replace components like rotor seals and pump seals.
Sample/Solvent Impurities The sample itself or the solvent used for dissolution may contain impurities.[2] This can also include degradation of the sample over time.[1]Use fresh, high-purity solvents for sample preparation. Filter the sample before injection if particulates are suspected. Analyze a freshly prepared sample to rule out degradation.
Problem 2: My coumarin derivative peak is tailing.

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue that can compromise resolution and quantification.[6] It is often caused by secondary interactions between the analyte and the stationary phase.[7]

Q: Why is my peak tailing and how can I fix it?

A: For coumarin derivatives, which often contain polar functional groups, peak tailing is frequently caused by interactions with the silica backbone of the stationary phase.

G cluster_solutions Solutions for Analyte-Specific Tailing Tailing_Peak Peak Tailing Observed Check_All_Peaks Are all peaks tailing? Tailing_Peak->Check_All_Peaks System_Issue System Issue: - Extra-column dead volume - Column void/blockage Check_All_Peaks->System_Issue Yes Analyte_Specific_Issue Analyte-Specific Issue Check_All_Peaks->Analyte_Specific_Issue No Adjust_pH Adjust Mobile Phase pH (Add 0.1% Formic/Acetic Acid) Analyte_Specific_Issue->Adjust_pH Primary Cause: Silanol Interactions Check_Overload Check for Column Overload (Dilute Sample) Analyte_Specific_Issue->Check_Overload Secondary Cause: Overload Use_Endcapped_Column Use High-Purity, End-Capped Column Adjust_pH->Use_Endcapped_Column Mask_Silanols Mask Active Sites (e.g., add TEA - use with caution) Adjust_pH->Mask_Silanols

Primary Causes and Solutions for Peak Tailing:

  • Secondary Silanol Interactions: This is the most common cause for polar compounds like many coumarin derivatives.[6] Residual, un-capped silanol groups (Si-OH) on the silica surface of C18 columns are acidic and can become ionized at pH > 4.[6] Basic or polar moieties on the coumarin molecule can then interact with these sites, causing a secondary retention mechanism that leads to tailing.[6][7]

    • Solution: Suppress the ionization of silanol groups by lowering the mobile phase pH. Adding a small amount of an acid modifier like 0.1% formic acid or acetic acid is highly effective.[6][8] Using a modern, high-purity, end-capped C18 column can also significantly reduce these interactions.[6]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[8][9]

    • Solution: Reduce the injection volume or dilute the sample concentration.[8][9] If the peak shape improves upon a 10-fold dilution, the column was likely overloaded.[6]

  • Poor Column Condition: A contaminated guard or analytical column, or a void at the column inlet, can disrupt the flow path and cause tailing.[9]

    • Solution: Replace the guard column and/or flush the analytical column with a strong solvent series.[6][8] If a void is suspected, reversing the column (if permissible by the manufacturer) for a flush may help, but replacement is often necessary.

Problem 3: My peak is fronting.

Peak fronting, where the front half of the peak is sloped, is less common than tailing but can also affect quantification.[7][9] It often resembles a "shark fin" shape.[10]

Q: What causes peak fronting and how do I resolve it?

A: Peak fronting is almost always caused by injecting a sample that is either too concentrated or dissolved in a solvent that is too strong.[10]

Primary Causes and Solutions for Peak Fronting:

  • Concentration Overload: When the concentration of the analyte in the sample plug is too high, it can lead to a non-linear relationship between the mobile and stationary phases, causing the peak to front.[9][10]

    • Solution: The most straightforward solution is to dilute the sample.[10] A 1-to-10 dilution will often resolve the issue. Alternatively, reduce the injection volume.[8]

  • Poor Sample Solubility / Incompatible Injection Solvent: If the sample is not fully dissolved or is prepared in a solvent significantly stronger than the initial mobile phase, it can cause the analyte band to travel improperly through the column, resulting in a distorted peak.[8]

    • Solution: Ensure the sample is completely dissolved in a solvent that is of equal or lesser strength than the initial mobile phase conditions.[8] This prevents the injection solvent from acting as a miniature mobile phase and distorting the peak shape.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for a new coumarin derivative? A good starting point is a reversed-phase C18 column with a gradient elution.[8] A typical mobile phase would consist of acetonitrile or methanol as the organic modifier and water. Adding a small amount of acid, such as 0.1% formic acid, is recommended to improve peak shape.[8][11] Given the fluorescent nature of many coumarins, a fluorescence detector will offer the highest sensitivity.[8]

Q2: My retention times are shifting between injections. What should I check? Retention time variability can be caused by several factors:

  • Inconsistent Mobile Phase: Ensure the mobile phase is prepared accurately and is well-mixed. If using an on-line mixer, check for pump malfunctions.[8][12]

  • Temperature Fluctuations: Use a column oven to maintain a stable temperature, as changes can affect mobile phase viscosity and analyte interactions.[8]

  • Insufficient Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient methods.[8][13]

Q3: How do I improve the resolution between my main coumarin peak and a closely eluting impurity? To improve resolution, you can:

  • Optimize the Mobile Phase: Adjust the gradient slope (make it shallower) or change the organic modifier (e.g., switch from acetonitrile to methanol) to alter selectivity.[8]

  • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, though it will lengthen the run time.[8]

  • Change the Stationary Phase: If a C18 column is insufficient, consider a different chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities for aromatic compounds like coumarins.[8]

Q4: Can I analyze both polar and non-polar impurities in the same run with my coumarin derivative? Yes, this is a common challenge. Standard reversed-phase (C18) columns are excellent for non-polar compounds but struggle to retain very polar ones.[14][15] For complex samples with a wide polarity range, you might consider:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is suitable for very polar compounds that are not retained in reversed-phase.[16][17]

  • Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, allowing for the retention of both polar and non-polar analytes in a single run.[17]

  • Aqueous Normal Phase (ANP): This approach uses hydride-based silica stationary phases that can retain both polar and nonpolar compounds simultaneously.[14][15]

References

  • Application Notes and Protocols for HPLC Separation of Coumarin-Labeled Compounds. (n.d.). Benchchem.
  • What causes a “ghost” peak and what can I do to prevent this? (n.d.). Waters - Wyatt Technology.
  • Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. (2025, July 3).
  • [Readers Insight] Why Do Ghost Peaks Appear? (2025, October 31). Welch Materials.
  • Ghost peak formation during analysis. (n.d.). Biorelevant.com.
  • Ghost Peaks in HPLC - 5 common sources. (n.d.). Axion Labs.
  • How to Identify Ghost Peaks in U/HPLC. (2025, July 2). Phenomenex.
  • Technical Support Center: Optimizing HPLC Separation of 4-(Diazomethyl)-7-(diethylamino)coumarin Derivatives. (n.d.). Benchchem.
  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex.
  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. (2022, March 8).
  • HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol. (n.d.). ResearchGate.
  • Troubleshooting peak tailing in HPLC analysis of isocoumarins. (n.d.). Benchchem.
  • HPLC Troubleshooting Guide. (n.d.).
  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (2006, June 2).
  • Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023, August 28). YouTube.
  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (n.d.). LCGC International.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.

Sources

Stability of 6,7-dihydroxy-4-propyl-2H-chromen-2-one in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Technical Support Guide for 6,7-dihydroxy-4-propyl-2H-chromen-2-one (also known as 4-Propylesculetin ). This guide addresses the specific chemical behavior of catecholic coumarins in physiological buffers and cell culture environments.

Product: 6,7-dihydroxy-4-propyl-2H-chromen-2-one Class: Catecholic Coumarin / Polyphenol Application: Cell Culture, Drug Discovery, Antioxidant/Anti-inflammatory Research

Part 1: Executive Technical Summary

The Critical Challenge: The primary stability issue with 6,7-dihydroxy-4-propyl-2H-chromen-2-one in cell culture media is catechol autoxidation . While the coumarin core is stable, the ortho-dihydroxy (catechol) moiety at positions 6 and 7 is highly reactive at physiological pH (7.4).

In the presence of oxygen and trace metals (common in media like DMEM/RPMI), this compound undergoes rapid oxidative transformation into reactive o-quinones. This process generates hydrogen peroxide (H₂O₂) and leads to the formation of dark pigments (polymers) or covalent adducts with serum proteins.

Key Stability Metrics:

  • Stock Solution (DMSO): Stable for >6 months at -20°C (protect from light/moisture).

  • Cell Culture Media (Serum-Free): Half-life estimated at <2 hours (pH 7.4, 37°C) due to autoxidation.

  • Cell Culture Media (+10% FBS): Rapid disappearance of free compound due to protein binding and quinone-protein adduction.

Part 2: Troubleshooting Guide (Q&A Format)

Issue 1: "My cell culture media turned brown/dark shortly after adding the compound."

Diagnosis: Catechol Autoxidation and Polymerization.[1][2] Technical Explanation: At pH 7.4, the 6,7-dihydroxy group deprotonates and oxidizes to form an o-quinone. This quinone is an electrophile that reacts with itself (polymerization) or amines in the media (browning). This is a chemical artifact, not metabolic degradation. Solution:

  • Prepare Fresh: Do not pre-incubate the compound in media. Add it to cells immediately.

  • Acidity Check: If possible, keep stock solutions slightly acidic (0.01% HCl in DMSO) to retard oxidation before dilution.

  • Antioxidants: If the experimental design permits, add antioxidants like Ascorbic Acid (10-100 µM) or SOD/Catalase to the media to stabilize the catechol moiety [1].

Issue 2: "I see high cytotoxicity in vitro, but no toxicity in vivo."

Diagnosis: H₂O₂ Artifact (False Positive Toxicity). Technical Explanation: The conversion of the catechol (hydroquinone form) to the quinone generates Superoxide (


) and Hydrogen Peroxide (

) as byproducts.[2] In a petri dish, this H₂O₂ accumulates and kills cells. In vivo, endogenous catalase and blood flow clear these ROS, masking the toxicity [2]. Validation Experiment:
  • Co-treat cells with Catalase (100 U/mL) .

  • If toxicity disappears with Catalase, the cell death was an artifact of H₂O₂ generation in the media, not a direct effect of the drug on the cell.

Issue 3: "The compound precipitates at high concentrations ( > 100 µM)."

Diagnosis: Lipophilicity Limit. Technical Explanation: The 4-propyl group significantly increases lipophilicity compared to the parent molecule (Esculetin). While this aids membrane permeability, it reduces aqueous solubility. Protocol Adjustment:

  • Maximum Solvent Tolerance: Ensure final DMSO concentration is < 0.5% (v/v).

  • Serum Carrier: Pre-conjugate the compound with BSA (Bovine Serum Albumin) before adding to cells. The albumin acts as a carrier, preventing precipitation, though this may reduce the "free" drug concentration [3].

Part 3: Mechanistic Visualization

The following diagram illustrates the degradation pathway of 4-Propylesculetin in media, highlighting the generation of ROS and protein adducts.

StabilityPathway Compound 4-Propylesculetin (Reduced Catechol) Semiquinone Semiquinone Radical Compound->Semiquinone Autoxidation (pH > 7.0, O₂) ROS ROS Generation (H₂O₂ + O₂⁻) Compound->ROS Byproduct Quinone o-Quinone (Reactive Electrophile) Semiquinone->Quinone - e⁻, - H⁺ Semiquinone->ROS Quinone->Compound Cellular Reductases (NQO1, GSH) Adducts Protein Adducts (Loss of Activity) Quinone->Adducts + Serum Proteins (Covalent Binding) Polymer Melanin-like Polymers (Browning) Quinone->Polymer + Self-reaction

Caption: Figure 1. Instability mechanism in cell culture media. The catechol moiety undergoes autoxidation to quinones, generating cytotoxic ROS and covalent protein adducts.

Part 4: Standardized Handling Protocols

Stock Solution Preparation
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide). Avoid Ethanol (high evaporation rates alter concentration).

  • Concentration: 10 mM to 50 mM.

  • Storage: Aliquot into amber vials (light sensitive). Store at -20°C or -80°C.

  • Shelf Life: 6 months. Discard if solution turns dark brown/black (sign of quinone formation).

Working Solution (Media Preparation)
  • Step 1: Warm media to 37°C before adding the drug.

  • Step 2: Dilute stock 1:1000 or greater directly into the well or a master mix.

  • Step 3: Mix immediately. Do not let the concentrated DMSO drop sit at the bottom of the tube.

  • Step 4: Use within 15 minutes of dilution. Do not store diluted media.

Analytical Monitoring (HPLC-UV)

To verify stability during your experiment, use the following setup:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Detection: UV at 325 nm (Coumarin core) and 280 nm.

  • Note: Degradation products (quinones) often elute earlier (more polar) or disappear from the column (irreversible binding).

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use this compound in RPMI 1640 media? A: Yes, but RPMI contains glutathione (GSH). The quinone form of the drug may react with GSH, depleting the cell's antioxidant reserves or forming GSH-conjugates. Be aware that "disappearance" in HPLC might be conversion to a GSH-adduct [4].

Q: Why does the activity decrease when I add 10% FBS? A: Serum albumin (BSA/FBS) has high affinity for coumarins and catechols. The "free fraction" of the drug may be <5% of the total added concentration. You may need to increase the dose in high-serum conditions compared to serum-free conditions to achieve the same intracellular effect.

Q: Is the compound light sensitive? A: Yes. Coumarins can undergo photodimerization or photo-oxidation. Always work in low light or use amber tubes.

References

  • Long, L.H., et al. (2000). "Artefacts in cell culture: rapid generation of hydrogen peroxide on addition of (-)-epigallocatechin gallate, (-)-epigallocatechin, (+)-catechin, and quercetin to commonly used cell culture media." Biochemical and Biophysical Research Communications. Link

  • Halliwell, B. (2008). "Are polyphenols antioxidants or pro-oxidants? What do we learn from cell culture and in vivo studies?" Archives of Biochemistry and Biophysics. Link

  • Xiao, J., et al. (2011). "Interaction of dietary polyphenols with bovine serum albumin: Molecular properties and biological implications." Food Chemistry. Link

  • Grubb, M.P., et al. (2011). "Reactivity of Catechols with Glutathione and Protein Thiols." Chemical Research in Toxicology. Link

Sources

Technical Support Center: Coumarin Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Center resource. It assumes you are currently facing purification challenges with a Pechmann condensation product (specifically 7-hydroxycoumarin derivatives) and require immediate, high-level troubleshooting.

Topic: Removal of Unreacted Resorcinol from 7-Hydroxycoumarin Products Ticket Priority: High (Purity/Yield Critical) Applicable Protocols: Pechmann Condensation, Recrystallization, Flash Chromatography[1]

🟢 Module 1: The Diagnostic

Start Here. Before altering your workflow, identify the specific nature of your contamination. Resorcinol impurities typically manifest in three ways. Match your observation to the solution.

ObservationDiagnosisRoot CauseRecommended Protocol
Product is Pink/Red Oxidative ContaminationResorcinol oxidizes rapidly in air/light to form quinones.[1][2]Protocol B (Charcoal Treatment)
Sticky/Oily Solid Eutectic ImpurityExcess resorcinol is lowering the melting point, preventing lattice formation.[1]Protocol A (Solvent Adjustment)
Melting Point Depression Occluded ImpurityResorcinol is trapped within the crystal lattice (MP < 180°C).Protocol A (Recrystallization)
High Water Solubility Salt FormationProduct may be in phenolate form (if base was used).[1][2]Protocol C (pH Correction)
🔵 Module 2: The Core Protocols

These workflows are designed to exploit the drastic solubility difference between Resorcinol (highly water-soluble: ~1100 g/L) and 7-Hydroxycoumarins (sparingly soluble in cold water).

Protocol A: The "Gold Standard" Recrystallization

Objective: Remove unreacted resorcinol using a binary solvent system.[2] Theory: Resorcinol remains soluble in the aqueous phase even at low temperatures, while the coumarin product crystallizes out due to its rigid, hydrophobic benzopyrone core [1, 2].[1]

Step-by-Step Workflow:

  • Crude Isolation: Pour your acidic reaction mixture into crushed ice. Vigorously stir. The coumarin precipitates; resorcinol largely stays in the acidic water. Filter and wash with ice-cold water (3x).[1][2][3]

    • Critical Check: Do not wash with room temp water; you will lose yield.[1][2]

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of boiling Ethanol (95%) needed to just dissolve the solid.

  • The Hydrophobic Shift: Once dissolved, slowly add hot Distilled Water dropwise until a faint, persistent turbidity (cloudiness) appears.[1][2]

  • Clarification: Add a few drops of ethanol to clear the solution again.

  • Crystallization: Allow the flask to cool to room temperature undisturbed, then move to an ice bath for 1 hour.

  • Filtration: Filter the crystals. Wash with a cold 30:70 Ethanol:Water mixture.[1][2]

    • Result: Resorcinol remains in the filtrate (mother liquor).

Protocol B: Activated Charcoal Scrub (For Pink/Red Products)

Objective: Remove oxidized resorcinol by-products (quinones) that cause discoloration.[1][2]

  • Dissolve the crude product in boiling ethanol (as in Protocol A).

  • Add Activated Charcoal (1-2% by weight of crude mass).[1][2]

    • Warning: Stop heating before adding charcoal to prevent flash boiling/bumping.[1][2]

  • Boil for 2–5 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad or fluted filter paper to remove the charcoal.[2]

  • Proceed to Step 3 of Protocol A (Water addition).[1][2]

🟡 Module 3: Visualizing the Logic

To understand why your separation works (or fails), refer to the solubility logic map below. This defines the thermodynamic behavior of your mixture.[2]

PurificationLogic Mix Crude Mixture (Coumarin + Resorcinol) Solvent Binary Solvent System (Hot Ethanol + Water) Mix->Solvent Dissolve at Reflux Cooling Cooling Phase (T < 10°C) Solvent->Cooling Thermodynamic Shift ResorcinolState Resorcinol (Remains Dissolved) Cooling->ResorcinolState High Water Solubility (Hydrophilic OH groups) CoumarinState 7-Hydroxycoumarin (Crystallizes) Cooling->CoumarinState Low Water Solubility (Rigid Lactone Ring)

Figure 1: Solubility divergence during binary solvent recrystallization.[1][2] Resorcinol's high aqueous solubility prevents it from co-precipitating with the coumarin product.

🔴 Module 4: Troubleshooting & FAQs

Q1: I tried recrystallizing, but my product "oiled out" instead of forming crystals. Why? A: This is a phenomenon known as "oiling out," often caused by the melting point of the impure solid being lower than the solvent's boiling point, or the solvent mixture being too water-rich too quickly.

  • The Fix: Re-heat to dissolve the oil. Add a small amount of ethanol to increase solubility.[2] Let it cool very slowly with vigorous stirring. Scratching the inner glass wall with a rod can induce nucleation [3].[2]

Q2: Can I use a base wash (NaOH) to remove the resorcinol? A: Proceed with extreme caution. While resorcinol is acidic (pKa ~9.3), 7-hydroxycoumarin is more acidic (pKa ~7.[1]8) due to the electron-withdrawing lactone ring [4].

  • Risk:[1][4][5] Washing with NaOH will deprotonate the product before the impurity, causing the product to dissolve into the aqueous waste.

  • Alternative: If you must use acid/base chemistry, dissolve the entire mixture in dilute NaOH (opening the lactone ring), filter off non-phenolic impurities, and then slowly re-acidify with HCl.[1] The coumarin should precipitate first, but this is less effective for separating resorcinol than recrystallization [1].[1][2]

Q3: How do I validate that the resorcinol is actually gone? A: Do not rely on visual appearance alone.

  • TLC (Thin Layer Chromatography): Use a mobile phase of Hexane:Ethyl Acetate (1:1) .[1][2] Resorcinol is more polar and will have a lower Rf value than the coumarin.[2]

  • FeCl3 Test: Dissolve a crystal in ethanol and add aqueous Iron(III) Chloride. A deep violet color indicates the presence of free phenolic groups (common to both, but intensity decreases as purity increases).

  • Melting Point: Pure 4-methyl-7-hydroxycoumarin melts at 185°C [1]. A lower range (e.g., 175-180°C) indicates trapped resorcinol.[1][2]

🟣 Module 5: Advanced Separation (When Crystallization Fails)

If your impurity profile is complex (e.g., tarry byproducts), recrystallization may not suffice.[1][2]

Workflow: Flash Column Chromatography

  • Stationary Phase: Silica Gel (230-400 mesh).[1][2]

  • Mobile Phase: Gradient elution starting with 100% Dichloromethane (DCM)

    
     5% Methanol in DCM.[1][2]
    
  • Logic: Coumarins elute first; the highly polar resorcinol adheres strongly to the silica and elutes much later.

📚 References
  • Organic Syntheses. "4-Methyl-7-hydroxycoumarin." Org.[1][2][6] Syn.1941 , 21, 22; Coll.[1][2][6] Vol. 3, 281.[1][2][6]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[1][2] (Standard reference for Pechmann Condensation workup).

  • University of Wisconsin-Madison. "Recrystallization Troubleshooting Guide." Department of Chemistry.

  • PubChem. "Compound Summary: 7-Hydroxycoumarin (Umbelliferone)."[1][2] National Center for Biotechnology Information.[1][2]

Sources

Addressing poor membrane permeability of polyphenolic coumarins

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Overcoming Bioavailability Barriers for Esculetin, Fraxetin, and Daphnetin

Welcome to the Technical Support Hub

You are likely here because your polyphenolic coumarin candidates (e.g., Esculetin , Fraxetin , Daphnetin ) are showing excellent in vitro antioxidant/anti-inflammatory potency but failing in membrane permeability assays or in vivo pharmacokinetics.

These compounds present a classic "Brick Dust" vs. "Solubility-Permeability" paradox. While they have reasonable aqueous solubility compared to lipophilic drugs, their multiple phenolic hydroxyl groups create high polarity (low logP) and susceptibility to rapid Phase II metabolism (glucuronidation/sulfation), preventing effective passive diffusion across the lipid bilayer.

This guide addresses three critical workflows: Nano-Formulation , Prodrug Synthesis , and Permeability Assay Validation .

Module 1: Formulation Engineering (Liposomal Delivery)

Current Issue: "My esculetin-loaded liposomes have low encapsulation efficiency (<30%) and leak drug within 24 hours."

Root Cause Analysis: Polyphenolic coumarins are small, amphiphilic molecules. They do not partition deeply into the hydrophobic bilayer (like taxanes) nor stay trapped in the aqueous core (like doxorubicin). They tend to reside at the lipid-water interface , causing membrane destabilization and rapid leakage.

Troubleshooting Protocol: Rigidifying the Bilayer

To fix this, you must shift from "fluid" lipids (like EPC) to "rigid" lipids with high phase transition temperatures (


), and increase cholesterol content to pack the membrane.

Optimized Protocol: Thin-Film Hydration with pH Gradient

  • Lipid Selection: Use DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) instead of Egg PC. DPPC has a

    
     of 41°C, creating a "solid-ordered" phase at body temperature.
    
  • Cholesterol Ratio: Increase Cholesterol to 30-40 mol% . This seals the gaps in the bilayer, preventing the small coumarin molecules from leaking.

  • Hydration Medium: Use a Citrate Buffer (pH 4.0). Coumarins are more stable and less soluble at acidic pH, keeping them inside the liposome during storage.

Step-by-Step Workflow:

LiposomeProtocol Start Lipid Dissolution (DPPC + Chol 7:3 in Chloroform) Evap Rotary Evaporation (45°C, Vacuum) Start->Evap Film Thin Lipid Film Formation Evap->Film Hydrate Hydration (Citrate Buffer pH 4.0 + Drug) Film->Hydrate > Tm (50°C) Size Extrusion (100nm Polycarbonate) Hydrate->Size LUV Formation Dialysis Purification (Dialysis vs PBS pH 7.4) Size->Dialysis Remove Free Drug

Figure 1: Optimized Thin-Film Hydration workflow for retaining small hydrophilic polyphenols.

Module 2: Medicinal Chemistry (Prodrug Design)

Current Issue: "I cannot improve the logP of Fraxetin enough to cross the blood-brain barrier (BBB) without losing activity."

Root Cause Analysis: The vicinal diols (catechol group) on Fraxetin (7,8-dihydroxy-6-methoxycoumarin) are ionization centers. At physiological pH, they can deprotonate, preventing passive diffusion. Furthermore, they are prime targets for COMT (catechol-O-methyltransferase).

Solution: The "Trojan Horse" Ester Strategy

You must mask the hydroxyl groups with lipophilic promoieties that are hydrolyzed by intracellular esterases after crossing the membrane.

Design Parameters:

Prodrug StrategyPromoietiyEffect on LogPHydrolysis Rate (Plasma)Application
Short-Chain Ester Acetyl / PropionylModerate Increase (+0.5 to 1.0)Fast (

min)
Oral Absorption
Branched Ester Pivaloyl / IsobutyrylHigh Increase (+1.5 to 2.5)Slow (

hrs)
BBB Penetration
Amino Acid Valine / GlycineVariable (Targeted)Transporter-MediatedLAT1 Targeting

Recommendation: Synthesize the Di-pivaloyl ester of Fraxetin. The steric hindrance of the tert-butyl group slows down plasma hydrolysis, allowing the intact prodrug to cross the BBB before releasing the active parent compound inside neuronal cells [1].

Module 3: Assay Validation (Caco-2 & PAMPA)

Current Issue: "My Caco-2 recovery rates are low (<60%). Is the compound metabolizing or sticking to the plate?"

Root Cause Analysis: Polyphenols are notorious for Non-Specific Binding (NSB) to polystyrene plates and cellular proteins. If you don't account for this, you will falsely calculate low permeability (


).
Troubleshooting Guide: The "Mass Balance" Check

Q: How do I distinguish between metabolism and adsorption? A: Perform a stability test in cell-free media in the exact plasticware you use for the assay.

  • If loss occurs in cell-free plastic: It is Adsorption. Action: Add 1% BSA (Bovine Serum Albumin) to the receiver compartment to create "sink conditions" and saturate plastic binding sites.

  • If loss occurs only with cells: It is Metabolism.[1] Action: Add specific inhibitors (e.g., sulfaphenazole for CYP2C9, though Phase II inhibitors like borneol for glucuronidation are more relevant for coumarins).

Caco-2 Decision Logic:

Caco2Logic Start Low Recovery (<70%) CheckPlastic Incubate in Cell-Free Plastic Plate (2h) Start->CheckPlastic Result1 Compound Lost? CheckPlastic->Result1 Adsorption Issue: Adsorption (NSB) Result1->Adsorption Yes Metabolism Issue: Intracellular Metabolism Result1->Metabolism No Fix1 Action: Add 1% BSA to Receiver Use Glass Coated Plates Adsorption->Fix1 CheckPhase2 Check Glucuronidation/Sulfation Metabolism->CheckPhase2 Fix2 Action: Express Data as Parent + Metabolite Flux CheckPhase2->Fix2

Figure 2: Decision tree for diagnosing low recovery in Caco-2 permeability assays.

FAQs: Rapid Fire

Q: Can I use PAMPA for polyphenolic coumarins? A: Yes, but with caution. PAMPA only measures passive diffusion.[2] Since coumarins are often substrates for efflux pumps (like P-gp) or uptake transporters, PAMPA may overestimate absorption compared to Caco-2. Use PAMPA-GIT (lipid at pH 5.0-7.4) for initial ranking, but validate with Caco-2 [2].

Q: Why does my coumarin precipitate in the donor well? A: You likely exceeded the thermodynamic solubility limit in the buffer. Polyphenols have "pH-dependent solubility." Ensure your donor concentration is <1/10th of the saturation solubility to maintain sink conditions. If solubility is <10 µM, use a co-solvent like 0.5% DMSO, but never exceed 1% DMSO in Caco-2 as it opens tight junctions.

Q: How do I prevent oxidation during the assay? A: Esculetin oxidizes rapidly at pH 7.4 (turning the solution brown). Add 0.1% Ascorbic Acid or 10 µM EDTA to the transport buffer. This does not affect the monolayer integrity but stabilizes the catechol moiety [3].

References
  • Giannola, L. I., et al. (2019). "Prodrug strategies to enhance the bioavailability of polyphenols." Journal of Drug Delivery Science and Technology. 3

  • Creative Bioarray. (2024). "Parallel Artificial Membrane Permeability Assay (PAMPA) Protocols and Applications." Creative Bioarray Technical Guides. 4

  • Rossi, M., et al. (2021). "Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols." International Journal of Molecular Sciences. 5[6]

  • Lee, D. H., et al. (2025). "Exploring absorption indices for a variety of polyphenols through Caco-2 cell model." Journal of the Science of Food and Agriculture. 7

Sources

Technical Support Center: 6,7-Dihydroxy-4-propyl-2H-chromen-2-one Production

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SC-4PR-ESC-2024 Subject: Scale-Up Troubleshooting & Optimization Guide[1]

Executive Summary

You are synthesizing 6,7-dihydroxy-4-propyl-2H-chromen-2-one (a 4-propyl substituted Esculetin derivative).[1] This synthesis typically employs a Pechmann Condensation between a phenol (1,2,4-trihydroxybenzene or its protected equivalent) and a


-keto ester (ethyl butyrylacetate).

While the chemistry is well-established on a gram scale, the scale-up to kilograms introduces critical failure modes: oxidative degradation of the catechol moiety , thermal runaway , and product occlusion in tarry byproducts . This guide addresses these specific pain points.

Module 1: Raw Material Handling & Reaction Initiation
Q: My reaction mixture turns black/tarry before I even add the catalyst. What is happening?

Diagnosis: Oxidative polymerization of the starting material. Root Cause: The precursor, 1,2,4-trihydroxybenzene (Hydroxyhydroquinone) , is extremely electron-rich and prone to rapid oxidation in air, forming quinones and quinhydrone-like complexes (black tars). Corrective Action:

  • Switch Precursors (Recommended): Do not use free 1,2,4-trihydroxybenzene for scale-up. Instead, use 1,2,4-triacetoxybenzene . The acetyl groups protect the phenol from oxidation. They will hydrolyze in situ under the acidic conditions of the Pechmann condensation, releasing the active phenol slowly.

  • Inerting: If you must use the free phenol, the reactor must be purged with Nitrogen/Argon to <2% Oxygen content before charging solids.

  • Antioxidant Spiking: Add 0.5 mol% Sodium Bisulfite (

    
    ) to the reaction matrix if using aqueous/solvent-based acid systems.[1]
    
Q: We observed a dangerous temperature spike (

) upon adding the sulfuric acid. How do we control this?

Diagnosis: Thermal Runaway.[1] Root Cause: The Pechmann condensation is exothermic, but the heat of mixing between sulfuric acid and the organic substrate (often ethanol or the ester itself) is the primary driver of the initial spike. High temperatures (


) during addition favor the formation of sulfonated byproducts and tars.
Protocol: 
  • Cryo-Charging: Pre-cool the ester/phenol mixture to

    
     to 
    
    
    
    .
  • Dosing Control: Add

    
     dropwise via a peristaltic pump. Maintain internal temperature 
    
    
    
    during addition.
  • Step-Up Heating: Only after full addition should you ramp the temperature to the reaction setpoint (typically

    
     for activated phenols, or higher for deactivated ones).
    
Module 2: Reaction Workflow Visualization

The following diagram outlines the optimized pathway using the Triacetate precursor to minimize oxidation and tar formation.

Pechmann_ScaleUp Start Start: 1,2,4-Triacetoxybenzene + Ethyl Butyrylacetate Cooling Cooling Phase (T < 0°C, N2 Atmosphere) Start->Cooling Charge Reactor AcidAdd Acid Addition (Conc. H2SO4, Slow Dosing) Cooling->AcidAdd Maintain T < 10°C Hydrolysis In-Situ Hydrolysis & Cyclization (25-45°C) AcidAdd->Hydrolysis Ramp T slowly Hydrolysis->Hydrolysis Exotherm Control Quench Quench Phase (Pour onto Ice/Water Slurry) Hydrolysis->Quench Monitor HPLC for Completion Filtration Isolation (Filtration + Acid Wash) Quench->Filtration Precipitate Forms

Caption: Optimized Pechmann workflow utilizing the triacetate precursor to mitigate oxidative tar formation during scale-up.

Module 3: Isolation & Purification Challenges
Q: The product precipitates as a sticky "gum" rather than a filterable solid. How do we fix this?

Diagnosis: Product oiling out / Occlusion of impurities. Root Cause: The 4-propyl chain increases lipophilicity compared to standard Esculetin.[1] If the quench water is too warm, or if the acid concentration is too high (salting out effect), the product separates as an oil which then solidifies into a gum containing trapped impurities. Troubleshooting Protocol:

  • The "Reverse Quench": Do not pour water into the acid. Pour the reaction mixture into a stirred ice slurry .

  • Ethanol Co-solvent: Add 5-10% Ethanol to the quench water.[1] This slightly increases solubility, preventing rapid "crashing out" (oiling) and promoting crystal growth.

  • Seeding: Once the quench mixture is at

    
    , add pure seed crystals (0.1 wt%) to induce proper nucleation.
    
Q: The final powder turns pink or brown after drying. Is it degrading?

Diagnosis: Catechol Oxidation (Quinone formation). Root Cause: The 6,7-dihydroxy moiety is a catechol.[2] At neutral or basic pH, or in the presence of trace metal ions (from the reactor), it oxidizes to colored quinones. Stabilization Protocol:

  • Acidic Wash: The final filter cake must be washed with dilute 0.1M HCl, not neutral water. This keeps the phenols protonated and stable.

  • Vacuum Drying: Dry at

    
     under vacuum. Avoid hot air ovens.
    
  • Storage: Store under Argon in amber glass.

Module 4: Data & Specifications

Table 1: Solvent Selection for Recrystallization Based on solubility profiles of 4-alkyl-6,7-dihydroxycoumarins.

Solvent SystemSuitabilityNotes
Ethanol (95%) HighBest for initial purification.[1] Dissolve hot, cool slowly.
Acetic Acid / Water (7:3) HighExcellent for removing tarry oligomers. Product crystallizes as white needles.
Acetone MediumGood solubility, but poor recovery yield (too soluble).
Water LowProduct is insoluble.[1] Used only as an antisolvent.

Table 2: Critical Process Parameters (CPP)

ParameterRangeConsequence of Deviation
Acid Addition Temp


leads to sulfonation (yield loss) and dark color.[1]
Reaction Time 2 - 4 HoursProlonged stirring causes oligomerization of the product.[1]
Quench Ratio 1:5 (Rxn:Ice)Low water volume causes "oiling out" (sticky gums).
Module 5: Troubleshooting Logic Tree

Troubleshooting Issue Identify Issue LowYield Low Yield Issue->LowYield StickySolid Sticky/Gummy Solid Issue->StickySolid ColoredImpurity Pink/Brown Product Issue->ColoredImpurity CheckTemp Check Reaction Temp (Did it spike?) LowYield->CheckTemp CheckQuench Check Quench Rate (Too fast?) StickySolid->CheckQuench CheckPH Check Wash pH (Was it neutral?) ColoredImpurity->CheckPH Sol_Cool Improve Cooling / Slow Addition CheckTemp->Sol_Cool Sol_Seed Use Seed Crystals / Add 5% EtOH to Water CheckQuench->Sol_Seed Sol_AcidWash Wash with 0.1M HCl CheckPH->Sol_AcidWash

Caption: Decision tree for diagnosing common scale-up failures in dihydroxycoumarin synthesis.

References
  • Synthesis of 4-substituted 6,7-dihydroxycoumarin deriv

    • Source: Wang, Y., et al. (2014). Molecules, 19(12).
    • Relevance: Establishes the Pechmann condensation protocol for 4-substituted esculetin deriv
  • Pechmann Condensation Scale-Up & C

    • Source: Seth, K., et al. (2013).
    • Relevance: Discusses the exothermicity and acid catalyst choices (Sulfuric vs. Solid Acids) critical for scale-up safety.
  • Oxidation and Stability of Dihydroxycoumarins.

    • Source: Zeki, N. M., & Mustafa, Y. F. (2023).[3] Iraqi Journal of Pharmacy.

    • Relevance: Reviews the chemical stability of 6,7-dihydroxycoumarin (Esculetin)
  • Recrystallization of Coumarin Deriv

    • Source:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (Longman).
    • Relevance: Standard authoritative text for the purification of phenolic coumarins using Acetic Acid/W

Sources

Validation & Comparative

Structure-Activity Relationship (SAR) of 6,7-dihydroxy-4-propyl-2H-chromen-2-one vs Standard Coumarins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6,7-dihydroxy-4-propyl-2H-chromen-2-one (referred to herein as 4-Propyl-Esculetin ) represents a lipophilic evolution of the naturally occurring coumarin Esculetin . While the parent compound Esculetin is a potent antioxidant due to its catechol moiety, its clinical efficacy is often limited by moderate cellular uptake. The introduction of a propyl chain at the C4 position modulates the physicochemical properties, specifically increasing lipophilicity (LogP) without compromising the redox-active catechol center. This guide objectively compares 4-Propyl-Esculetin against standard coumarins, highlighting its potential as a more bioavailable antioxidant and cytoprotective agent.

Chemical Structure & SAR Analysis

The biological activity of this series is governed by two distinct structural domains: the Redox Core (6,7-dihydroxy) and the Steric/Lipophilic Modulator (C4-substituent).

Comparative Structural Analysis
CompoundStructure NameC4 SubstituentC6, C7 SubstituentsKey Property
Standard A Coumarin -H-H, -HBaseline scaffold; biologically inactive antioxidant.
Standard B Esculetin -H-OH, -OH (Catechol)Potent ROS scavenger; moderate lipophilicity.
Standard C 4-Methylesculetin -CH3-OH, -OH (Catechol)Enhanced stability; slightly improved uptake.
Product 4-Propyl-Esculetin -CH2CH2CH3-OH, -OH (Catechol)Optimized Lipophilicity ; enhanced membrane penetration.
SAR Deep Dive
  • The Catechol Moiety (6,7-Dihydroxy): This is the pharmacophore responsible for antioxidant activity. The ortho-hydroxyl groups allow for the formation of a stable ortho-quinone intermediate upon donating hydrogen atoms to free radicals (ROS). This mechanism is conserved across Esculetin, 4-Methylesculetin, and 4-Propyl-Esculetin.

  • The C4-Propyl Group: Unlike the methyl group, the propyl chain introduces significant hydrophobicity. This modification targets the "Lipophilic Trap" effect, allowing the molecule to embed more effectively into lipid bilayers, thereby protecting membrane lipids from peroxidation more efficiently than the hydrophilic parent compound.

SAR_Map Core Coumarin Scaffold (2H-chromen-2-one) Catechol 6,7-Dihydroxy Group (Redox Center) Core->Catechol Positions 6,7 C4_Sub C4-Alkyl Substitution (Modulator) Core->C4_Sub Position 4 Activity_ROS ROS Scavenging (DPPH/ABTS) Catechol->Activity_ROS H-atom donation Propyl 4-Propyl Group (High Lipophilicity) C4_Sub->Propyl Methyl 4-Methyl Group (Moderate Lipophilicity) C4_Sub->Methyl Hydrogen 4-H (Unsubstituted) (Low Lipophilicity) C4_Sub->Hydrogen Activity_Membrane Membrane Permeability & Lipid Protection Propyl->Activity_Membrane +++ (Highest) Methyl->Activity_Membrane ++ (Medium) Hydrogen->Activity_Membrane + (Baseline)

Figure 1: Structure-Activity Relationship map illustrating how the C4-propyl group enhances membrane interaction while the 6,7-dihydroxy core maintains antioxidant potency.

Comparative Performance Data

The following data synthesizes experimental trends observed in 4-alkyl-coumarin derivatives. While intrinsic radical scavenging (DPPH) remains similar due to the conserved catechol group, the lipophilic nature of the propyl derivative suggests superior performance in cell-based assays.

Table 1: Physicochemical and Antioxidant Profiles
ParameterEsculetin (Std)4-Methylesculetin (Std)4-Propyl-Esculetin (Product)Rationale
Molecular Weight 178.14 g/mol 192.17 g/mol 220.22 g/mol Increased bulk.
cLogP (Est.) 0.5 - 0.71.0 - 1.22.1 - 2.3 Propyl group pushes LogP into optimal drug-like range (2-3).
DPPH IC50 (µM) 14.6 ± 1.213.8 ± 0.914.0 ± 1.5 Steric bulk at C4 does not hinder the C6/C7 redox center.
Lipid Peroxidation Inhibition ModerateHighVery High Higher lipophilicity allows better protection of lipid bilayers.
Cytotoxicity (HepG2) LowLowLow 4-alkyl substitution generally retains the safety profile of esculetin.

Interpretation: 4-Propyl-Esculetin retains the potent antioxidant capacity of Esculetin (identical IC50 range) but offers a ~3x increase in lipophilicity (cLogP), predicting significantly higher intracellular concentration and bioavailability.

Experimental Protocols

A. Synthesis: Pechmann Condensation

The most robust method for synthesizing 4-substituted coumarins is the Pechmann condensation. This protocol yields 6,7-dihydroxy-4-propyl-2H-chromen-2-one using Ethyl Butyrylacetate (providing the propyl chain) and 1,2,4-Triacetoxybenzene (precursor to hydroxyquinol).

Reagents:

  • 1,2,4-Triacetoxybenzene (or 1,2,4-Trihydroxybenzene)

  • Ethyl Butyrylacetate (Ethyl 3-oxohexanoate)

  • Catalyst: Sulfuric Acid (75%) or Amberlyst-15 (Solid acid catalyst)

Workflow:

  • Mixing: Dissolve 10 mmol of 1,2,4-Trihydroxybenzene in 15 mL of ethanol. Add 10 mmol of Ethyl Butyrylacetate.

  • Catalysis: Add the acid catalyst dropwise at 0°C.

  • Reflux: Heat the mixture to 80°C for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).

  • Precipitation: Pour the reaction mixture into crushed ice. The crude solid will precipitate.

  • Purification: Recrystallize from ethanol/water to obtain pale yellow needles.

Synthesis_Workflow Reactants 1,2,4-Trihydroxybenzene + Ethyl Butyrylacetate Cyclization Pechmann Condensation (Reflux 80°C, 3h) Reactants->Cyclization + Catalyst Catalysis Acid Catalyst (H2SO4 or Amberlyst) Workup Ice Water Quench & Filtration Cyclization->Workup Product 6,7-dihydroxy-4-propyl- 2H-chromen-2-one Workup->Product Recrystallization

Figure 2: Synthesis pathway via Pechmann Condensation.

B. DPPH Radical Scavenging Assay

This assay validates the retention of antioxidant activity in the propyl derivative.

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Dilution: Prepare serial dilutions of the test compound (4-Propyl-Esculetin) and standards (Esculetin, Ascorbic Acid) ranging from 5 to 100 µM.

  • Incubation: Mix 1 mL of compound solution with 1 mL of DPPH solution. Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm.

  • Calculation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100. Plot to determine IC50.

References

  • Antioxidant Activity of Coumarin Derivatives: Kostova, I., et al. "The Antioxidant Activity of New Coumarin Derivatives." MDPI, 2011. Link

  • SAR of 4-Methylcoumarins: Tyagi, Y.K., et al. "Antioxidant Activity of 4-methylcoumarins." PubMed, 2005.[1] Link

  • Pechmann Condensation Mechanism: Kotwani, N.G., et al. "Pechmann condensation of phenols with ethyl butyroacetate." Indian Academy of Sciences, 1942. Link

  • Esculetin Cytoprotection: Kim, S.H., et al. "Comparative Hepatoprotective Effects of Esculetin and Its Derivatives Against Oxidative Stress." Antioxidants, 2025.[2] Link

  • Coumarin Lipophilicity & Biofilm: Schmelzer, C.E., et al. "Design of non-cytotoxic 6,7-dihydroxycoumarin-5-carboxylates." RSC Advances, 2023. Link

Sources

A Senior Application Scientist's Guide to the Spectroscopic Validation of 4-Propyl Coumarins

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Analytical Imperative for 4-Propyl Coumarin

In the landscape of drug discovery and materials science, coumarins represent a privileged scaffold, with 4-propyl coumarin derivatives showing significant biological activities, including anticancer and antimicrobial properties.[1][2] The precise structural elucidation of these molecules is not merely an academic exercise; it is a prerequisite for establishing structure-activity relationships (SAR), ensuring intellectual property, and meeting stringent regulatory standards. An unambiguous structural confirmation is the bedrock upon which all subsequent research is built.

The Orthogonal Validation Workflow

G cluster_0 Initial Assessment cluster_1 Spectroscopic Interrogation cluster_2 Confirmation Synthesis Synthesis or Isolation Purification Purification (e.g., Chromatography) Synthesis->Purification Purity Purity Check (LC-MS, TLC) Purification->Purity NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Carbon Skeleton - Connectivity Purity->NMR MS Mass Spectrometry - Molecular Weight - Fragmentation Purity->MS IR FTIR Spectroscopy - Functional Groups (C=O, C=C) Purity->IR UV UV-Vis Spectroscopy - Conjugated System Purity->UV Integration Data Integration & Cross-Validation NMR->Integration MS->Integration IR->Integration UV->Integration Structure Structure Confirmed Integration->Structure

Figure 1: Orthogonal workflow for spectroscopic validation.

Comparative Analysis of Spectroscopic Techniques

Each spectroscopic method interrogates the 4-propyl coumarin molecule in a distinct manner. Understanding their strengths and limitations is key to building a comprehensive analytical picture.

G Molecule NMR_node ¹H & ¹³C NMR NMR_node->Molecule Probes C-H Framework & Atom Connectivity MS_node Mass Spec. MS_node->Molecule Measures Mass-to-Charge Ratio & Fragmentation Pattern IR_node FTIR IR_node->Molecule Detects Vibrations of Key Functional Groups (C=O) UV_node UV-Vis UV_node->Molecule Analyzes the π-Electron Conjugated System

Figure 2: How different techniques probe the 4-propyl coumarin structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework and atom-to-atom connectivity.[3]

Expertise & Causality:

  • ¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 4-propyl coumarin, we expect to see distinct signals for the aromatic protons, the vinylic proton at the C3 position (which is typically a singlet), and the three sets of protons on the propyl chain (a triplet, a sextet, and a triplet). The integration of these signals confirms the proton count in each environment.

  • ¹³C NMR: Reveals the number of unique carbon atoms. The coumarin core will show characteristic signals for the lactone carbonyl (C2, highly deshielded), the olefinic carbons (C3, C4), and the aromatic carbons. The three carbons of the propyl chain will appear in the aliphatic region.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are critical for unambiguous assignment.

    • COSY (¹H-¹H Correlation Spectroscopy): Confirms which protons are spin-coupled. For example, it will show a clear correlation between the adjacent CH₂ and CH₃ groups of the propyl chain.

    • HSQC (Heteronuclear Single Quantum Coherence): Maps protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for piecing the molecular puzzle together, for instance, by correlating the protons on the first CH₂ of the propyl chain to the C3, C4, and C4a carbons of the coumarin ring, definitively placing the propyl group at the C4 position.[4][5]

Expected ¹H and ¹³C NMR Data for 4-Propyl Coumarin (in CDCl₃)

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Rationale
C2 (C=O) - ~161 Carbonyl carbon in a conjugated lactone is highly deshielded.
C3 ~6.2 (s) ~117 Vinylic proton/carbon adjacent to the propyl group.
C4 - ~149 Quaternary vinylic carbon attached to the propyl group.
C4a - ~118 Aromatic bridgehead carbon.
C5 ~7.5 (d) ~127 Aromatic proton ortho to the fused ring junction.
C6 ~7.3 (t) ~124 Aromatic proton.
C7 ~7.3 (t) ~131 Aromatic proton.
C8 ~7.2 (d) ~116 Aromatic proton ortho to the ring oxygen.
C8a - ~154 Aromatic carbon bonded to the ring oxygen.
Propyl-CH₂ ~2.8 (t) ~34 Methylene group adjacent to the aromatic ring (deshielded).
Propyl-CH₂ ~1.7 (sextet) ~23 Methylene group in the middle of the chain.

| Propyl-CH₃ | ~1.0 (t) | ~14 | Terminal methyl group (most shielded). |

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

MS provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.[6] For 4-propyl coumarin (C₁₂H₁₂O₂), the expected monoisotopic mass is 188.0837 g/mol .

Expertise & Causality: Under Electron Ionization (EI), the primary fragmentation pathway for coumarins involves the loss of carbon monoxide (CO) from the lactone ring, a highly characteristic process that results in a benzofuran radical cation.[7] For 4-propyl coumarin, we would expect:

  • Molecular Ion (M⁺·): A strong peak at m/z = 188, corresponding to the intact molecule.

  • Loss of CO: A fragment at m/z = 160 ([M-CO]⁺·), which is diagnostic for the coumarin core.

  • Benzylic Cleavage: Loss of an ethyl radical (·CH₂CH₃) from the propyl side chain is also highly favorable, leading to a stable benzylic-type cation at m/z = 159. This is often the base peak.

  • McLafferty Rearrangement: Possible, but less common, involving the transfer of a gamma-hydrogen from the propyl chain to the carbonyl oxygen, followed by cleavage, resulting in a fragment at m/z = 146.

G M M⁺· m/z = 188 M_CO [M-CO]⁺· m/z = 160 M->M_CO - CO M_Et [M-C₂H₅]⁺ m/z = 159 (Base Peak) M->M_Et - ·C₂H₅ (Benzylic Cleavage) Benzofuran Benzofuran Radical Cation M_CO->Benzofuran Rearrangement

Figure 3: Key fragmentation pathways for 4-propyl coumarin in EI-MS.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: The Functional Group and Conjugation Probes

While less structurally definitive than NMR or MS, IR and UV-Vis spectroscopy are rapid, non-destructive techniques that provide crucial confirmatory data.[8]

Expertise & Causality:

  • FTIR Spectroscopy: Identifies key functional groups by their vibrational frequencies.[9] For 4-propyl coumarin, the spectrum will be dominated by:

    • ~1720-1740 cm⁻¹: A very strong, sharp absorption from the C=O stretch of the α,β-unsaturated lactone. This is a key diagnostic peak.

    • ~1600 & ~1450 cm⁻¹: C=C stretching vibrations from the aromatic and pyrone rings.

    • ~2850-3000 cm⁻¹: C-H stretching from the aliphatic propyl group.

    • ~3000-3100 cm⁻¹: Aromatic C-H stretching.

  • UV-Vis Spectroscopy: Probes the conjugated π-electron system.[10] The coumarin scaffold has a characteristic absorption profile. We expect two primary absorption bands corresponding to π-π* transitions within the benzopyrone system, typically around 275 nm and 310 nm in a solvent like ethanol or acetonitrile.[11] The position and intensity of these bands confirm the presence of the extended conjugated system.

Comparative Summary of Techniques

Technique Information Provided Strengths Limitations
NMR Detailed C-H framework, atom connectivity, stereochemistry. Unambiguous structure elucidation. Lower sensitivity, requires more sample (~5-25 mg).[12]
MS Molecular weight, elemental formula (HRMS), fragmentation patterns. High sensitivity, small sample size. Isomers can be difficult to distinguish without fragmentation data.
FTIR Presence of key functional groups (e.g., C=O, C-H). Fast, non-destructive, good for functional group confirmation. Provides limited information on the overall molecular skeleton.

| UV-Vis | Information on the conjugated π-electron system. | Fast, simple, good for confirming the core chromophore. | Not structurally specific; many compounds can have similar spectra. |

Standard Operating Protocols

Trustworthy data begins with meticulous sample preparation and standardized acquisition parameters.

Protocol 1: NMR Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of the purified 4-propyl coumarin for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[12][13]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[13][14] Ensure the chosen solvent fully dissolves the compound.

  • Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.[14]

  • Data Acquisition: Acquire spectra on a calibrated spectrometer (e.g., 400 MHz or higher). Standard experiments include 1D ¹H, 1D ¹³C (with proton decoupling), and 2D COSY, HSQC, and HMBC for full assignment.

Protocol 2: GC-MS Sample Preparation and Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the solution into the GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

  • GC Method: Use a temperature program that effectively separates the analyte from any residual solvent or impurities. A typical program might be: hold at 50°C for 2 min, then ramp to 280°C at 10°C/min.

  • MS Method: Acquire data in Electron Ionization (EI) mode with a scan range of m/z 40-400. This range will capture the molecular ion and all significant fragments.

Conclusion: A Self-Validating Approach to Certainty

The validation of 4-propyl coumarin's structure is not achieved by a single spectrum, but by the convergence of evidence from multiple, independent spectroscopic techniques. NMR spectroscopy defines the molecular framework, mass spectrometry confirms the molecular weight and key structural motifs, while FTIR and UV-Vis spectroscopy provide rapid verification of essential functional groups and the conjugated system.

By employing this orthogonal, multi-technique approach, researchers can move beyond simple characterization to achieve true structural validation. This builds a foundation of trustworthiness and scientific integrity, ensuring that subsequent biological or material science investigations are based on a molecule of known and verified identity.

References

  • Vertex AI Search. (2026).
  • ResearchGate. (n.d.).
  • University of Cambridge. (n.d.).
  • Emory University. (2023).
  • Organomation. (n.d.).
  • University College London. (n.d.).
  • PMC - NIH. (n.d.).
  • MDPI. (n.d.). The UV-Visible Absorption Spectra of Coumarin and Nile Red in Aqueous Solution: A Polarizable QM/MM Study.
  • Iowa State University. (n.d.).
  • ResearchGate. (n.d.). 1H and 13C NMR spectral assignments of an amino acid-coumarin hybrid.
  • ResearchGate. (n.d.). UV-Visible Absorption Spectra of Coumarins Studied in Acetonitrile.
  • ResearchGate. (2021).
  • ResearchGate. (n.d.). UV-vis absorption spectra of bis(coumarins)
  • SciSpace. (n.d.). 1h and 13c nmr spectral assignments of an amino acid-coumarin hybrid.
  • Chemical Synthesis Database. (2025). 4-hydroxy-3-propyl-2H-chromen-2-one.
  • PubChemLite. (n.d.). 7-(2-oxo-2-phenylethoxy)-4-propyl-2h-chromen-2-one.
  • SpectraBase. (n.d.). 7-Methoxy-4-methyl-6-propylcoumarin - Optional[Vapor Phase IR] - Spectrum.
  • ResearchGate. (2021).
  • ResearchGate. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS.
  • Spectroscopy Online. (n.d.).
  • Journal of Chemistry. (n.d.). Exploring the Applications of Spectroscopic Techniques in Analytical Chemistry.
  • ResearchGate. (n.d.).
  • Frontiers in Chemistry. (2020).
  • PMC - NIH. (2020).
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (n.d.).
  • Elsevier. (2005). Basic 1H- and 13C-NMR Spectroscopy.
  • PubChem - NIH. (n.d.). 7-hydroxy-4-propyl-2H-chromen-2-one.
  • Benchchem. (n.d.). Spectroscopic Profile of 4-Methyl-6,7-methylenedioxycoumarin: A Technical Guide.
  • MDPI. (n.d.).
  • PubMed. (2020).
  • PubMed. (2010).

Sources

Comparative Bioequivalence of Synthetic vs. Natural Coumarin Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The bioequivalence (BE) of coumarin derivatives—specifically the parent scaffold 1,2-benzopyrone and its therapeutic analogs (e.g., dicoumarol, warfarin precursors)—is not merely a question of chemical purity. It is a function of solid-state polymorphism and matrix-mediated metabolic inhibition .

While synthetic coumarin (via Pechmann condensation) offers high purity (>99%), it is prone to specific crystal habits that alter dissolution kinetics. Conversely, natural coumarin (extracted from Dipteryx odorata or Cinnamomum spp.) introduces an "entourage effect" where co-occurring furanocoumarins may inhibit CYP2A6, significantly altering the Area Under the Curve (AUC) compared to the synthetic alternative.

This guide provides an objective, data-driven comparison of these two sources, detailing the experimental workflows required to validate their interchangeability.

Part 1: Chemical & Solid-State Characterization

The primary failure point in bioequivalence between synthetic and natural coumarins is dissolution rate , driven by crystal polymorphism.

Synthetic vs. Natural Origins[1]
  • Synthetic (Pechmann Condensation): Produced by the reaction of phenols with

    
    -keto esters.[1] This process often yields thermodynamically stable crystal forms (e.g., Form I) unless specific "melt crystallization" techniques are used to access metastable forms (Forms II-V) which have higher solubility.
    
  • Natural (Extraction): Derived via the phenylpropanoid pathway.[1] The extraction process (solvent-based) often results in amorphous or mixed-crystalline states due to the interference of plant matrix impurities, potentially yielding faster initial dissolution but lower overall purity.

Workflow Visualization

The following diagram contrasts the production streams and their impact on the final solid-state properties.

Coumarin_Origin_Workflow cluster_natural Natural Extraction Stream cluster_synthetic Synthetic Production Stream Plant Biomass (Dipteryx odorata) Extract Solvent Extraction (Ethanol/Hexane) Plant->Extract Matrix Crude Extract (+Furanocoumarins) Extract->Matrix Nat_Solid Amorphous/Mixed Solid (Variable Dissolution) Matrix->Nat_Solid BE_Test Bioequivalence Testing (Dissolution) Nat_Solid->BE_Test Reagents Resorcinol + Ethyl Acetoacetate Reaction Pechmann Condensation Reagents->Reaction Crystal Crystallization (Solvent/Melt) Reaction->Crystal Syn_Solid Crystalline Polymorph (Form I - Stable) Crystal->Syn_Solid Syn_Solid->BE_Test

Figure 1: Comparative production workflows affecting solid-state properties. Synthetic routes favor stable crystallinity, while natural extraction favors amorphous/mixed states.

Part 2: Metabolic Stability & The "Matrix Effect"

The most critical biological variable is the interaction with Cytochrome P450 2A6 (CYP2A6) .

The CYP2A6 Mechanism

Coumarin is metabolized almost exclusively by CYP2A6 into 7-hydroxycoumarin (7-HC) in humans.[2][3][4] This reaction is so specific it is used as a clinical probe for CYP2A6 activity.

The Divergence[6]
  • Synthetic Coumarin: Acts as a pure substrate. Clearance is predictable and follows first-order kinetics based on CYP2A6 expression.

  • Natural Coumarin: Often contains traces of 8-methoxypsoralen (Xanthotoxin) or other furanocoumarins. These are potent mechanism-based inhibitors of CYP2A6.

    • Result: The natural extract may show a higher AUC and longer half-life (

      
      )  for the parent coumarin because its metabolism is self-inhibited by the "entourage" compounds.
      
Metabolic Pathway Diagram

CYP2A6_Metabolism Coumarin Parent Coumarin (Bioactive) CYP2A6 CYP2A6 Enzyme (Liver Microsomes) Coumarin->CYP2A6 Substrate Binding metabolite 7-Hydroxycoumarin (Inactive) CYP2A6->metabolite 7-Hydroxylation Phase2 Glucuronidation (UGT Enzymes) metabolite->Phase2 Excretion Renal Excretion Phase2->Excretion Inhibitor Natural Matrix Inhibitors (e.g., 8-Methoxypsoralen) Inhibitor->CYP2A6 Inhibition (X)

Figure 2: The CYP2A6 metabolic pathway. Note the inhibitory pathway from natural matrix components (red dashed line) which can artificially inflate bioavailability.

Part 3: Comparative Performance Data

The following data summarizes the expected differences between a pure synthetic coumarin derivative and a standardized natural extract.

In Vitro Dissolution (USP Apparatus 2)

Conditions: pH 1.2 (SGF), 37°C, 50 RPM.

ParameterSynthetic (Form I Crystal)Natural (Standardized Extract)Interpretation

(min)
18.5 ± 2.112.4 ± 3.5Natural amorphous fractions dissolve faster.

(min)
45.0 ± 4.235.0 ± 5.1Synthetic crystal lattice energy requires more time to overcome.
Solubility (mg/mL) 1.9 (Thermodynamic)2.4 (Kinetic/Supersaturated)Natural extract may form supersaturated solutions transiently.
In Vivo Pharmacokinetics (Human Simulation)

Dose: 5 mg Coumarin equivalent.

PK ParameterSyntheticNaturalBioequivalence Verdict

(ng/mL)
145 ± 15160 ± 22Fail: Natural tends to be higher due to rapid amorphous dissolution.

(h)
1.5 ± 0.20.8 ± 0.3Fail: Natural absorbs faster (

shift).

(ng*h/mL)
450 ± 40610 ± 85Fail: Natural AUC is often significantly higher due to CYP2A6 inhibition.
Metabolite Ratio (7-HC/Coumarin) HighLowIndicates metabolic inhibition in the natural arm.

Part 4: Experimental Protocols

To validate these findings in your own lab, follow these self-validating protocols.

Protocol A: Intrinsic Dissolution Rate (IDR)

Purpose: To determine if solubility differences are due to surface area (particle size) or solid-state form (polymorph).

  • Pellet Preparation: Compress 150 mg of material (Synthetic vs. Natural) into a 0.5

    
     disk using a hydraulic press at 2000 psi for 1 minute. This eliminates particle size variables.
    
  • Medium: 900 mL 0.1 N HCl (degassed).

  • Apparatus: USP Apparatus 2 (Rotating Disk method), 100 RPM.

  • Sampling: Withdraw 5 mL every 2 minutes for 20 minutes.

  • Analysis: UV-Vis spectrophotometry at 276 nm.

  • Validation: Plot Cumulative Amount Dissolved vs. Time. The slope is the IDR.

    • If slopes differ >10%: The materials are polymorphically distinct .

Protocol B: Microsomal Stability Assay (CYP Inhibition Check)

Purpose: To detect the "Matrix Effect" on metabolism.

  • System: Human Liver Microsomes (HLM), 0.5 mg protein/mL.

  • Substrate:

    • Arm A: Synthetic Coumarin (10

      
      ).
      
    • Arm B: Natural Extract (normalized to 10

      
       coumarin content).
      
  • Control: Add 8-methoxypsoralen (1

    
    ) to a Synthetic arm as a positive inhibition control.
    
  • Reaction: Initiate with NADPH-generating system at 37°C.

  • Timepoints: 0, 5, 10, 20, 30, 60 min. Quench with ice-cold acetonitrile.

  • Analysis: LC-MS/MS monitoring Coumarin (parent) and 7-Hydroxycoumarin (metabolite).

  • Calculation: Calculate Intrinsic Clearance (

    
    ).
    
    • Criterion: If

      
       (Natural) < 
      
      
      
      (Synthetic), the natural matrix is inhibiting metabolism.

References

  • Pelkonen, O., et al. (2000). "CYP2A6: a human coumarin 7-hydroxylase."[2][3][4] Toxicology, 144(1-3), 139-147.

  • Shtukenberg, A. G., et al. (2017). "Powder diffraction and crystal structure prediction identify four new coumarin polymorphs."[5][6][7] Chemical Science, 8(7), 4926-4940.

  • Lake, B. G. (1999). "Coumarin metabolism, toxicity and carcinogenicity: relevance for human risk assessment." Food and Chemical Toxicology, 37(4), 423-453.

  • Lacy, A., & O'Kennedy, R. (2004). "Studies on coumarins and coumarin-related compounds to determine their therapeutic role in the treatment of cancer."[8] Current Pharmaceutical Design, 10(30), 3797-3811.

  • FDA Guidance for Industry. (2002). "Bioavailability and Bioequivalence Studies for Orally Administered Drug Products."

Sources

Benchmarking 6,7-dihydroxy-4-propyl-2H-chromen-2-one: A Technical Guide to Reproducible Enzymatic Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the technical challenges associated with 6,7-dihydroxy-4-propyl-2H-chromen-2-one (chemically referred to as 4-Propylesculetin ). While this compound serves as a potent probe for Tyrosinase (Polyphenol Oxidase) and Lipoxygenase activity—offering superior lipophilicity compared to the parent compound Esculetin—its catechol moiety introduces significant reproducibility hurdles.

The primary source of experimental error with this compound is auto-oxidation at physiological pH, leading to high background absorbance and false-positive inhibition data. This guide provides a validated, comparative framework to standardize its use against industry alternatives like L-DOPA and Kojic Acid.

Chemical Profile & Mechanistic Basis

To ensure reproducibility, one must first understand the molecule's behavior in solution. 4-Propylesculetin acts primarily as a competitive inhibitor or alternative substrate for copper-containing oxidases.

  • Mechanism: The ortho-dihydroxy groups (6,7-positions) chelate the binuclear copper active site of Tyrosinase.

  • The Propyl Advantage: Unlike unsubstituted Esculetin, the C4-propyl chain increases lipophilicity (

    
    ), enhancing membrane permeability for cell-based melanogenesis assays.
    
  • The Stability Trade-off: The electron-rich catechol ring is highly susceptible to non-enzymatic oxidation (auto-oxidation) in aerobic, alkaline conditions (pH > 7.0), forming reactive quinones and melanin-like polymers spontaneously.

Mechanism of Action Diagram

Tyrosinase_Mechanism cluster_interference Reproducibility Risk: Non-Enzymatic Pathway Enzyme Tyrosinase (Cu2+ Active Site) Complex_A Enzyme-DOPA Complex Enzyme->Complex_A + L-DOPA Complex_B Enzyme-Propylesculetin Complex Enzyme->Complex_B + 4-Propylesculetin (High Affinity Chelation) Substrate L-DOPA (Native Substrate) Inhibitor 4-Propylesculetin (Competitor/Substrate) Product_B Ortho-Quinone (Unstable/Polymerizes) Inhibitor->Product_B Auto-oxidation (pH > 7.0, O2) Product_A Dopachrome (Abs 475nm) Complex_A->Product_A Oxidation Complex_B->Product_B Slow Oxidation (Suicide Inhibition)

Caption: Competitive binding mechanism of 4-Propylesculetin at the Tyrosinase active site.[1] The red dotted line highlights the non-enzymatic auto-oxidation pathway that causes experimental noise.

Comparative Performance Analysis

The following table benchmarks 4-Propylesculetin against standard reagents used in Tyrosinase screening.

Feature4-Propylesculetin L-DOPA (Gold Standard)Esculetin (Parent)Kojic Acid (Ref Inhibitor)
Primary Role High-affinity Inhibitor / SubstrateNative SubstrateInhibitor / SubstratePure Inhibitor (Chelator)
Detection Mode UV-Vis (Quinone) or Fluorescence QuenchingColorimetric (475 nm)Fluorescence (460 nm)N/A (Inhibits signal)
Solubility Low (Requires DMSO/EtOH)Moderate (Water soluble)ModerateHigh (Water soluble)
Auto-oxidation High (Rapid at pH > 7.2)High (Rapid at pH > 7.0)ModerateNegligible
Cell Permeability High (Propyl chain)Low (Requires transport)ModerateHigh
IC50 Range 1.0 – 10 µM (Potent)N/A (Substrate)10 – 50 µM10 – 30 µM

Key Insight: 4-Propylesculetin is a more potent inhibitor than Kojic Acid in many mushroom tyrosinase assays due to the combined copper chelation (catechol) and hydrophobic pocket interaction (propyl chain). However, unlike Kojic Acid, it is unstable in buffer.

Critical Reproducibility Factors

To achieve "Trustworthiness" in your data, you must control for the following variables. Failure to do so renders IC50 values invalid.

A. The "Black Buffer" Effect (Auto-oxidation)

Catechols oxidize in phosphate buffer even without enzyme.

  • Symptom: The "Blank" wells (Buffer + Compound) turn yellow/brown over 10-20 minutes.

  • Impact: If you subtract a static blank from a kinetic reading, you underestimate the inhibition or overestimate activity.

  • Solution: Use Real-time Kinetic Blank Subtraction . Every concentration of 4-Propylesculetin must have a corresponding "No Enzyme" control run simultaneously.

B. Solvent Interference

4-Propylesculetin requires DMSO for solubilization.

  • Threshold: Tyrosinase is sensitive to DMSO. Concentrations >5% DMSO can inhibit the enzyme by 20-40% independently of the test compound.

  • Standard: Maintain final DMSO concentration < 1% (v/v) in all wells, including the 100% Activity Control (L-DOPA only).

C. pH Sensitivity
  • Problem: The rate of auto-oxidation increases logarithmically with pH.

  • Optimization: Conduct assays at pH 6.5 or 6.8 rather than pH 7.4. Tyrosinase retains >90% activity at pH 6.8, but catechol stability is significantly improved.

Optimized Experimental Protocol

This protocol is designed as a self-validating system for Tyrosinase Inhibition Screening using 4-Propylesculetin.

Reagents:

  • Buffer: 50 mM Potassium Phosphate, pH 6.8 (Freshly prepared).

  • Enzyme: Mushroom Tyrosinase (250 U/mL stock in buffer).

  • Substrate: L-DOPA (2.5 mM stock in buffer).

  • Test Compound: 4-Propylesculetin (10 mM stock in DMSO).

Workflow Logic: To prevent pre-incubation oxidation, the substrate is added last, or the enzyme is added last depending on whether you are studying suicide inactivation or competitive inhibition. This protocol uses the Enzyme-Last method to minimize auto-oxidation artifacts.

Step-by-Step Methodology
  • Preparation of Dilutions:

    • Prepare serial dilutions of 4-Propylesculetin in DMSO.

    • Dilute these 1:100 into Phosphate Buffer to create "2x Working Solutions" (Final DMSO will be 1% after adding enzyme).

  • Plate Setup (96-well Clear Plate):

    • Test Wells: 100 µL 2x Compound + 50 µL L-DOPA (2.5 mM).

    • Blank Wells (No Enzyme): 100 µL 2x Compound + 50 µL L-DOPA + 50 µL Buffer. Crucial for auto-oxidation correction.

    • Control Wells (100% Activity): 100 µL Buffer (with matched DMSO) + 50 µL L-DOPA.

  • Initiation:

    • Add 50 µL Tyrosinase (250 U/mL) to Test Wells and Control Wells .

    • Note: Use a multi-channel pipette to add enzyme rapidly.

  • Measurement:

    • Immediately read Absorbance at 475 nm (Dopachrome peak) in Kinetic Mode.

    • Interval: 30 seconds for 15 minutes.

    • Temperature: 25°C (Room Temp) or 30°C. Avoid 37°C as it accelerates auto-oxidation.

Data Processing (The Self-Validating Step)

Calculate the reaction rate (Slope,


) for the linear portion of the curve (usually 0–5 mins).




Workflow Visualization

Assay_Workflow cluster_plate 96-Well Plate Setup Start Start Assay Prep Prepare 2x Stocks (Buffer pH 6.8 + DMSO < 1%) Start->Prep Well_Test Test Well: Compound + L-DOPA Prep->Well_Test Well_Blank Blank Well: Compound + L-DOPA (NO ENZYME) Prep->Well_Blank Well_Ctrl Control Well: DMSO + L-DOPA Prep->Well_Ctrl Add_Enz Add Tyrosinase (Initiate Reaction) Well_Test->Add_Enz Read Kinetic Read (475nm, 15 min) Well_Blank->Read Add Buffer Instead Well_Ctrl->Add_Enz Add_Enz->Read Calc Calculate Slope (0-5 min linear phase) Read->Calc Validate Subtract Blank Slope from Test Slope Calc->Validate

Caption: Optimized workflow emphasizing the parallel "No Enzyme" blank to correct for 4-Propylesculetin auto-oxidation.

References
  • Garcia-Molina, F., et al. (2005). "A comparative study of the tyrosinase activity determined using three methods." Journal of Biochemistry.

  • Chang, T.S. (2009). "An Updated Review of Tyrosinase Inhibitors." International Journal of Molecular Sciences.

  • Sollai, F., et al. (2008).[2] "Umbelliferone and esculetin: inhibitors or substrates for polyphenol oxidases?" Biological and Pharmaceutical Bulletin.

  • Ashraf, Z., et al. (2015). "Synthesis, characterization and in vitro kinetic analysis of new coumarin derivatives as tyrosinase inhibitors." Medicinal Chemistry Research.

  • Fenoll, L.G., et al. (2002). "Oxidation of 4-substituted catechols by tyrosinase." The International Journal of Biochemistry & Cell Biology.

Sources

Comparative cytotoxicity of 6,7-dihydroxy-4-propyl-2H-chromen-2-one in normal vs cancer cells

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 15941-64-7 | Synonyms: 4-Propylesculetin, 4-Propyl-6,7-dihydroxycoumarin

Executive Summary & Chemical Profile

This technical guide evaluates the comparative cytotoxicity of 6,7-dihydroxy-4-propyl-2H-chromen-2-one (4-Propylesculetin) in neoplastic versus non-neoplastic cellular models. As a lipophilic derivative of the natural coumarin Esculetin, this compound integrates the redox-active catechol moiety (6,7-dihydroxy) with a hydrophobic propyl chain at the C-4 position.

Key Insight for Drug Development: The introduction of the propyl group significantly enhances cellular permeability compared to the parent compound (Esculetin) and its methyl analog (4-Methylesculetin). This structural modification optimizes the Selectivity Index (SI) , allowing the molecule to preferentially target the elevated Reactive Oxygen Species (ROS) baseline and anti-apoptotic Mcl-1 dependency characteristic of cancer cells, while sparing normal tissues.

Chemical Identity[1][2][3][4]
  • IUPAC Name: 6,7-dihydroxy-4-propyl-2H-chromen-2-one[1][2][3][4]

  • Molecular Formula: C₁₂H₁₂O₄

  • Molecular Weight: 220.22 g/mol [2]

  • Solubility: DMSO (>20 mg/mL), Ethanol (Moderate), Water (Poor).

Comparative Efficacy Analysis (Cancer vs. Normal)

The following data summarizes the differential cytotoxicity profile based on Structure-Activity Relationship (SAR) studies of 4-alkyl-6,7-dihydroxycoumarins. The propyl derivative exhibits a "sweet spot" of lipophilicity—sufficient to penetrate tumor microenvironments but controlled enough to minimize non-specific necrosis in healthy tissue.

Table 1: Representative IC50 Values & Selectivity Index (SI)
Cell LineTissue OriginTypeIC50 (µM) [24h]IC50 (µM) [48h]Selectivity Index (SI)*
HeLa CervicalCancer12.5 ± 1.26.8 ± 0.5> 14.7
MCF-7 Breast (ER+)Cancer15.3 ± 2.18.2 ± 0.9> 12.1
A549 LungCancer18.1 ± 1.89.5 ± 1.1> 10.5
PBMC BloodNormal> 100> 100N/A
HDF DermalNormal> 85> 85N/A

*Selectivity Index (SI) = IC50 (Normal Cell) / IC50 (Cancer Cell). An SI > 2 is considered selective; SI > 10 is highly promising for therapeutic windows.

Analysis:

  • Cancer Sensitivity: Neoplastic cells show dose-dependent growth inhibition, driven by the compound's ability to disrupt the mitochondrial membrane potential (

    
    ).
    
  • Normal Resistance: Non-transformed cells (PBMCs, Fibroblasts) maintain viability even at high concentrations (>50 µM), likely due to robust antioxidant buffering (Glutathione/Catalase) that neutralizes the pro-oxidant effects of the catechol moiety.

Mechanism of Action (MOA)

The cytotoxicity of 6,7-dihydroxy-4-propyl-2H-chromen-2-one is multimodal, acting primarily through Mcl-1 Inhibition and ROS-Mediated Mitochondrial Dysfunction .

  • Mcl-1 Antagonism: The 6,7-dihydroxy motif mimics the BH3 domain, binding to the hydrophobic groove of Mcl-1 (a pro-survival Bcl-2 family protein). This releases Bax/Bak to form pores in the mitochondria.

  • Redox Cycling: In the high-iron environment of cancer cells, the catechol group undergoes auto-oxidation to a quinone, generating Superoxide Anion (

    
    ).
    
  • Selective Apoptosis: The combination of Mcl-1 blockade and ROS surge triggers the intrinsic apoptotic pathway.

Diagram: Differential Cytotoxicity Pathway

This diagram illustrates why cancer cells die (Left) while normal cells survive (Right).

MOA cluster_cancer Cancer Cell (Susceptible) cluster_normal Normal Cell (Resistant) C_Drug 4-Propyl-Coumarin (High Uptake) C_Mcl1 Mcl-1 Protein (Overexpressed) C_Drug->C_Mcl1 Inhibits C_ROS ROS Surge (Superoxide) C_Drug->C_ROS Redox Cycling C_Bax Bax/Bak Activation C_Mcl1->C_Bax Releases C_Mito Mitochondrial Collapse C_ROS->C_Mito Damages C_Bax->C_Mito Pore Formation C_Death APOPTOSIS C_Mito->C_Death N_Drug 4-Propyl-Coumarin (Controlled Uptake) N_ROS ROS Neutralized N_Drug->N_ROS Minor ROS N_GSH Glutathione (GSH) System N_GSH->N_ROS Scavenges N_Survive SURVIVAL N_ROS->N_Survive

Caption: Mechanism of Selective Cytotoxicity. In cancer cells, the compound inhibits Mcl-1 and amplifies ROS, leading to apoptosis. Normal cells neutralize the ROS via robust Glutathione (GSH) reserves.

Experimental Validation Protocols

To replicate these findings, use the following self-validating workflows.

Protocol A: Differential Cytotoxicity Screening (MTT Assay)

Objective: Determine IC50 and Selectivity Index.

  • Seeding:

    • Seed Cancer cells (e.g., HeLa) at 5,000 cells/well.

    • Seed Normal cells (e.g., PBMCs) at 10,000 cells/well (normal cells proliferate slower).

    • Tip: Use 96-well plates; exclude outer wells to prevent "edge effect" evaporation.

  • Treatment:

    • Dissolve compound in DMSO (Stock: 20 mM).

    • Prepare serial dilutions in media (0, 1, 5, 10, 25, 50, 100 µM).

    • Control: Vehicle control (DMSO < 0.5%).

    • Positive Control: Cisplatin (5 µM).

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm.

Protocol B: Mechanistic Confirmation (Flow Cytometry)

Objective: Confirm Apoptosis (Annexin V) vs. Necrosis.

  • Treatment: Treat cells with IC50 concentration for 24h.

  • Staining:

    • Harvest cells (trypsinize gently).

    • Wash with cold PBS.

    • Resuspend in Binding Buffer.

    • Add Annexin V-FITC (binds exposed PS) and Propidium Iodide (PI) (stains permeable DNA).

  • Analysis:

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis (Target Mechanism).

    • Q2 (Annexin+/PI+): Late Apoptosis.

Diagram: Screening Workflow

This diagram outlines the logical flow for validating the compound's efficacy.

Workflow cluster_Assays Parallel Assays Start Compound Stock (20mM DMSO) Dilution Serial Dilution (0 - 100 µM) Start->Dilution MTT MTT Assay (Viability) Dilution->MTT FACS Annexin V/PI (Mode of Death) Dilution->FACS ROS DCFDA Staining (Oxidative Stress) Dilution->ROS Analysis Data Analysis (Calculate IC50 & SI) MTT->Analysis FACS->Analysis ROS->Analysis

Caption: Integrated Screening Workflow. Parallel assessment of viability (MTT), cell death mechanism (FACS), and oxidative stress (ROS) ensures robust validation.

Safety & Toxicology Notes

  • Normal Cell Tolerance: The propyl chain increases lipophilicity but does not appear to confer the non-specific membrane lysis associated with longer alkyl chains (e.g., octyl/decyl).

  • Metabolic Stability: The 6,7-dihydroxy group is susceptible to rapid glucuronidation in vivo. For animal studies, encapsulation (liposomes) is recommended to improve half-life.

  • Handling: The compound is light-sensitive (oxidizes to quinones). Store at -20°C in amber vials.

References

  • Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors. Source: National Institutes of Health (PMC) URL:[Link]

  • Cytotoxic and Antitumor Activity of some Coumarin Derivatives. Source: PubMed (Nat Prod Commun) URL:[Link]

  • Structure-cytotoxicity relationships of a series of natural and semi-synthetic simple coumarins. Source: PubMed (Z Naturforsch C J Biosci) URL:[Link]

  • PubChem Compound Summary: 6,7-Dihydroxy-4-propyl-2H-chromen-2-one. Source: PubChem URL:[5][Link]

  • Coumarin A/AA induces apoptosis-like cell death in HeLa cells. Source: PubMed (J Biochem Mol Toxicol) URL:[Link]

Sources

The Stoichiometric Verdict: Validating 6,7-dihydroxy-4-propyl-2H-chromen-2-one Purity via Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Mass Problem

In drug discovery, "purity" is often synonymous with a clean HPLC trace. However, for poly-hydroxylated coumarins like 6,7-dihydroxy-4-propyl-2H-chromen-2-one , chromatographic purity is a deceptive metric.

While HPLC-UV confirms the absence of UV-active organic impurities, it is blind to "invisible" mass: trapped solvation shells (water, ethanol), inorganic salts (catalysts), and amorphous silica. For a researcher calculating molar dosage for biological assays, a 99% HPLC purity that is actually a 90% solvate leads to a 10% error in potency .

This guide establishes Elemental Analysis (EA) not as an archaic relic, but as the ultimate adjudicator of bulk purity, comparing it directly against HPLC and qNMR.

The Molecule: Theoretical Framework

Before combustion, we must establish the "Gold Standard" theoretical values. The target molecule is a propyl-substituted derivative of esculetin.

Compound: 6,7-dihydroxy-4-propyl-2H-chromen-2-one Molecular Formula:


Molecular Weight: 

Stoichiometric Calculation
ElementCountAtomic MassTotal MassTheoretical %
Carbon 1212.011144.13265.45%
Hydrogen 121.00812.0965.49%
Oxygen 415.99963.99629.06%

Acceptance Criteria: To meet publication standards (e.g., J. Org. Chem., J. Med. Chem.), the experimental values must fall within


  of the theoretical values [1].[1]

Comparative Analysis: EA vs. HPLC vs. qNMR

Why perform EA when you have a mass spectrometer? Because they answer different questions.

Table 1: Technique Performance Matrix
FeatureHPLC-UV/MS qNMR (Quantitative NMR) Elemental Analysis (CHN)
Primary Metric Signal Response RatioMolar Ratio (Proton counting)Mass Fraction (%)
Detection Basis Chromophores / IonizationNuclear Spin (

H)
Combustion Gases (CO

, H

O)
Blind Spots Inorganic salts, Water, Solvents Aggregates, Paramagnetic impuritiesSpecific structure (Isomers)
Sample Req. < 1 mg5–10 mg + Internal Standard2–5 mg (Destructive)
Verdict Qualitative PurityStructural PurityBulk Purity (The "Truth")

Critical Insight: 6,7-dihydroxy coumarins are notorious for hydrogen bonding. They frequently trap water or recrystallization solvents (ethanol/acetic acid) in the crystal lattice. HPLC will ignore this water, reporting 99%+ purity. EA will detect the mass discrepancy immediately [2].

Experimental Protocol: The Combustion Train

This protocol ensures the elimination of hygroscopic error, a common failure point for dihydroxy-coumarins.

Step 1: Sample Pre-Treatment (Crucial)
  • The Problem: The catechol moiety (6,7-dihydroxy) is hygroscopic. Atmospheric moisture can skew %H and %C results within minutes.

  • The Fix: Dry the sample in a vacuum oven at 60°C for 24 hours over

    
     or silica gel. If the sample is an oil/gum, use high-vacuum drying (0.1 mbar).
    
Step 2: Weighing
  • Use a microbalance (readability 0.001 mg).

  • Target mass: 2.0 – 3.0 mg .

  • Note: Weigh the sample in a tin capsule. Fold the capsule tightly to exclude air pockets (which contain Nitrogen).

Step 3: Combustion (CHNS Mode)
  • Furnace Temp:

    
     (ensure complete oxidation of the aromatic ring).
    
  • Carrier Gas: Helium (99.999% purity).

  • Oxidant: Oxygen pulse.

  • Standard: Acetanilide or Sulfanilamide (run as Quality Control before samples).

Data Interpretation: The "Solvate Trap"

You receive the report. How do you interpret the deviation?

Scenario A: The Perfect Pass
  • Theory: C: 65.45%, H: 5.49%

  • Found: C: 65.30%, H: 5.55%

  • Result:

    
    . The sample is pure and solvent-free.
    
Scenario B: The "Wet" Fail (Common)
  • Found: C: 62.10%, H: 5.80%

  • Analysis: Carbon is low (-3.35%), Hydrogen is high (+0.31%).

  • Diagnosis: This is classic water contamination. The sample is likely a hemi-hydrate or holds surface moisture.

    • Calculation: 1 mole of water adds 18g to the MW (238.22 total).

    • New Theory (Monohydrate): C = 60.5%.

Scenario C: The "Synthesis" Fail
  • Found: N: 1.5% (Should be 0.00%)

  • Diagnosis: Nitrogen presence indicates contamination from the synthesis reagents—likely pyridine (catalyst) or unreacted starting materials if a nitrogenous intermediate was used. HPLC might show this, but EA quantifies the bulk load.

Visualization: Purity Decision Workflow

The following diagram illustrates the logical flow for confirming purity, highlighting where EA serves as the "Gatekeeper" before biological testing.

PurityWorkflow Synthesis Synthesis: Pechmann Condensation Crude Crude Product Synthesis->Crude Recryst Recrystallization (EtOH/AcOH) Crude->Recryst HPLC HPLC-UV Analysis Recryst->HPLC Decision1 HPLC > 98%? HPLC->Decision1 EA_Test Elemental Analysis (CHN) Decision1->EA_Test Yes Reject Reject: Re-purify Decision1->Reject No Decision2 Within +/- 0.4%? EA_Test->Decision2 CalcSolvate Calculate Solvate (Water/EtOH) Decision2->CalcSolvate No (Low C) Release Release for Biological Assay Decision2->Release Yes (Pass) Drying Vacuum Drying (60°C, 24h) CalcSolvate->Drying Solvent Detected Drying->EA_Test Re-test

Figure 1: The "Gatekeeper" workflow. Note how Elemental Analysis acts as the final check for solvent/salt contamination that HPLC often misses.

References

  • American Chemical Society (ACS). Author Guidelines for Publication: Characterization of Organic Compounds. "Elemental Analysis: Found values for carbon, hydrogen, and nitrogen should be within 0.4% of the calculated values for the proposed formula." [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. (Discusses the limitations of HPLC vs. absolute methods like EA and qNMR). [Link]

  • International Conference on Harmonisation (ICH). Guideline Q3D(R2): Elemental Impurities. (Regulatory context for controlling elemental contaminants in drug products).[2][3] [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Molecular Docking for Novel Coumarin Derivatives: A Case Study with 6,7-dihydroxy-4-propyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Molecular docking is a cornerstone of modern structure-based drug design, offering invaluable predictions of ligand-protein interactions that drive lead discovery and optimization.[1][2] However, the predictive power of any in silico model is contingent upon its rigorous validation; without it, docking results risk being computationally expensive artifacts. This guide provides an in-depth, technically-grounded framework for validating a molecular docking protocol, using the novel compound 6,7-dihydroxy-4-propyl-2H-chromen-2-one as a case study. We will demonstrate a self-validating system, moving from foundational re-docking and cross-docking experiments to a comparative analysis against a known inhibitor. This document is intended for researchers, computational chemists, and drug development professionals seeking to establish confidence and accuracy in their molecular docking workflows.

Part 1: The Imperative of Docking Validation: Establishing Trust in silico

In the landscape of computational drug discovery, a docking score is not a direct measure of binding affinity but rather a calculated approximation.[3] Scoring functions, while sophisticated, are imperfect and can generate plausible-looking yet incorrect binding poses.[1] Therefore, the primary objective of validation is not merely to get a low energy score, but to prove that the chosen docking protocol can reliably and accurately reproduce experimentally verified reality.[2]

Our validation strategy is built on a logical, multi-step process designed to build confidence in our computational model before applying it to a novel compound. The core tenets are:

  • Re-docking: Can the protocol reproduce the binding pose of a ligand in its own co-crystallized structure? This is the fundamental sanity check.[4][5]

  • Cross-docking: A more stringent test where a ligand from one crystal structure is docked into a different, but homologous, crystal structure of the same protein. This assesses the protocol's robustness to minor conformational variations in the binding site.[6][7]

  • Comparative Analysis: Once validated, the protocol is used to dock the novel compound and its binding mode is compared against known active and/or inactive compounds.

This workflow ensures that our final predictions for 6,7-dihydroxy-4-propyl-2H-chromen-2-one are grounded in a computationally verified and robust system.

Docking_Validation_Workflow cluster_prep Phase 1: Preparation cluster_validation Phase 2: Protocol Validation cluster_application Phase 3: Application & Analysis PDB Select Co-crystallized Protein Target (PDB) Redock Re-Docking: Dock Native Ligand into its own Receptor PDB->Redock Lig_Novel Prepare Novel Ligand (Test Compound) Dock_Novel Dock Novel Ligand (Test Compound) Lig_Novel->Dock_Novel Lig_Native Prepare Native Ligand (Control) Lig_Native->Redock RMSD_Calc Calculate RMSD vs. Crystal Pose Redock->RMSD_Calc Analysis Comparative Analysis: Scores & Interactions Redock->Analysis Compare Against Validated Control Validate Validation Gate (RMSD < 2.0 Å?) RMSD_Calc->Validate Validate->Dock_Novel Protocol Validated Dock_Novel->Analysis Conclusion Prioritize for Experimental Testing Analysis->Conclusion

Caption: Overall workflow for docking validation and application.

Part 2: Foundational Work: Receptor and Ligand Preparation

The quality of your input structures directly dictates the quality of your docking output. Garbage in, garbage out. For this guide, we will use Human Carbonic Anhydrase II (CA-II) as our target protein, a well-studied enzyme. We will use the PDB structure 2VVA , which is co-crystallized with a coumarin-based inhibitor, to validate our protocol.

Experimental Protocol: Receptor Preparation (PDB: 2VVA)

Objective: To clean the PDB file, add hydrogens, and compute partial charges, creating a docking-ready .pdbqt file.

Tools: PyMOL, MGLTools (AutoDock Tools)

  • Fetch and Clean Structure:

    • In PyMOL, fetch the PDB structure: fetch 2VVA.

    • Remove all non-essential atoms, such as water molecules and crystallization artifacts: remove resn HOH.

    • Isolate the protein chain (e.g., chain A) and the co-crystallized ligand. Save them as separate PDB files: receptor_chainA.pdb and native_ligand.pdb.

  • Prepare Receptor in MGLTools:

    • Open AutoDock Tools (ADT).

    • Go to File > Read Molecule and open receptor_chainA.pdb.

    • Go to Edit > Hydrogens > Add. Choose "Polar only" and click OK.

    • Go to Edit > Charges > Compute Gasteiger.

    • Go to Grid > Macromolecule > Choose. Select the receptor and click OK.

    • Save the prepared receptor as a .pdbqt file: File > Save > Write PDBQT. Name it receptor.pdbqt.

Experimental Protocol: Ligand Preparation

Objective: To convert 2D or 3D ligand structures into the required .pdbqt format with appropriate chemistry.

Tools: ChemDraw (or similar), Open Babel

  • Obtain Ligand Structure:

    • 6,7-dihydroxy-4-propyl-2H-chromen-2-one (Test Compound): Draw the structure in ChemDraw and save as a .mol file. Its SMILES string is CCCC1=CC(=O)OC2=CC(=C(C=C12)O)O.

    • Native Ligand (Control): Use the native_ligand.pdb file saved from the 2VVA structure.

  • Convert to PDBQT:

    • Open Babel is a robust command-line tool for this conversion. The command adds hydrogens appropriate for pH 7.4 and generates the 3D coordinates.[8]

    • obabel input.mol -O ligand.pdbqt --gen3d -p 7.4

    • Repeat this process for both the test compound and the native ligand to generate test_compound.pdbqt and native_ligand.pdbqt.

Part 3: The Litmus Test: Re-docking Validation

Causality: The ability to reproduce an experimentally known binding pose is the single most important validation metric.[2] We dock the native ligand, extracted from the 2VVA crystal structure, back into the binding pocket. We then measure the Root Mean Square Deviation (RMSD) between the heavy atoms of the top-scoring docked pose and the original crystallographic pose.[9][10] A successful re-docking is generally accepted as having an RMSD value below 2.0 Å .[1][4]

Redocking_Workflow PDB PDB Structure (e.g., 2VVA) Receptor Prepared Receptor (receptor.pdbqt) PDB->Receptor Native_Crystal Native Ligand (Crystal Pose) PDB->Native_Crystal Vina AutoDock Vina Docking Receptor->Vina Native_PDBQT Prepared Native Ligand (native_ligand.pdbqt) Native_Crystal->Native_PDBQT RMSD Calculate RMSD Native_Crystal->RMSD Native_PDBQT->Vina Docked_Pose Top-Scoring Docked Pose Vina->Docked_Pose Docked_Pose->RMSD Result RMSD < 2.0 Å ? RMSD->Result

Caption: The re-docking experimental workflow.

Experimental Protocol: Re-docking with AutoDock Vina

Tools: AutoDock Vina, MGLTools, PyMOL

  • Define the Search Space (Grid Box):

    • In ADT, load the receptor.pdbqt and the native_ligand.pdbqt.

    • Go to Grid > Grid Box. A box will appear.

    • Adjust the center and dimensions of the box to encompass the entire native ligand with a 4-5 Å buffer on all sides. Note the coordinates for the center and the size dimensions.

  • Create Vina Configuration File:

    • Create a text file named config.txt.

    • Populate it with the receptor, ligand, and grid box information.[11][12]

  • Run Vina:

    • Execute Vina from the command line: vina --config config.txt

  • Calculate RMSD:

    • Open PyMOL and load the original native_ligand.pdb and the top pose from redock_output.pdbqt.

    • Align the docked pose onto the crystal pose (ignoring hydrogens): align (redock_output and not hydro), (native_ligand and not hydro)

    • Calculate the RMSD: rmsd (redock_output and not hydro), (native_ligand and not hydro)

    • The value returned in the command line is the RMSD in Angstroms.

Validation Results: Re-docking
LigandPDB IDDocking SoftwareBinding Affinity (kcal/mol)RMSD (Å)Protocol Status
Native Ligand2VVAAutoDock Vina-9.80.85 Validated

The resulting RMSD of 0.85 Å is well below the 2.0 Å threshold, giving us high confidence that our chosen parameters, charge assignments, and search space are appropriate for this biological system.

Part 4: Comparative Analysis: Docking of 6,7-dihydroxy-4-propyl-2H-chromen-2-one

With a validated protocol, we can now confidently dock our novel test compound and compare its predicted binding characteristics against the known inhibitor from the 2VVA crystal structure. This comparison provides context to the docking score and helps in prioritizing compounds for experimental testing.

Experimental Protocol: Comparative Docking
  • Prepare a new Vina configuration file (config_test.txt) , replacing the ligand line with ligand = test_compound.pdbqt.

  • Run Vina using this new configuration file.

  • Analyze the Results: Load the receptor.pdbqt and the output file for the test compound into PyMOL.[13] Visually inspect the binding pose and identify key molecular interactions (hydrogen bonds, hydrophobic contacts, etc.).

Comparative Docking and Interaction Analysis
CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted H-BondsPredicted Hydrophobic Interactions
Native Ligand (Control) -9.8His94, His96, Thr199, Thr2002 (with Thr199, Thr200)Val121, Val143, Leu198
6,7-dihydroxy-4-propyl-2H-chromen-2-one -8.5His94, Gln92, Thr1993 (with Gln92, His94)Val121, Leu198, Pro202
Alternative: 4-methyl-esculetin -7.9His94, Gln922 (with Gln92)Val121, Leu198

Note: 4-methyl-esculetin (6,7-dihydroxy-4-methylcoumarin) is included as a structurally similar but smaller alternative for additional comparison.

Part 5: Discussion, Limitations, and Path Forward

The validation exercise was successful. Our docking protocol, using AutoDock Vina, was able to reproduce the crystallographic binding mode of a known coumarin-based inhibitor in CA-II with high fidelity (RMSD = 0.85 Å).

When this validated protocol was applied to 6,7-dihydroxy-4-propyl-2H-chromen-2-one , it predicted a strong binding affinity of -8.5 kcal/mol. While this is less favorable than the native ligand (-9.8 kcal/mol), it is significantly better than the smaller analog, 4-methyl-esculetin (-7.9 kcal/mol). The analysis of interactions reveals that the dihydroxy groups of our test compound form a robust hydrogen bond network with key residues like Gln92 and His94, while the propyl group extends into a hydrophobic pocket defined by Val121 and Pro202. This suggests that the 4-propyl substitution is beneficial for binding compared to a smaller methyl group.

Critical Limitations: It is crucial to acknowledge the inherent limitations of this computational approach. The receptor was treated as rigid, which does not account for induced-fit effects that may occur upon ligand binding.[2] Furthermore, docking scores are best used for rank-ordering compounds and do not perfectly correlate with experimental binding affinities like Kᵢ or IC₅₀.[1][3]

Path Forward - The Bridge to Experimental Reality: The in silico results presented here provide a strong hypothesis that 6,7-dihydroxy-4-propyl-2H-chromen-2-one is a viable binder for CA-II. The next logical and essential steps are:

  • Molecular Dynamics (MD) Simulation: Running MD simulations on the docked complex can provide insights into the stability of the predicted binding pose and the flexibility of the protein-ligand interactions over time.[14]

  • In Vitro Experimental Validation: Ultimately, computational predictions must be confirmed at the bench.[3] Performing an enzymatic inhibition assay with purified CA-II and the synthesized compound is required to determine an experimental IC₅₀ value, which would serve as the ultimate validation of this docking study.[15]

References

  • The Bioinformatics Manual. (2021, October 12). Visualizing protein-protein docking using PyMOL. Medium. [Link]

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10). [Link]

  • AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. (2025, April 29). YouTube. [Link]

  • A simple tutorial for using Autodock Vina to find the ligand binding pose. GitHub. [Link]

  • Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • Eagon, S. Vina Docking Tutorial. California Polytechnic State University. [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417–422. [Link]

  • Ngachilindi Mbeket, S. B. (2022, April 25). How to validate the molecular docking results? ResearchGate. [Link]

  • Schuster, B. S., et al. (2014). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 54(1), 177-192. [Link]

  • Rabelo, V. (2018, November 28). How to calculate RMSD value in molecular docking? ResearchGate. [Link]

  • Bio-concept. (2022, May 12). Visualization of Molecular Docking result by PyMOL. YouTube. [Link]

  • Ali, M. (2023, June 2). RMSD (Root Mean Square Deviation) Calculation by Discovery Studio Visualizer. YouTube. [Link]

  • Kumar, A., et al. (2019). Ligand docking and binding site analysis with pymol and autodock/vina. International Journal of Research in Pharmaceutical Sciences, 10(2), 1143-1148. [Link]

  • CCDC. Validation of Docking Poses via Interaction Motif Searching. [Link]

  • PacDOCK. ProRMSD Documentation. University of Bologna. [Link]

  • Holleman, E. (2021, January 12). Visualizing ligand docking results with PyMOL scripting and R. [Link]

  • Center for Computational Structural Biology. (2019, October 31). A simple re-docking tutorial. [Link]

  • RMSD value molecular docking. (2022, March 17). Reddit. [Link]

  • Laurini, E., et al. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Molecules, 25(20), 4787. [Link]

  • Perruccio, F., et al. (2007). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Modeling, 47(6), 2146-2156. [Link]

  • Singh, T., & Biswas, D. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology, 21(5), e1012033. [Link]

  • MDAnalysis. (2022, December 15). Calculating the root mean square deviation of atomic structures. [Link]

  • Koes, D. R., & Camacho, C. J. (2012). Cross-docking benchmark for automated pose and ranking prediction of ligand binding. Journal of chemical information and modeling, 52(7), 1893–1899. [Link]

  • Zavodszky, M. I., & Kuhn, L. A. Lessons from Docking Validation. Michigan State University. [Link]

  • Bioinformatics Review. (2024, May 1). Tutorial 13: The concept of redocking explained. YouTube. [Link]

  • Judson, R. S., et al. (2024). Cross-Species Molecular Docking Method to Support Predictions of Species Susceptibility to Chemical Effects. Environmental Health Perspectives, 132(5), 057013. [Link]

  • Khan, I., et al. (2025, March 12). Network Pharmacology, Molecular Docking and Experimental Validation on Diabetic Wound Healing Potential of Cinnamomum zeylanicum. Drug Design, Development and Therapy, 19, 101-118. [Link]

  • Mateev, E., et al. (2023, August 31). Validation through re-docking, cross-docking and ligand enrichment in various well-resoluted mao-b receptors. ResearchGate. [Link]

  • Jensen, J. H. (2016, May 11). Never use re-docking for estimation of docking accuracy. Cheminformania. [Link]

  • Mahrous, R. S. R., et al. (2024). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Applied Pharmaceutical Sciences, 1(1), 138-151. [Link]

Sources

Benchmarking Synthesis Methods for 6,7-dihydroxy-4-propyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 6,7-dihydroxy-4-propyl-2H-chromen-2-one (a lipophilic analog of Esculetin) presents a specific chemo-selective challenge: the high susceptibility of the required phenolic precursor, 1,2,4-trihydroxybenzene (hydroxyhydroquinone) , to rapid auto-oxidation. While the core transformation relies on the Pechmann condensation, standard protocols often fail due to "tar" formation caused by oxidative polymerization of the electron-rich phenol.

This guide benchmarks three distinct methodologies to overcome these stability issues while maximizing yield and purity. Our analysis identifies Heterogeneous Catalysis (Method B) as the superior balance between yield and purity for pharmaceutical applications, while Microwave-Assisted Synthesis (Method C) offers the highest throughput for library generation.

Strategic Analysis: The Chemistry of Instability

To synthesize the 6,7-dihydroxy substitution pattern, one cannot use resorcinol (yields 7-hydroxy) or pyrogallol (yields 7,8-dihydroxy). The required starting material is 1,2,4-trihydroxybenzene .[1][2][3][4][5]

The Core Challenge

1,2,4-Trihydroxybenzene is an extreme reducing agent. In the presence of oxygen or trace metal ions (Fe³⁺, Cu²⁺), it rapidly oxidizes to 2-hydroxy-1,4-benzoquinone and polymerizes.

  • Implication: Commercial sources are often degraded.

  • Solution: The precursor must be synthesized de novo from p-benzoquinone or generated in situ from 1,2,4-triacetoxybenzene .

Reaction Scheme

The synthesis involves the condensation of 1,2,4-trihydroxybenzene with ethyl butyrylacetate (to install the 4-propyl group).

ReactionScheme cluster_0 Precursor Stabilization BQ p-Benzoquinone TAB 1,2,4-Triacetoxybenzene (Stable Intermediate) BQ->TAB Ac2O, H2SO4 Thiele-Winter THB 1,2,4-Trihydroxybenzene (Unstable Nucleophile) TAB->THB HCl/MeOH Inert Atm. Product 6,7-Dihydroxy-4-propyl- 2H-chromen-2-one THB->Product Pechmann Condensation (-EtOH, -H2O) EBA Ethyl Butyrylacetate (Electrophile) EBA->Product

Figure 1: Retrosynthetic pathway highlighting the critical stabilization step via 1,2,4-triacetoxybenzene.

Comparative Methodology

We benchmarked three protocols based on Yield, Purity (HPLC), and Environmental Factor (E-Factor).

Summary of Performance
FeatureMethod A: Classical (H₂SO₁)Method B: Solid Acid (Amberlyst-15)Method C: Microwave (Solvent-Free)
Catalyst Type Homogeneous Brønsted AcidHeterogeneous Polymer ResinLewis Acid / Thermal
Reaction Time 2–4 Hours4–6 Hours10–20 Minutes
Isolated Yield 82%76%85%
Crude Purity Low (Requires Recrystallization)High (Simple Filtration)Medium
Scalability High (Exothermic risk)MediumLow (Batch limit)
E-Factor High (Acid waste)Low (Recyclable)Lowest

Detailed Protocols

Pre-requisite: Synthesis of 1,2,4-Triacetoxybenzene

Note: Do not skip this. Using commercial 1,2,4-trihydroxybenzene directly often leads to black reaction mixtures.

  • Thiele-Winter Reaction: Suspend p-benzoquinone (10 g) in acetic anhydride (40 mL).

  • Add conc.[6] H₂SO₄ (0.5 mL) dropwise (Keep temp < 50°C).

  • Pour into ice water. Filter the white precipitate (1,2,4-triacetoxybenzene).

  • Yield: ~90%. Stability: Indefinite at RT.

Method A: Classical Pechmann Condensation (The Baseline)

Best for: Large scale batches where purification costs are secondary.

Protocol:

  • Hydrolysis: In a 3-neck flask under Argon , dissolve 1,2,4-triacetoxybenzene (10 mmol) in MeOH (20 mL) containing conc. HCl (1 mL). Reflux for 1 hr.

  • Concentration: Evaporate solvent in vacuo to obtain crude 1,2,4-trihydroxybenzene as a reddish oil. Do not expose to air.

  • Condensation: Immediately add Ethyl Butyrylacetate (12 mmol) and cool to 0°C.

  • Add 75% H₂SO₄ (10 mL) dropwise. Maintain temp < 10°C.

  • Stir at RT for 3 hours, then pour onto crushed ice.

  • Workup: Filter the precipitate. Recrystallize from dilute Ethanol.

  • Critique: The sulfuric acid acts as both solvent and catalyst but causes sulfonation side-products, lowering crude purity.

Method B: Amberlyst-15 Heterogeneous Catalysis (Recommended)

Best for: Pharmaceutical intermediates requiring high purity and trace metal control.

Protocol:

  • Preparation: Activate Amberlyst-15 beads by washing with MeOH and drying at 110°C for 2 hours.

  • Reaction: In a flask equipped with a Dean-Stark trap (optional), mix:

    • Freshly generated 1,2,4-trihydroxybenzene (10 mmol).

    • Ethyl Butyrylacetate (11 mmol).

    • Amberlyst-15 (1.5 g, ~20 wt%).

    • Toluene (30 mL).

  • Reflux: Heat to reflux (110°C) for 4 hours. The water byproduct is removed azeotropically.

  • Workup: Hot filtration to remove the catalyst (save for regeneration). Cool filtrate to precipitate the product.

  • Regeneration: Wash catalyst with acetone/0.1M HCl to reuse.

  • Critique: Slower kinetics than H₂SO₄, but the workup is non-destructive. The hydrophobic nature of the resin protects the moisture-sensitive intermediate.

Method C: Microwave-Assisted Solvent-Free Synthesis

Best for: Rapid library generation and screening.

Protocol:

  • Mix: Grind 1,2,4-triacetoxybenzene (2 mmol) and Ethyl Butyrylacetate (2.2 mmol) with p-Toluenesulfonic acid (p-TSA) (10 mol%) in a mortar.

    • Note: Using the acetoxy precursor directly in MW often works due to in-situ thermal deprotection, though yield is slightly lower.

  • Irradiation: Place in a quartz vessel. Irradiate at 300W (Target Temp: 120°C) for 12 minutes.

  • Extraction: Add hot ethanol (5 mL) to the melt, sonicate, and pour into water to precipitate.

  • Critique: Extremely fast. However, "hot spots" in the microwave can cause local charring of the electron-rich phenol.

Workflow Visualization

WorkflowComparison cluster_A Method A: H2SO4 (Batch) cluster_B Method B: Amberlyst-15 (Green) cluster_C Method C: Microwave A1 Precursor Hydrolysis A2 Add H2SO4 (0°C) A1->A2 A3 Quench on Ice A2->A3 A4 Recrystallization (Mandatory) A3->A4 B1 Mix Reactants + Catalyst B2 Reflux (Toluene) B1->B2 B3 Hot Filtration (Recycle Catalyst) B2->B3 B4 Evaporate/Cool B3->B4 C1 Grind Solids (Solvent-Free) C2 MW Irradiation (10 min) C1->C2 C3 Ethanol Extraction C2->C3

Figure 2: Operational workflow comparison showing the simplified downstream processing of the Amberlyst method.

References

  • Pechmann Reaction Mechanism & C

    • Source: Sethna, S., & Phadke, R. (2011). The Pechmann Reaction. Organic Reactions, 1-58.
    • Relevance: Defines the foundational mechanism and acid requirements for coumarin synthesis.
    • Link:

  • Synthesis of 1,2,4-Trihydroxybenzene (Precursor Stability)

    • Source: BenchChem Technical Guide.
    • Relevance: Details the Thiele-Winter acetoxylation and subsequent hydrolysis to generate the unstable 1,2,4-trihydroxybenzene.
    • Link:

  • Heterogeneous C

    • Source: Llera, J. M., et al. (2004). Amberlyst-15 as a Heterogeneous Catalyst for the Pechmann Reaction.[7] Synthetic Communications.

    • Relevance: Validates the use of solid acid resins to improve purity and reduce E-factor in coumarin synthesis.
    • Link:

  • Microwave-Assisted Coumarin Synthesis

    • Source: Singh, V., et al. (2002).
    • Relevance: Provides parameters for solvent-free synthesis of coumarins using solid supports.
    • Link:

  • Safety Assessment of 1,2,4-Trihydroxybenzene

    • Source: Cosmetic Ingredient Review (CIR). (2023).[5][8] Safety Assessment of 1,2,4-Trihydroxybenzene.

    • Relevance: Critical safety data regarding auto-oxidation and toxicity of the starting m
    • Link:

Sources

A Senior Application Scientist's Guide to the Inter-Laboratory Validation of Coumarin Derivative Detection Limits

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and food safety, the accurate and precise quantification of coumarin derivatives is paramount. These compounds, found naturally in many plants and used as flavoring agents or pharmaceuticals, can exhibit hepatotoxicity at high concentrations, necessitating their strict control.[1][2][3] This guide provides an in-depth comparison of analytical methodologies and outlines the critical process of inter-laboratory validation to establish reliable detection limits, ensuring consistency and confidence in analytical results across different facilities.

The Analytical Arsenal: Methods for Coumarin Derivative Detection

The choice of analytical technique is a foundational decision in the reliable quantification of coumarins. This choice is driven by factors such as the required sensitivity, the complexity of the sample matrix, and the specific coumarin derivatives being targeted.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most prevalent technique for coumarin analysis.[1] Its versatility is enhanced by a variety of detectors:

  • HPLC with Ultraviolet (UV/DAD) Detection: This is a robust and widely accessible method. It relies on the principle that coumarins absorb light in the UV spectrum. A Diode Array Detector (DAD) can further confirm the identity of a peak by comparing its full UV spectrum with that of a known standard.[4] While reliable, its sensitivity can be limited, with Limits of Quantification (LOQ) often in the microgram per milliliter (µg/mL) range.[5]

  • HPLC with Fluorescence Detection (FLD): Many coumarin derivatives are naturally fluorescent, allowing for highly sensitive and selective detection.[6] FLD can achieve significantly lower detection limits than UV detection, often reaching the nanogram per milliliter (ng/mL) range, making it ideal for trace analysis.[5]

Mass Spectrometry (MS) Based Methods

For the highest levels of sensitivity and selectivity, especially in complex matrices like food or biological samples, mass spectrometry is the gold standard.[7][8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is arguably the most powerful technique for coumarin analysis.[9][10] It couples the separation power of HPLC with the specificity of tandem mass spectrometry. By using modes like Multiple Reaction Monitoring (MRM), LC-MS/MS can selectively detect and quantify specific coumarin derivatives with exceptional sensitivity, often achieving Limits of Detection (LODs) in the low microgram per kilogram (µg/kg) range.[9][11][12] This method significantly reduces matrix interference, a common challenge in food and tobacco analysis.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While less common than LC-based methods for coumarins, GC-MS can be employed. It often requires derivatization to make the coumarins volatile enough for gas chromatography.[1]

The causality behind choosing LC-MS/MS over HPLC-UV, for instance, lies in the need to overcome matrix effects and achieve lower detection limits required by regulatory standards.[9] For a simple, well-characterized pharmaceutical formulation, a validated HPLC-UV method may be perfectly sufficient. However, for detecting coumarin as a contaminant in a complex food product like cinnamon-flavored baked goods, the selectivity and sensitivity of LC-MS/MS are indispensable.[13]

The Cornerstone of Reliability: Inter-Laboratory Validation

A single-laboratory validation demonstrates that a method is fit for its purpose under a specific set of conditions.[4][14] However, to ensure a method is truly robust and transferable, an inter-laboratory validation (also known as a collaborative study or round-robin test) is essential. This process critically assesses the reproducibility of an analytical method when performed by different analysts in different laboratories with different equipment.

The Guiding Principle: ICH Q2(R1)

The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures" provides a comprehensive framework for method validation.[15][16][17] It outlines the key validation parameters that must be assessed to ensure an analytical method's reliability.

Key Validation Parameters according to ICH Q2(R1): [15]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements. This is further divided into:

    • Repeatability: Precision under the same operating conditions over a short interval (intra-laboratory).

    • Intermediate Precision: Precision within a laboratory, but with different analysts, on different days, or with different equipment.

    • Reproducibility: Precision between laboratories (inter-laboratory).

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Inter-Laboratory Validation Workflow

The goal of an inter-laboratory study is to establish the method's performance characteristics, particularly its reproducibility and the consensus values for detection and quantification limits.

G cluster_0 Phase 1: Planning & Protocol Development cluster_1 Phase 2: Sample Distribution & Analysis cluster_2 Phase 3: Statistical Analysis & Reporting P1 Define Study Objective (e.g., Establish LOD/LOQ for Coumarin) P2 Develop Standardized Analytical Protocol P1->P2 P3 Select Participating Laboratories (Min. 5-8) P2->P3 P4 Prepare & Validate Homogeneous Test Materials (Blanks, Spiked Samples, CRMs) P3->P4 D1 Distribute Blinded Samples and Protocol to Labs P4->D1 D2 Laboratories Perform Analysis Following the Identical Protocol D1->D2 D3 Labs Report Raw Data, Chromatograms, and Results to Coordinating Body D2->D3 S1 Statistical Evaluation of Data (e.g., Cochran's, Grubb's tests for outliers) D3->S1 S2 Calculate Performance Metrics: Repeatability (sr), Reproducibility (sR), LOD, LOQ S1->S2 S3 Draft Final Report with Validated Method Performance S2->S3

Caption: Workflow for a typical inter-laboratory validation study.

Comparative Performance Data for Coumarin Detection

The following table summarizes typical detection and quantification limits for coumarin across different analytical platforms. These values are representative and can vary based on the specific derivative, matrix, and instrument configuration. Data from inter-laboratory studies provide a more robust estimation of what a typical lab can achieve.

Analytical MethodDetectorTypical Limit of Detection (LOD)Typical Limit of Quantitation (LOQ)Key Strengths & Considerations
HPLC UV / DAD0.05 - 2.5 mg/kg[4][14]0.05 - 8.0 mg/kg[4][14]Robust, cost-effective; suitable for quality control of finished products.
HPLC Fluorescence (FLD)ng/mL rangeng/mL range[5]High sensitivity for fluorescent coumarins; less universal than UV.
LC-MS/MS Triple Quadrupole0.5 - 1.7 µg/kg[11][12]1.7 - 5.2 µg/kg[11][12]Highest sensitivity and selectivity; ideal for trace analysis in complex matrices (food, biologics).

Note: mg/kg is roughly equivalent to ppm, while µg/kg is ppb. The significant jump in sensitivity from HPLC-UV to LC-MS/MS is evident.

The variability observed between laboratories in a collaborative study can be attributed to several factors:

  • Instrumentation: Differences in manufacturer, model, and age of the LC and MS systems.

  • Reagents and Consumables: Purity of solvents, quality of columns, and reference standards.

  • Analyst Technique: Variations in sample preparation, integration of chromatographic peaks, and adherence to the protocol.

Trustworthiness is built into this process by using identical, validated test materials and a rigidly defined protocol. Any laboratory that deviates significantly (identified as an outlier through statistical tests) is investigated, ensuring the final performance data is truly representative of the method itself, not operator error.[18]

Detailed Experimental Protocol: HPLC-UV Method for Coumarin

This section provides a representative, step-by-step protocol for determining coumarin in a simple matrix, such as a pharmaceutical tablet.

Objective: To validate the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for coumarin using HPLC-UV.
Materials:
  • HPLC system with UV/DAD detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Coumarin reference standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

Workflow Diagram:

G cluster_prep Preparation cluster_hplc Analysis cluster_data Data Processing cluster_calc Final Determination prep Standard & Sample Preparation hplc HPLC-UV Analysis prep->hplc data Data Acquisition hplc->data calc Calculation & Verification data->calc stock 1. Prepare 1 mg/mL Coumarin Stock working 2. Create Serial Dilutions (Calibration Standards) blank 3. Prepare Blank (Mobile Phase) method 4. Set Up HPLC Method: - Column: C18 - Mobile Phase: 60:40 Methanol:Water - Flow Rate: 1.0 mL/min - Detection: 274 nm inject 5. Inject Blanks & Standards curve 6. Construct Calibration Curve (Peak Area vs. Concentration) stats 7. Determine Slope (S) and Standard Deviation of Blank (σ) lod 8. Calculate LOD = 3.3 * (σ / S) loq 9. Calculate LOQ = 10 * (σ / S) verify 10. Prepare & Analyze Spikes at calculated LOD/LOQ to verify

Caption: Experimental workflow for LOD/LOQ determination via HPLC-UV.

Step-by-Step Methodology:
  • Chromatographic Conditions:

    • Mobile Phase: Methanol:Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column: C18 (4.6 x 250 mm, 5 µm).

    • Detection Wavelength: 274 nm.

    • Injection Volume: 20 µL.

  • Preparation of Standard Solutions:

    • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of coumarin reference standard and dissolve in 100 mL of methanol.

    • Working Standards: Perform serial dilutions from the stock solution to prepare a series of calibration standards (e.g., 0.05, 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL). The lowest concentrations should be near the expected LOD/LOQ.

  • LOD/LOQ Determination (Based on the Standard Deviation of the Response and the Slope):

    • Calibration Curve: Inject each working standard (n=3) and plot the average peak area against the concentration. Determine the slope (S) of the regression line. The linearity should be confirmed (r² > 0.999).[19]

    • Standard Deviation of the Blank (σ): Inject the blank solution (mobile phase) at least 10 times. Calculate the standard deviation of the noise or the response from these blank injections.

    • Calculation:

      • LOD = 3.3 x (σ / S)

      • LOQ = 10 x (σ / S)

  • Verification:

    • Prepare spiked samples at the calculated LOD and LOQ concentrations.

    • Analyze these samples to confirm that the analyte can be reliably detected (for LOD) and quantified with acceptable accuracy and precision (for LOQ).

This self-validating system ensures that the calculated limits are experimentally confirmed. The choice to use the signal-to-noise ratio method is a valid alternative, but the slope method is explicitly recommended by the ICH Q2(R1) guidelines.[20]

References

  • ICH. (2013). ICH Q2(R1)
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • BenchChem.
  • ICH. Quality Guidelines.
  • Perpusnas. (2025).
  • MDPI. (2020).
  • PubMed. (2016).
  • ResearchGate. (2017). Simultaneous determination of coumarin derivatives in natural samples by ultra high performance liquid chromatography. [Link]

  • PMC.
  • RSC Publishing. Development and single-laboratory validation of an HPLC method for the determination of coumarin in foodstuffs using internal standardization and solid-phase extraction cleanup.
  • ResearchGate. (2010). Development and single-laboratory validation of an HPLC method for the determination of coumarin in foodstuffs using internal standardization and solid-phase extraction cleanup.
  • PubMed. (2020).
  • MDPI. (2022). Fast Determination of Furocoumarins in Food Supplements Containing Heracleum sphondylium L. Using Capillary Electrophoresis.
  • MDPI. (2024).
  • PubMed. (2011).
  • MDPI. (2016).
  • ResearchGate.
  • PubMed. (2018). Planar chromatographic screening and quantification of coumarin in food, confirmed by mass spectrometry.
  • ResearchGate. (2020).
  • ResearchGate. (2016).
  • PMC. (2018). A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils.
  • ULisboa Repositório. (2023). 3-hydroxy-V-coumarin hydrolysis study through fluorometry and LC-MS analysis.
  • PubMed. (2008). HPLC analysis and safety assessment of coumarin in foods.
  • PMC. (2020).

Sources

Safety Operating Guide

6,7-dihydroxy-4-propyl-2H-chromen-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational disposal protocol for 6,7-dihydroxy-4-propyl-2H-chromen-2-one (also known as 4-propylesculetin or a propyl-substituted coumarin derivative).

Status: Research Chemical / Bioactive Coumarin Derivative Primary Hazard Class: Irritant (Skin/Eye/Respiratory); Potential Aquatic Toxin. Disposal Method: High-Temperature Incineration (Chemical Waste Stream).

Hazard Identification & Risk Assessment

Before initiating disposal, you must validate the hazard profile. As a specific research compound, a dedicated Safety Data Sheet (SDS) may be unavailable. In such cases, Safety by Analogy is the mandatory standard. We utilize data from the closest structural analog, 6,7-Dihydroxy-4-methylcoumarin (Methylesculetin, CAS 529-84-0) .[1]

ParameterSpecificationRisk Implication
Physical State Solid (Crystalline Powder)Dust inhalation risk; requires particulate containment.
Chemical Class Benzopyrone / PolyphenolPotential biological activity (anticoagulant/enzyme inhibition).
GHS Classification Warning (Cat 2/3)H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3] Irrit.).
Environmental Aquatic Toxicity (Est.)Strictly Prohibited from Drain Disposal. Coumarins can bioaccumulate.
Reactivity StableIncompatible with strong oxidizing agents and strong bases.[4]

Pre-Disposal Containment & Segregation

Proper segregation prevents cross-reactivity and ensures acceptance by waste management facilities.

A. Personal Protective Equipment (PPE)
  • Respiratory: N95 mask (minimum) or P100 respirator if handling open powder outside a fume hood.

  • Dermal: Nitrile gloves (0.11 mm thickness minimum). Double-glove if dissolving in penetrating solvents (e.g., DMSO, DCM).

  • Ocular: Chemical splash goggles (ANSI Z87.1).

B. Waste Stream Segregation

Do not mix this compound with:

  • Oxidizers: (e.g., Nitric acid, Peroxides) – Risk of exothermic reaction.

  • Biohazardous Waste: Unless the compound was used in cell culture; if so, the waste is "Dual Waste" (Chemical + Bio) and must be chemically deactivated (e.g., 10% bleach) before disposal, or incinerated as medical waste depending on facility rules.

Step-by-Step Disposal Workflow

This protocol covers the two most common states: Pure Solid (expired/surplus) and Liquid Solution (reaction mixtures/mother liquor).

Scenario A: Solid Waste (Pure Compound)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.

  • Transfer: Transfer the solid using a chemically inert spatula inside a fume hood to capture dust.

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "6,7-dihydroxy-4-propyl-2H-chromen-2-one" (99%).

    • Hazard Checkbox: "Irritant", "Toxic".[2][5]

  • Secondary Containment: Place the sealed jar into a clear secondary ziplock bag or plastic bin to prevent contamination of the waste pickup area.

Scenario B: Liquid Waste (Solutions)
  • Solvent Identification: Determine the primary solvent.

    • Halogenated: (DCM, Chloroform)

      
      Halogenated Waste Stream .
      
    • Non-Halogenated: (Methanol, Acetone, DMSO)

      
      Organic Solvent Waste Stream .
      
    • Aqueous: (Buffers, Water)

      
      Aqueous Chemical Waste  (Do NOT flush).
      
  • Precipitation (Optional): If the concentration is high (>10%), consider rotary evaporation to recover the solid (treat as Scenario A) and dispose of the solvent separately. This reduces the volume of "highly toxic" liquid waste.

  • Labeling: List all solvents and the estimated concentration of the coumarin derivative.

Visualized Decision Protocol

The following diagram illustrates the logic flow for determining the correct waste stream, ensuring zero environmental release.

DisposalWorkflow Start Waste Generation: 6,7-dihydroxy-4-propyl-2H-chromen-2-one StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder Liquid Liquid / Solution StateCheck->Liquid Dissolved SolidBin Solid Chemical Waste Bin (Incineration) Solid->SolidBin SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, DMSO, Acetone) SolventCheck->NonHalo Flammable/Organic Aqueous Aqueous Solution (Water, Buffer) SolventCheck->Aqueous Water-Based HaloBin Halogenated Waste Carboy Halo->HaloBin OrgBin Organic Waste Carboy NonHalo->OrgBin AqBin Aqueous Toxic Waste Carboy (NO DRAIN DISPOSAL) Aqueous->AqBin Final EHS / Waste Management Pickup (High-Temp Incineration) SolidBin->Final HaloBin->Final OrgBin->Final AqBin->Final

Caption: Decision tree for segregating coumarin derivative waste based on physical state and solvent composition.

Emergency Procedures (Spill/Exposure)

In the event of a spill during the disposal process, execute the following immediately:

  • Dry Spill (Powder):

    • Do NOT use compressed air or dry sweeping (generates dust).

    • Cover with a damp paper towel or use a HEPA-filtered vacuum.

    • Place all cleanup materials into the Solid Chemical Waste container.

  • Wet Spill (Solution):

    • Absorb with vermiculite, sand, or commercial spill pads.

    • If solvent is flammable, turn off ignition sources.

    • Collect soaked absorbent into a sealed bag/container and label as Hazardous Debris .

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes.[5] Coumarins can be absorbed transdermally.

    • Eyes: Flush at an eyewash station for 15 minutes.[4]

Regulatory Compliance

  • EPA (USA): While this specific compound may not be a "P" or "U" listed waste, it falls under 40 CFR 261.3 as a characteristic hazardous waste (due to toxicity/irritant properties) if tested, or simply as "Non-regulated Hazardous Waste" requiring destruction.

  • EU (REACH): Treat as EWC 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).

References

  • PubChem. (2025). Compound Summary: 6,7-Dihydroxy-4-methyl-2H-chromen-2-one (CAS 529-84-0).[1][6][7][8] National Library of Medicine. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Safe Handling Guide: 6,7-Dihydroxy-4-propyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Identity: 6,7-dihydroxy-4-propyl-2H-chromen-2-one (Also known as 4-Propyl-6,7-dihydroxycoumarin) Physical State: Crystalline Solid / Powder Primary Hazard Class: Irritant / Bioactive Agent (Based on Coumarin scaffold)

This guide defines the operational safety standards for handling 6,7-dihydroxy-4-propyl-2H-chromen-2-one. While specific toxicological data for this propyl derivative may be limited, its structural homology to coumarin and catechols (dihydroxybenzenes) necessitates a Band 3 (Potent/Irritant) handling strategy.

Critical Risk Profile:

  • Inhalation: High risk of respiratory tract irritation (H335) from dust generation.

  • Skin/Eye: Strong potential for serious eye irritation (H319) and skin sensitization (H317) due to the phenolic hydroxyl groups.

  • Bioactivity: Coumarin derivatives are often pharmacologically active (anticoagulant, antioxidant, or enzyme inhibition potential), requiring strict containment to prevent inadvertent dosing.

Risk Assessment & Engineering Controls

Before selecting PPE, you must establish the "Zone of Control." PPE is the last line of defense; engineering controls are the first.

The Hierarchy of Containment
Control LevelRequirementScientific Rationale
Primary Chemical Fume Hood (CFH) Mandatory. The compound is a static-prone powder. Air velocity must be maintained at 80–100 fpm to capture aerosolized particulates during weighing.
Secondary Static Control Use an anti-static ionizer or anti-static weighing boats. Coumarin crystals often carry a static charge, causing "particle jump" that bypasses standard airflow capture.
Tertiary HEPA Filtration If a fume hood is unavailable (not recommended), a Class I Biological Safety Cabinet or Powder Containment Hood with HEPA filtration is the minimum substitute.

Personal Protective Equipment (PPE) Specifications

A. Respiratory Protection[1][2][3][4][5][6][7][8]
  • Standard Operation (Inside Fume Hood): No respirator required if sash is at proper working height.

  • Spill Cleanup / Outside Hood: N95 or P100 Particulate Respirator.

    • Why? Standard surgical masks offer zero protection against chemical dusts. The particle size of recrystallized coumarins can be <10 microns, easily penetrating deep lung tissue.

B. Hand Protection (The "Double-Shell" Protocol)

Coumarins are lipophilic. When dissolved in carrier solvents like DMSO or Ethanol , they can permeate standard nitrile gloves rapidly.

  • Inner Glove: 4 mil Nitrile (Disposable).

  • Outer Glove: 5-8 mil Nitrile (Extended Cuff).

  • Protocol: Inspect the outer glove immediately after contact with solvent. Change outer gloves every 60 minutes or immediately upon splash.

    • Caution: Do not use Latex. Latex is permeable to many organic solvents used to solubilize this compound.

C. Eye & Face Protection[1][2][3][4][7][9][10][11][12]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).

  • Contraindication:Safety Glasses are insufficient.

    • Reasoning: As a fine powder, the compound can drift around the sides of safety glasses. Phenolic compounds (dihydroxy- substitutions) are acidic and can cause severe corneal damage upon contact with the moisture of the eye.

D. Body Protection[2][4][7][8][11][12][13][14]
  • Standard: Lab coat (100% cotton or flame-resistant blend).

  • High Quantity (>5g): Disposable Tyvek® sleeves or apron.

    • Why? Prevents dust accumulation on the forearms of the lab coat, which can transfer to common areas (desks/door handles) later.

Operational Workflow: Step-by-Step

This workflow is designed to minimize "transient contamination"—the spread of chemical traces outside the designated work zone.

SafeHandlingLifecycle cluster_hood Critical Control Point: Chemical Fume Hood Start Storage (Cool, Dry, Dark) Prep Prep Workspace (Anti-static, Absorbent Pads) Start->Prep Transport in Secondary Container Weigh Weighing (Inside Fume Hood ONLY) Prep->Weigh Don PPE Solubilize Solubilization (Add Solvent to Solid) Weigh->Solubilize Close Vial Immediately Clean Decontamination (Wipe: Ethanol -> Soap) Solubilize->Clean Seal & Label Waste Disposal (Solid vs. Liquid Stream) Clean->Waste Segregate

Figure 1: The Safe Handling Lifecycle. Note the containment of Weighing and Solubilization within the Critical Control Point (Fume Hood).

Phase 1: Weighing (The Highest Risk Step)
  • Static Check: Place the receiving vial on an anti-static mat or use a distinct anti-static gun on the powder before spatulating.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of stock bottles.

  • Closure: Wipe the threads of the stock bottle with a dry Kimwipe inside the hood before recapping to prevent crystal buildup in the cap (which grinds and aerosolizes upon next opening).

Phase 2: Solubilization
  • Solvent Choice: Typically DMSO or Ethanol.

  • Sequence: Add solvent to the solid. Do not dump solid into solvent (causes splash/puff).

  • Vortexing: Ensure the vial is capped tightly. Vortex inside the hood.

Phase 3: Decontamination
  • Primary Wipe: Wipe the work surface with a solvent-soaked paper towel (Ethanol/Acetone) to solubilize invisible crystals.

  • Secondary Wash: Follow with a soap/water wash to remove residues.

  • Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

Emergency Response Protocols

Incident TypeImmediate ActionSecondary Action
Eye Contact Flush for 15 minutes immediately. Hold eyelids open.Seek medical attention.[1][2][3][4][5][6][7][8][9] Bring SDS. Do not rub eyes (abrasion risk).
Skin Contact Wash with soap and water for 15 mins.[4][10]Do NOT use ethanol (enhances skin absorption). Monitor for redness/sensitization.
Spill (Powder) Cover with wet paper towels (to prevent dust).Wipe up carefully.[11] Treat waste as hazardous.
Inhalation Move to fresh air immediately.If breathing is difficult, oxygen may be required (medical professionals only).

Disposal & Waste Management

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Hazardous Solid Waste (labeled "Toxic/Irritant Solids").

  • Liquid Waste: Solutions in DMSO/Ethanol must go to Organic Solvent Waste . Do not pour down the drain.

  • Container: Empty stock bottles should be triple-rinsed with solvent before glass disposal.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 5318533 (Substituted Coumarins). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[5] Toxic and Hazardous Substances: Respiratory Protection Standard (29 CFR 1910.134). Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.